4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
Description
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Properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(13-14-8)7-3-1-6(5-15)2-4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXUIWNFGIROFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462649 | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462649 | |
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Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128886-88-4 | |
| Record name | 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128886884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-(TRIFLUOROMETHYL)-3H-DIAZIRIN-3-YL)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9Y0SS65WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde: A Photo-Affinity Labeling Workhorse
For Researchers, Scientists, and Drug Development Professionals
Introduction: Capturing Molecular Interactions with Light
In the intricate landscape of drug discovery and chemical biology, understanding how a small molecule interacts with its protein targets is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to elucidate these interactions directly within a complex biological environment.[1][2] This method utilizes a photo-reactive probe—a modified version of a bioactive molecule—that, upon activation with light, forms a highly reactive intermediate capable of forging a permanent, covalent bond with its binding partner.[3] Among the arsenal of photoreactive groups, trifluoromethyl-aryl diazirines have gained prominence due to their unique combination of small size, chemical stability, and efficient photo-activation.[4][5]
This guide provides an in-depth technical overview of a key reagent in this class: 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde . We will explore its chemical properties, mechanism of action, and provide a detailed framework for its application in robust, self-validating experimental designs for target identification.
Section 1: Core Characteristics of the Reagent
This compound is a phenyldiazirine derivative specifically designed for the synthesis of photoaffinity ligands.[6][7] Its structure masterfully integrates three key functionalities:
-
The Trifluoromethyl-Aryl Diazirine Core: This is the photo-activatable "warhead." The trifluoromethyl group enhances the stability of the resulting carbene and helps prevent undesired intramolecular rearrangements that can plague other diazirine types.[8]
-
The Phenyl Ring: This provides a stable scaffold and influences the electronic properties of the diazirine group.
-
The Benzaldehyde Handle: This versatile functional group serves as a convenient chemical handle for conjugation. It readily reacts with primary amines on ligands, peptides, or other molecules of interest via reductive amination, forming a stable secondary amine linkage.
Physicochemical Properties
| Property | Value |
| CAS Number | 128886-88-4[6][7][9] |
| Molecular Formula | C₉H₅F₃N₂O[6] |
| Molecular Weight | 214.14 g/mol [6] |
| Appearance | Typically a pale yellow liquid or solid |
| Storage | 2-8°C, protected from light |
Section 2: The Mechanism of Photo-Activation and Covalent Capture
The power of this reagent lies in its clean and efficient conversion into a highly reactive species upon UV irradiation. The process is initiated by exposing the diazirine to UV light, typically in the 350-365 nm range, which is less damaging to biological samples compared to shorter wavelengths.[4][10]
The Photochemical Cascade:
-
Excitation & Nitrogen Extrusion: Upon absorbing a photon, the diazirine ring becomes excited. This unstable state rapidly collapses, extruding a molecule of dinitrogen (N₂), which is inert and bubbles harmlessly out of the solution.[3][10]
-
Carbene Generation: The loss of N₂ generates a highly reactive and short-lived intermediate known as a trifluoromethyl-aryl carbene .[3][10][11] This species is electron-deficient and aggressively seeks to form two new covalent bonds to satisfy its valency.
-
Covalent Insertion: The carbene can insert into a wide variety of chemical bonds present in proteins, including C-H and X-H bonds (where X is O, N, or S).[3] This non-specific reactivity is a key advantage, as it allows for labeling regardless of the specific amino acid residues at the binding site.[12][13] The reaction is extremely fast, ensuring that the covalent bond forms with molecules in the immediate vicinity of the probe—ideally, the target protein.
Some studies suggest that diazirines can also react via a diazo isomer intermediate, which may show a preference for labeling acidic amino acid residues.[14][15] However, aryl trifluoromethyl diazirines are noted for reacting primarily through the highly reactive carbene intermediate, leading to broader labeling potential.[11][15]
Caption: Mechanism of diazirine photo-crosslinking.
Section 3: Experimental Design & Step-by-Step Protocol
A successful photo-affinity labeling experiment hinges on rigorous design and the inclusion of critical controls. This section outlines a comprehensive workflow for using this compound to identify the protein targets of a small molecule ligand.
Part 3.1: Probe Synthesis
The first step is to conjugate the benzaldehyde reagent to your ligand of interest. The ligand must possess a primary amine that is not essential for target binding.
Protocol: Reductive Amination
-
Dissolve Ligand: Dissolve your amine-containing ligand in a suitable solvent like methanol or dichloroethane.
-
Add Benzaldehyde Reagent: Add 1.0 to 1.2 equivalents of this compound to the solution.
-
Imine Formation: Add a mild acid catalyst, such as acetic acid (a few drops), and stir the reaction at room temperature for 1-2 hours to form the Schiff base (imine) intermediate.
-
Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), in portions. Let the reaction proceed for 4-16 hours at room temperature.
-
Purification: Quench the reaction and purify the resulting photo-probe, typically using reverse-phase HPLC. Confirm the final product's identity and purity via LC-MS and NMR.
Part 3.2: The Photo-Affinity Labeling Workflow
This workflow is designed for target identification in a complex proteome, such as a cell lysate or intact cells.
Caption: General workflow for photo-affinity labeling.
Protocol: Target Identification in Cell Lysate
-
Sample Preparation: Prepare a fresh, clarified cell lysate from your biological system of interest. Determine the total protein concentration using a BCA or Bradford assay.
-
Incubation:
-
Aliquot the lysate into multiple microcentrifuge tubes (e.g., 1 mg protein per tube).
-
To the "Test" samples, add the photo-probe to a final concentration determined by the affinity of the parent ligand (typically 1-10x the Kd).
-
To the "Competition Control" samples, first add a 100-fold molar excess of the unmodified parent ligand and incubate for 30 minutes. Then, add the photo-probe.
-
Incubate all samples for 30-60 minutes at 4°C to allow the probe to bind to its targets.
-
-
UV Irradiation:
-
Place the open tubes on ice in a UV crosslinker equipped with 365 nm bulbs.
-
Irradiate the "Test" and "Competition Control" samples for 5-15 minutes.[10]
-
Keep one sample, the "No UV Control," on ice outside the crosslinker for the same duration. This is a critical control.
-
-
Target Enrichment (Requires an Alkyne-Modified Probe):
-
Note: For this step, the photo-probe must also contain a bio-orthogonal handle, like an alkyne, for click chemistry.[1][4]
-
Prepare a click-chemistry reaction cocktail containing a biotin-azide reporter tag, copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Add the cocktail to each lysate sample and incubate for 1 hour at room temperature.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE. Visualize potential targets by silver staining or proceed directly to in-gel digestion.
-
Identify the proteins by mass spectrometry (LC-MS/MS).
-
Part 3.3: The Self-Validating System: Essential Controls
The trustworthiness of a PAL experiment rests entirely on its controls.[1] True target proteins should show strong labeling in the test sample, which is significantly reduced or eliminated in the control samples.
| Control Type | Purpose | Expected Outcome for a True Target |
| No UV Control | To identify proteins that bind non-covalently to the probe or the purification resin. | No signal/enrichment. |
| Competition Control | To demonstrate that the probe binds specifically to the same site as the parent ligand. | Drastically reduced or no signal/enrichment. |
| Photo-stable Control | (Optional but recommended) Use a probe analog where the diazirine is replaced by a stable group (e.g., methyl) to check for non-specific interactions of the probe itself. | No signal/enrichment.[3] |
Conclusion
This compound is a robust and versatile tool for chemical biology and drug development. Its trifluoromethyl-diazirine core provides a highly efficient photochemical handle for covalently capturing protein binding partners, while the benzaldehyde group allows for straightforward conjugation to a wide variety of ligands. When integrated into a carefully controlled experimental workflow, this reagent enables researchers to confidently identify specific protein-ligand interactions, paving the way for a deeper understanding of drug mechanisms and the discovery of novel therapeutic targets.
References
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Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications. Accounts of Chemical Research. Available at: [Link]
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Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications - PubMed. PubMed. Available at: [Link]
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Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. National Institutes of Health (NIH). Available at: [Link]
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Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Royal Society of Chemistry. Available at: [Link]
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Photoaffinity labeling in target- and binding-site identification. PubMed Central. Available at: [Link]
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Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PubMed Central. Available at: [Link]
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Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. Available at: [Link]
-
Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society. Available at: [Link]
-
Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. National Institutes of Health (NIH). Available at: [Link]
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Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. ResearchGate. Available at: [Link]
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Photoaffinity Labeling Preferences of Diazirines. INOUE RESEARCH GROUP. Available at: [Link]
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Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Publications. Available at: [Link]
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(PDF) Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation. ResearchGate. Available at: [Link]
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3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. National Institutes of Health (NIH). Available at: [Link]
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Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. pubs.rsc.org. Available at: [Link]
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Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. National Institutes of Health (NIH). Available at: [Link]
-
Photocatalytic Activation of Aryl(trifluoromethyl) Diazos to Car- benes for High-Resolution Protein Labeling with Red Light. ChemRxiv. Available at: [Link]
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4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde. Pharmaffiliates. Available at: [Link]
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Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI. Available at: [Link]
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Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. University of South Florida. Available at: [Link]
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(PDF) Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ResearchGate. Available at: [Link]
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4-(3-(trifluoromethyl)-3h-diazirin-3-yl)benzaldehyde chemical properties
An In-Depth Technical Guide to 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde: Properties, Applications, and Experimental Protocols for Advanced Photoaffinity Labeling
Introduction
In the intricate landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful strategy to elucidate these interactions by forging covalent bonds between a ligand and its biological target upon photoactivation.[1] At the forefront of this technology is this compound, a hetero-bifunctional crosslinking reagent of exceptional utility. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on its chemical properties, mechanistic advantages, and practical applications.
This molecule, often referred to as a trifluoromethylphenyl diazirine (TPD) derivative, combines three critical moieties: a photo-activatable diazirine ring, a stabilizing trifluoromethyl group, and a versatile benzaldehyde functional handle. Upon irradiation with UV light, it generates a highly reactive carbene species capable of irreversibly binding to proximal molecular targets. Its thoughtful design minimizes the common pitfalls of other photoprobes, offering higher efficiency, superior stability, and cleaner reaction profiles, thereby enabling the robust identification of drug targets and the mapping of binding sites.[2][3]
Part 1: Core Chemical Properties and Handling
The efficacy of this compound as a photo-crosslinker is rooted in its unique molecular architecture. The strained three-membered diazirine ring is primed for photo-induced nitrogen extrusion, while the potent electron-withdrawing trifluoromethyl group is critical for directing its reactivity and enhancing stability.[1][4] The aldehyde group provides a convenient point of attachment to various molecules of interest through well-established chemical transformations.[5]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 128886-88-4 | [6][7][8] |
| Molecular Formula | C₉H₅F₃N₂O | [6][9] |
| Molecular Weight | 214.14 g/mol | [6][9] |
| Appearance | Typically a solid | N/A |
| UV Activation λmax | ~350-360 nm | [3][10] |
| Storage Conditions | 2-8°C, Protect from light | [5] |
Handling and Storage
As with all diazirine-containing compounds, careful handling is essential. While trifluoromethyl-substituted aryl diazirines exhibit greater stability than many aliphatic counterparts, they are inherently light-sensitive.[1][11]
-
Light Sensitivity: All manipulations, including weighing and solution preparation, should be performed under subdued lighting or using amber-colored vials to prevent premature decomposition. Exposure to direct sunlight or strong fluorescent lighting should be avoided.[1]
-
Thermal Stability: The compound is reasonably stable at room temperature in the dark and can withstand temperatures up to 75°C for short periods.[12] For long-term storage, refrigeration (2-8°C) is recommended.
-
Chemical Stability: The diazirine moiety is remarkably stable across a range of chemical conditions, including exposure to 1 M acid or base in the dark, making it compatible with many synthetic and biological buffers.[12]
Part 2: The Mechanism of Photo-Activation and Covalent Cross-Linking
The defining feature of trifluoromethylaryl diazirines is their clean and efficient conversion into a highly reactive carbene upon UV irradiation. This process is superior to many other photophores, which are often plagued by undesirable side reactions.
-
Photoactivation: Exposure to UV light in the 350-360 nm range excites the diazirine ring. This wavelength is advantageous as it is less likely to cause damage to sensitive biological macromolecules compared to shorter wavelengths required by photoprobes like aryl azides.[2]
-
Nitrogen Extrusion & Carbene Generation: The excited diazirine rapidly eliminates a molecule of nitrogen gas (N₂), generating a highly electrophilic trifluoromethylphenyl carbene intermediate.[13]
-
Suppression of Side Reactions: A critical feature of the trifluoromethyl group is its ability to suppress the rearrangement of the diazirine into its linear diazo isomer.[2] While some diazo isomer may form, it is significantly less photoreactive and more chemically inert than the diazo intermediates formed from non-fluorinated diazirines, leading to a significant reduction in non-specific labeling.[11][12]
-
Covalent Insertion: The generated carbene is extremely reactive and short-lived, ensuring that it only reacts with molecules in its immediate vicinity. It readily inserts into a wide range of chemical bonds, including the C-H bonds of aliphatic amino acid side chains and the O-H and N-H bonds found in proteins and nucleic acids, forming a stable, covalent cross-link.[13] In the absence of a suitable binding partner, the carbene is rapidly quenched by water, further minimizing non-specific interactions.[3]
Part 3: Strategic Applications in Drug Discovery
The versatility of the aldehyde handle allows this compound to be conjugated to a vast array of molecules (drugs, metabolites, peptides, etc.), transforming them into powerful probes to investigate biological systems.
-
Target Identification: A primary application is in identifying the cellular targets of a novel bioactive compound. The compound is derivatized with the TPD moiety, introduced to cells or cell lysates, and photo-cross-linked. The covalently tagged proteins are then enriched (often via a second tag like biotin) and identified using mass spectrometry.[2]
-
Binding Site Characterization: PAL can precisely map the binding pocket of a ligand on its target protein. Following cross-linking, the protein is digested, and mass spectrometry is used to identify the specific peptide fragment—and often the exact amino acid residue—that has been covalently modified. This provides invaluable structural information for drug design and optimization.
-
Mapping Protein-Protein Interactions (PPIs): TPD-based probes can be used to "trap" and identify transient or weak PPIs. By incorporating the photophore into a protein of interest, researchers can identify its binding partners in a cellular context upon UV activation.
Part 4: Experimental Design and Protocols
The success of a PAL experiment relies on rigorous experimental design and execution. The following protocols provide a framework for the synthesis and application of TPD-based probes.
Protocol 1: Representative Synthesis of an Aryl Trifluoromethyl Diazirine
The synthesis of this compound follows a well-established route for this class of compounds, starting from the corresponding ketone.[13][14]
-
Oxime Formation: Dissolve 4-formyl-α,α,α-trifluoroacetophenone in ethanol. Add a solution of hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate). Reflux the mixture for 16 hours. After cooling, remove the solvent under reduced pressure and extract the product.
-
Tosylation: Dissolve the resulting oxime in dichloromethane and cool to 0°C. Add triethylamine followed by tosyl chloride and stir for 2 hours. Wash the reaction mixture to isolate the tosyl oxime.
-
Diaziridine Formation: In a cooled pressure vessel (-50°C), dissolve the tosyl oxime in an appropriate solvent like diethyl ether. Condense liquid ammonia into the vessel and stir the solution vigorously overnight, allowing it to slowly warm. After the ammonia evaporates, the diaziridine intermediate can be extracted.[14]
-
Oxidation to Diazirine: Dissolve the crude diaziridine in a solvent like diethyl ether. Add an oxidizing agent, such as freshly prepared silver(I) oxide (Ag₂O), and stir the suspension overnight at room temperature in the dark.[15] Filter the reaction mixture and carefully concentrate the filtrate to yield the final diazirine product. Purify by flash column chromatography.
Protocol 2: Conjugation to a Ligand via Reductive Amination
The benzaldehyde group is readily conjugated to molecules containing a primary amine.
-
Imine Formation: Dissolve the amine-containing ligand and a slight molar excess (1.1-1.5 equivalents) of this compound in a suitable solvent (e.g., methanol or dichloroethane). Add a catalytic amount of acetic acid. Stir the reaction at room temperature for 2-4 hours to form the imine intermediate.
-
Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to the reaction mixture in portions.
-
Workup and Purification: Allow the reaction to proceed for 12-24 hours. Quench the reaction carefully with water or a buffer. Extract the product with an organic solvent and purify using flash chromatography or HPLC to obtain the final TPD-conjugated probe.
Protocol 3: General Photoaffinity Labeling Workflow
-
Incubation: Incubate the TPD-conjugated probe with the biological sample (e.g., 10-50 µg of purified protein or 1-2 mg of total cell lysate) in an appropriate buffer. Incubation time and temperature should be optimized based on the known binding kinetics of the parent ligand. Perform this step in the dark.
-
Controls: Prepare parallel control samples. A crucial control is a competition experiment where the biological sample is pre-incubated with an excess (e.g., 100-fold) of the unconjugated parent ligand before adding the TPD-probe. This will demonstrate the specificity of the labeling.
-
Irradiation: Place the samples on ice in a microplate or open-top tubes. Irradiate from above with a 360 nm UV lamp for 5-30 minutes. The optimal irradiation time must be determined empirically to maximize specific labeling while minimizing potential UV damage.
-
Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Analyze the samples by SDS-PAGE. Labeled proteins can be detected by various methods, such as in-gel fluorescence (if the probe is fluorescently tagged), Western blotting for a known target, or autoradiography for radiolabeled probes. A successful experiment will show a band corresponding to the labeled protein that is diminished or absent in the competition control lane.
Part 5: Comparative Analysis and Expert Insights
The choice of photophore is a critical decision in experimental design. Trifluoromethylaryl diazirines offer a compelling set of advantages over older-generation cross-linkers.
| Feature | Trifluoromethyl-Diazirine | Aryl Azide | Benzophenone |
| Active Species | Carbene | Nitrene | Triplet Biradical |
| Activation λ | ~360 nm | <300 nm | ~360 nm |
| Reactivity | Very High | High | Moderate |
| Insertion Profile | C-H, N-H, O-H | Primarily N-H, O-H | C-H abstraction |
| Undesired Products | Minimized (inert diazo) | Keteimine rearrangement | Reverts to ground state |
| Stability | Good in dark, light sensitive | Good | Excellent |
Field-Proven Insights:
-
Causality in Experimental Design: The choice of a TPD-based probe is dictated by the need for high-efficiency, specific labeling with minimal perturbation to the system. Its small size is less likely to interfere with ligand binding compared to the bulkier benzophenone group.[13]
-
Self-Validating Protocols: Every PAL experiment must be a self-validating system. The inclusion of a competition control is non-negotiable. If labeling is not significantly reduced by an excess of the parent compound, the results cannot be considered specific or trustworthy.[1]
-
Optimizing Signal-to-Noise: Non-specific binding of the probe to abundant proteins (like albumin in plasma) or to reaction vessels can be a major issue. This can be mitigated by including detergents (e.g., 0.1% Tween-20) in wash steps and by optimizing the probe concentration to be as low as possible while still achieving effective labeling.
Conclusion
This compound represents a pinnacle of rational design in chemical biology. Its combination of a highly efficient photo-activatable group, a stabilizing element that minimizes side reactions, and a versatile conjugation handle makes it an indispensable tool for exploring the molecular frontiers of biology and medicine. By enabling the precise and permanent capture of biomolecular interactions, this reagent provides researchers with the power to validate drug targets, decipher mechanisms of action, and design the next generation of therapeutics with unprecedented clarity.
References
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Dubinsky, L., et al. (2012). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Organic Letters. Available at: [Link]
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Deraet, M., et al. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. Available at: [Link]
-
Hashimoto, M., & Hatanaka, Y. (2008). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophore. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]
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Krishnan, K., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances. Available at: [Link]
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Mykhailiuk, P. K. (2022). Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ChemRxiv. Available at: [Link]
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precisionFDA. (n.d.). This compound. Retrieved from: [Link]
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Dalton Research Molecules. (n.d.). 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde. Retrieved from: [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from: [Link]
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Royal Society of Chemistry. (2016). Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Available at: [Link]
-
Krishnan, K., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Digital Commons@Becker. Available at: [Link]
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Deraet, M., et al. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. PMC. Available at: [Link]
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Krishnan, K., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. NIH. Available at: [Link]
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Brunner, J., et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. The Journal of Biological Chemistry. Available at: [Link]
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Krishnan, K., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Semantic Scholar. Available at: [Link]
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Boche, F., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. Retrieved from: [Link]
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An In-Depth Technical Guide to the Synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
Abstract
This comprehensive technical guide details the synthesis of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, a critical reagent in chemical biology and drug discovery. Trifluoromethyl-3H-aryldiazirines are prized photo-crosslinkers due to their small size, stability in the dark, and efficient generation of highly reactive carbenes upon UV irradiation. The benzaldehyde functionality provides a versatile handle for subsequent chemical modifications, enabling the incorporation of this photo-affinity probe into a wide array of molecules. This document provides a step-by-step protocol, explains the underlying chemical principles, and offers insights grounded in established laboratory practices to ensure a successful and safe synthesis.
Introduction: The Significance of Trifluoromethyl-Diazirine Photo-Crosslinkers
Photo-affinity labeling (PAL) is a powerful technique for identifying and characterizing interactions between small molecules and their biological targets, such as proteins.[1] The core principle involves a ligand equipped with a photoreactive group that, upon activation by light, forms a covalent bond with interacting residues in the binding site.[1]
Among the various photophores available, 3-trifluoromethyl-3-aryl-3H-diazirines have emerged as a superior class for several reasons[2][3]:
-
Compact Size: The diazirine group is minimally larger than a methyl group, reducing the likelihood of steric hindrance that could disrupt the natural binding of the probe molecule.[1]
-
Stability: They exhibit remarkable stability under a wide range of chemical conditions, including acidic and basic environments, and are thermally stable, allowing for easier handling and purification.[2][3]
-
Efficient Carbene Generation: Upon irradiation with UV light (typically around 350-360 nm), they efficiently release nitrogen gas to generate highly reactive trifluoromethylaryl carbenes.[4][5][6] This wavelength is generally considered biocompatible and less damaging to biological samples.[1]
-
Defined Reactivity: The resulting carbene is a highly reactive species that can readily insert into C-H, N-H, and O-H bonds found in amino acid residues, providing a snapshot of the binding interaction.[6]
The target molecule, this compound (TDBA), combines these advantages with a versatile benzaldehyde functional group. This aldehyde can be readily derivatized through reactions like reductive amination, Wittig reactions, or condensation, making it an invaluable building block for creating custom photo-affinity probes.[7][8]
Overall Synthetic Strategy
The synthesis of TDBA is a multi-step process that begins with a commercially available starting material and proceeds through the formation of a key trifluoromethyl ketone intermediate. This ketone is then converted to the diaziridine ring, which is subsequently oxidized to the final diazirine product.
The general synthetic pathway is outlined below:
Figure 1. Overall Synthetic Workflow. A multi-stage process involving ketone synthesis, diazirine ring formation, and final functional group manipulation.
Detailed Synthesis Protocols & Mechanistic Insights
This section provides a step-by-step guide for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part 1: Synthesis of the Key Intermediate: 1-(4-Bromophenyl)-2,2,2-trifluoroethanone
The initial steps focus on creating the trifluoromethyl ketone, which is the direct precursor for the diazirine ring.
Step 1.1: Oxidation of 4-Bromobenzyl alcohol to 4-Bromobenzaldehyde
-
Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM, ~5 mL/g of alcohol) in a round-bottom flask, add a solution of 4-bromobenzyl alcohol (1.0 eq) in DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield 4-bromobenzaldehyde, which is often pure enough for the next step.
-
-
Expertise & Causality: PCC is a relatively mild oxidizing agent suitable for converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. The silica/Celite filtration is a critical workup step to efficiently remove the insoluble chromium byproducts.
Step 1.2: Trifluoromethylation of 4-Bromobenzaldehyde
-
Protocol:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add (Trifluoromethyl)trimethylsilane (TMS-CF₃, ~1.5 eq) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF, ~0.1 eq, 1M solution in THF).
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.
-
After completion (typically 2-3 hours), quench the reaction by adding 1 M HCl.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to give the crude trifluoromethyl alcohol.
-
-
Expertise & Causality: This is a Ruppert-Prakash reaction. TMS-CF₃ serves as a nucleophilic CF₃⁻ equivalent. The fluoride source (TBAF) is essential to activate the silicon-carbon bond, generating the "naked" trifluoromethyl anion in situ, which then attacks the electrophilic aldehyde carbonyl. An acidic quench is required to protonate the resulting alkoxide.
Step 1.3: Oxidation to 1-(4-Bromophenyl)-2,2,2-trifluoroethanone
-
Protocol:
-
Dissolve the crude 1-(4-bromophenyl)-2,2,2-trifluoroethanol (1.0 eq) from the previous step in a suitable solvent like DCM or acetone.
-
Cool the solution to 0 °C.
-
Add a strong oxidizing agent, such as Dess-Martin periodinane (DMP, 1.5 eq) or Jones reagent (CrO₃/H₂SO₄), portion-wise.
-
Stir the reaction at room temperature until the starting alcohol is consumed (monitor by TLC).
-
For DMP, quench with a saturated solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). For Jones oxidation, quench with isopropanol.
-
Extract the product into an organic solvent, dry, and concentrate. Purify by flash column chromatography (hexanes/ethyl acetate) to yield the pure ketone.
-
-
Expertise & Causality: The secondary alcohol must be oxidized to a ketone. DMP is a popular choice due to its mild conditions and high efficiency, though it is expensive. Jones oxidation is a more classical, potent, and cost-effective alternative, but care must be taken with chromium waste disposal.
Part 2: Construction of the Diazirine Ring
This sequence transforms the ketone into the strained three-membered diazirine ring.
Step 2.1: Formation of the O-Tosyl Oxime
-
Protocol:
-
Reflux a solution of 1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 eq), hydroxylamine hydrochloride (NH₂OH·HCl, ~2.0 eq), and pyridine (~3.0 eq) in ethanol for 12-16 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the crude oxime.
-
Dissolve the crude oxime in DCM and cool to 0 °C.
-
Add triethylamine (Et₃N, ~1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, ~1.2 eq).
-
Stir for 2-4 hours at 0 °C to room temperature.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. The resulting O-tosyl oxime is often used directly in the next step.[5][9]
-
-
Expertise & Causality: The ketone is first converted to an oxime. The subsequent reaction with TsCl converts the hydroxyl group of the oxime into a good leaving group (tosylate), which is essential for the subsequent cyclization.[10] Pyridine and triethylamine act as bases to neutralize the HCl generated during the reactions.
Step 2.2: Diaziridine Formation
-
Protocol:
-
In a pressure vessel or a well-sealed flask, dissolve the crude O-tosyl oxime in a solvent like diethyl ether or THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Bubble anhydrous ammonia gas through the solution for 15-20 minutes, or add a pre-condensed amount of liquid ammonia.[9][10]
-
Seal the vessel and allow the mixture to slowly warm to room temperature, stirring for 12-24 hours.
-
Carefully vent the vessel in a fume hood to release the ammonia pressure.
-
Quench with water and extract the product with diethyl ether. Dry the organic phase and concentrate carefully to yield the crude diaziridine.
-
-
Expertise & Causality: This is the key ring-forming step. Ammonia acts as a nucleophile, displacing the tosylate group and subsequently cyclizing to form the diaziridine ring.[10] The reaction is performed at low temperature and under pressure to maintain ammonia in its liquid state and ensure a sufficient concentration for the reaction to proceed.
Step 2.3: Oxidation to 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
-
Protocol:
-
Dissolve the crude diaziridine in a solvent such as DCM or methanol.
-
Add triethylamine (~2.0 eq) to the solution.
-
Add a solution of iodine (I₂, ~1.5 eq) in the same solvent dropwise at 0 °C. A color change from dark brown to pale yellow indicates the reaction's progress.
-
Stir for 1-2 hours at room temperature.
-
Wash the reaction mixture with aqueous sodium thiosulfate to quench excess iodine, followed by water and brine.
-
Dry the organic layer and concentrate. Purify by flash chromatography (typically with low polarity eluents like hexanes) to obtain the diazirine.
-
-
Expertise & Causality: The diaziridine is oxidized to the more stable diazirine. The iodine/triethylamine system is a common and effective oxidant for this transformation.[5][10] The triethylamine acts as a base to facilitate the elimination reaction.
Part 3: Final Functionalization to Aldehyde
The final steps involve converting the bromo- handle into the desired aldehyde group.
Step 3.1: Formation of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol
-
Protocol:
-
Under an inert atmosphere, dissolve the bromo-diazirine (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (n-BuLi, ~1.1 eq) dropwise. A color change is often observed. Stir for 30-60 minutes at -78 °C.
-
Add anhydrous N,N-dimethylformamide (DMF, ~2.0 eq) and stir for another hour at -78 °C before allowing it to warm to room temperature.
-
Correction & Refinement: A more direct and often higher-yielding approach from the aryl bromide is a lithium-halogen exchange followed by quenching with a formylating agent. However, an alternative and reliable method involves quenching the aryllithium species with paraformaldehyde to yield the benzyl alcohol, which is then oxidized.
-
Quench the aryllithium species by adding an excess of solid, dry paraformaldehyde. Allow the reaction to warm to room temperature.
-
Work up the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ether, dry, and purify by chromatography to isolate the benzyl alcohol.
-
-
Expertise & Causality: This is a lithium-halogen exchange reaction, a standard method for converting an aryl halide into a reactive aryllithium nucleophile. Quenching this nucleophile with paraformaldehyde introduces the required hydroxymethyl group. This two-step route (formation of alcohol then oxidation) is often more robust and provides cleaner material than direct formylation.
Step 3.2: Oxidation to this compound
-
Protocol:
-
Dissolve the benzyl alcohol (1.0 eq) from the previous step in DCM.
-
Add a mild oxidizing agent like DMP (1.5 eq) or manganese dioxide (MnO₂, ~10 eq).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up as described in Step 1.3 for DMP. If using MnO₂, simply filter off the solid and concentrate the filtrate.
-
Purify the final product by flash column chromatography to yield TDBA as a solid.
-
-
Expertise & Causality: A mild oxidation is required to prevent damage to the sensitive diazirine ring. DMP and MnO₂ are excellent choices for this final transformation.
Data Summary & Characterization
The successful synthesis of intermediates and the final product should be confirmed by standard analytical techniques.
| Compound | Step | Typical Yield | Key Characterization Data (¹⁹F NMR) |
| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 1.3 | 70-85% (from alcohol) | Singlet around -72 ppm |
| 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine | 2.3 | 50-65% (from ketone) | Singlet around -65 ppm[2] |
| This compound | 3.2 | 75-90% (from alcohol) | Singlet around -65 ppm |
Note: Yields are indicative and can vary based on scale and experimental conditions. NMR chemical shifts are approximate and depend on the solvent used.
Safety and Handling
-
Organolithium Reagents (n-BuLi): Extremely pyrophoric and react violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
Oxidizing Agents (PCC, DMP, Jones): Are toxic and should be handled with care. Chromium reagents are carcinogenic.
-
Ammonia: Is a corrosive and toxic gas. The diaziridination step should be performed in a robust pressure vessel within a well-ventilated fume hood.
-
Diazirine Product: While more stable than diazo compounds, diazirines are energetic molecules. Avoid exposure to high heat, shock, or strong light. Store in a cool, dark place, preferably refrigerated.[11]
Conclusion
The synthesis of this compound is a well-established but technically demanding process. It requires careful execution of several key transformations, including trifluoromethylation, diazirine ring formation, and controlled oxidation. By understanding the rationale behind each step and adhering to strict safety protocols, researchers can reliably produce this versatile and powerful photo-crosslinking reagent. The availability of this building block opens the door to the creation of sophisticated chemical probes for exploring complex biological systems and accelerating the drug discovery process.
References
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Yamato, M., et al. (2002). Synthesis of Tag Introducible (3-trifluoromethyl)phenyldiazirine Based Photoreactive Phenylalanine. Bioorganic & Medicinal Chemistry Letters, 12(18), 2507-10. Available at: [Link]
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Ansah, C., & Koenigs, R. M. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au, 2(1), 35-46. Available at: [Link]
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Murai, Y., et al. (2022). DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)-DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO-CROSS-LINKING. HETEROCYCLES, 104(1), 167. Available at: [Link]
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Smith, D. P., et al. (2008). Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation. Chemical Communications, (44), 5728-30. Available at: [Link]
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Ansah, C., & Koenigs, R. M. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Publications. Available at: [Link]
- Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry, 255(8), 3313-3318.
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Kaweetripob, W., & Phunmilind, P. (2022). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 27(19), 6667. Available at: [Link]
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ResearchGate. (n.d.). Overview of diazirine synthesis, activation, and applications. Retrieved from [Link]
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Covey, D. F., et al. (2015). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 5(90), 73935-73945. Available at: [Link]
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Hashimoto, Y., & Hatanaka, Y. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 53-64. Available at: [Link]
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Covey, D. F., et al. (2015). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 5(90), 73935-73945. Available at: [Link]
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
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Dalton Research Molecules. (n.d.). 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane (2). Retrieved from [Link]
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Introduction: The Imperative for Covalent Probes in Biological Discovery
An In-Depth Technical Guide to the Mechanism and Application of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde in Covalent Labeling
This guide provides a comprehensive overview of the mechanism of action and practical application of this compound, a cornerstone photo-affinity labeling (PAL) reagent in contemporary chemical biology and drug discovery. We will delve into the fundamental photochemistry, the reactivity of the key carbene intermediate, and provide actionable protocols for its successful implementation in identifying and characterizing protein-ligand interactions.
Understanding the intricate web of molecular interactions within a cell is fundamental to deciphering biological processes and developing targeted therapeutics. While non-covalent interactions govern molecular recognition, their transient nature often complicates the identification of binding partners, especially for low-affinity or transient interactions. Photo-affinity labeling (PAL) emerges as a powerful strategy to overcome this challenge by forging a stable, covalent bond between a ligand-based probe and its biological target upon photoactivation.[1]
Among the arsenal of photo-activatable moieties, 3-aryl-3-(trifluoromethyl)diazirines have gained prominence due to their superior properties compared to traditional photoprobes like benzophenones and aryl azides.[2] They are relatively small, chemically robust in the dark, and upon activation with long-wave UV light (typically 350-365 nm), generate highly reactive carbene intermediates with a short half-life.[3][4] This minimizes non-specific labeling of distal biomolecules, thereby enhancing the precision of target identification. The trifluoromethyl group, in particular, confers advantageous properties to the resulting carbene, influencing its reactivity and stability.
The subject of this guide, this compound, is a versatile building block that incorporates this superior photochemistry.[5][6] The benzaldehyde functionality provides a convenient chemical handle for conjugating the photo-activatable diazirine moiety to a ligand of interest, creating a bespoke probe to interrogate its specific biological targets.
The Core Mechanism: From Photoactivation to Covalent Adduct
The utility of this compound as a photo-crosslinker is rooted in a well-defined photochemical transformation. The process can be dissected into three key stages: photoactivation, carbene generation, and covalent insertion.
Stage 1: Photoactivation and Nitrogen Extrusion
The 3H-diazirine is a strained three-membered ring containing a nitrogen-nitrogen double bond. In its ground state, the molecule is stable, allowing for the synthesis, purification, and handling of the probe under ambient light conditions (though prolonged exposure should be avoided).[2] Upon irradiation with UV light in the 350-365 nm range, the diazirine absorbs a photon, promoting it to an excited state. This electronically excited molecule rapidly undergoes irreversible extrusion of a dinitrogen molecule (N₂), a thermodynamically highly favorable process, to yield a highly reactive intermediate: a trifluoromethylarylcarbene.[3][4]
Caption: Photoactivation of a trifluoromethylaryldiazirine.
Stage 2: The Trifluoromethylarylcarbene Intermediate
The generated trifluoromethylarylcarbene is a highly electrophilic species with a vacant p-orbital, making it exceptionally reactive. The carbene exists as a singlet state, which is crucial for its insertion chemistry.[7] The short lifetime of this intermediate is a key advantage, as it primarily reacts with molecules in its immediate vicinity—ideally, the amino acid residues of the target protein's binding pocket. If no suitable reaction partner is encountered, the carbene is rapidly quenched by water, minimizing the risk of non-specific labeling.[3]
Stage 3: Covalent Insertion into Target Biomolecules
The highly reactive carbene readily inserts into various chemical bonds. Its primary mode of reaction within a biological context is insertion into heteroatom-hydrogen (X-H) bonds, which are abundant in protein structures. This includes the O-H bonds of serine, threonine, and tyrosine; the N-H bonds of lysine, arginine, histidine, asparagine, glutamine, and tryptophan; and the S-H bond of cysteine.[8] While less favored, insertion into aliphatic C-H bonds can also occur, contributing to the broad reactivity profile of this photoprobe.[9] This non-selective insertion within the binding site ensures that a covalent link is formed irrespective of the specific amino acid composition of the binding pocket.[1]
Caption: Carbene insertion into a target protein residue.
Reactivity Profile of the Trifluoromethylarylcarbene
The success of a photo-affinity labeling experiment hinges on the reactivity of the photogenerated intermediate. The trifluoromethylarylcarbene exhibits a broad but discernible reactivity preference towards different amino acid side chains.
| Amino Acid Residue | Reactive Group | Reaction Type | Relative Reactivity |
| Aspartic Acid | O-H (Carboxyl) | O-H Insertion | High[8] |
| Glutamic Acid | O-H (Carboxyl) | O-H Insertion | High[8] |
| Cysteine | S-H (Thiol) | S-H Insertion | High[8] |
| Serine | O-H (Hydroxyl) | O-H Insertion | High[8] |
| Threonine | O-H (Hydroxyl) | O-H Insertion | High[8] |
| Tyrosine | O-H (Phenolic) | O-H Insertion | Moderate[8] |
| Glutamine | N-H (Amide) | N-H Insertion | Moderate[8] |
| Histidine | N-H (Imidazole) | N-H Insertion | Moderate[8] |
| Lysine | N-H (Amine) | N-H Insertion | Moderate[7] |
| Phenylalanine | C-H (Aromatic) | C-H Insertion | Low[8] |
This table represents a qualitative summary based on available literature. Relative reactivity can be influenced by the local microenvironment within the protein binding site.
It is important to note a potential caveat: the product of N-H insertion, particularly with amines, can be unstable. Under basic conditions, the adduct may undergo elimination of hydrogen fluoride, which can complicate downstream analysis.[7]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a general workflow for a photo-affinity labeling experiment using a probe derived from this compound. This should be considered a template, and optimization will be required for specific applications.[10]
Caption: General workflow for a photo-affinity labeling experiment.
Protocol: Photo-affinity Labeling of a Target Protein
-
Sample Preparation:
-
Prepare your target protein or cell lysate in a suitable, non-amine-containing buffer (e.g., PBS or HEPES). The concentration will depend on the specific system but typically ranges from µM to nM.
-
Dissolve the diazirine-functionalized probe in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
-
Probe Incubation:
-
Add the probe to the protein sample to achieve the desired final concentration. The optimal probe concentration and incubation time should be determined empirically to allow for binding equilibrium to be reached.
-
Incubate the mixture in the dark, typically for 30-60 minutes at 4°C or room temperature.
-
-
Photo-crosslinking:
-
Transfer the sample to a suitable reaction vessel (e.g., a petri dish or a microplate).
-
Place the sample under a UV lamp that emits at 350-365 nm. The distance from the lamp and the irradiation time (typically 5-15 minutes) are critical parameters that require optimization.[10][11] Shorter wavelengths (<300 nm) should be avoided as they can cause protein damage.[11]
-
Perform irradiation on ice to minimize potential heat-induced sample degradation.
-
-
Downstream Analysis:
-
Following irradiation, the covalently labeled proteins can be analyzed. If the probe contains a reporter tag (e.g., biotin or a fluorescent dye), the labeled proteins can be visualized by SDS-PAGE followed by Western blotting or in-gel fluorescence scanning.
-
For target identification, the labeled protein band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry to identify the protein and potentially the site of modification.[9]
-
Conclusion and Future Directions
This compound and its derivatives represent a powerful class of reagents for elucidating protein-ligand interactions.[12] Their high photo-labeling efficiency, coupled with the generation of a highly reactive, short-lived carbene, provides a robust method for covalently capturing binding partners in complex biological systems.[13] As our understanding of cellular signaling networks becomes more nuanced, the application of such precision chemical tools will undoubtedly continue to be a driving force in biological discovery and the development of novel therapeutics. Future advancements may focus on developing diazirines that can be activated by longer wavelength light to further minimize cellular damage and enable deeper tissue penetration.[8]
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An In-depth Technical Guide to Diazirine-Based Photoaffinity Labeling
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular interactions, understanding the precise binding events between a small molecule and its protein targets is paramount for advancing drug discovery and chemical biology. Photoaffinity labeling (PAL) has emerged as a powerful strategy to covalently capture these transient interactions, providing a snapshot of the molecular interplay within a complex biological system. Among the arsenal of photoreactive groups, diazirines have gained prominence due to their unique combination of small size, chemical stability, and efficient photoactivation. This guide provides a comprehensive technical overview of diazirine-based photoaffinity labeling, from fundamental principles and probe design to experimental execution and data interpretation, grounded in field-proven insights and authoritative references.
The Core Principle: Covalently Trapping Molecular Interactions
Photoaffinity labeling is a technique that utilizes a probe molecule equipped with a photoreactive group to identify the binding partners of a ligand of interest.[1] The process begins with the non-covalent binding of the photoaffinity probe to its target protein. Subsequent irradiation with UV light activates the photoreactive moiety, generating a highly reactive intermediate that forms a stable, covalent bond with amino acid residues in close proximity to the binding site.[2] This covalent linkage allows for the isolation and identification of the target protein, which would otherwise be lost during purification steps.[2][3]
The Diazirine Advantage
While several photoreactive groups exist, including aryl azides and benzophenones, diazirines offer distinct advantages that make them particularly well-suited for many PAL applications.[4][5][6]
| Feature | Diazirine | Aryl Azide | Benzophenone |
| Size | Small, minimal steric hindrance | Larger | Bulky |
| Activation Wavelength | ~350-380 nm (less damaging to proteins) | ~260-300 nm (can cause protein damage) | ~350-360 nm |
| Reactive Intermediate | Carbene (highly reactive, short-lived) | Nitrene (less reactive, longer-lived) | Triplet diradical (long-lived) |
| Reactivity | Inserts into C-H, N-H, and O-H bonds | Prone to rearrangements, less efficient insertion | Abstracts hydrogen atoms, primarily from C-H bonds |
| Stability | Generally stable in various conditions | Less stable, can react in the dark | Highly stable |
The small size of the diazirine group minimizes perturbation of the parent molecule's biological activity.[4] Furthermore, their activation at longer UV wavelengths reduces the risk of photodamage to sensitive biological samples.[4][7] Upon photoactivation, diazirines form highly reactive carbenes that can insert into a wide range of chemical bonds, leading to efficient cross-linking.[4][8] The short-lived nature of the carbene minimizes non-specific labeling of distal molecules, as it is rapidly quenched by the aqueous environment if it does not immediately react with a nearby binding partner.[4][5]
The Photochemistry of Diazirines: A Tale of Two Intermediates
Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring extrudes nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[4][9] This carbene can exist in either a singlet or triplet state, with the singlet state being the primary species responsible for the desired insertion reactions into C-H, O-H, and N-H bonds within the protein's binding pocket.[4]
However, the photochemical pathway is not always straightforward. A significant side reaction involves the isomerization of the diazirine to a linear diazo compound.[10][11][12] This diazo intermediate can also be photoactivated, albeit less efficiently at the wavelengths typically used for diazirine activation, to form the same carbene.[11] More importantly, the diazo intermediate can act as an electrophile, particularly under acidic conditions, leading to the alkylation of nucleophilic residues like glutamic and aspartic acid.[10][13][14] This can introduce a bias in the labeling profile, a critical consideration during data interpretation.[14] Recent studies have shown that by modulating the irradiation time and power, it is possible to favor one pathway over the other, offering a degree of control over the labeling mechanism.[11][15]
Caption: Photochemical activation pathways of a diazirine probe.
Designing and Synthesizing a Diazirine-Based Photoaffinity Probe
The success of a photoaffinity labeling experiment hinges on the careful design and synthesis of the probe. A well-designed probe should retain the biological activity of the parent molecule while incorporating the photoreactive diazirine and a reporter tag for downstream analysis.
Key Components of a Photoaffinity Probe:
-
Pharmacophore: The core structure of the probe that is responsible for binding to the target protein. It should be a close analog of the original ligand to ensure specific binding.[16]
-
Photoreactive Group (Diazirine): The diazirine moiety should be positioned on the probe in a way that, upon activation, it cross-links to residues within the binding site. Its placement should be guided by existing structure-activity relationship (SAR) data to minimize disruption of key binding interactions.[17]
-
Linker/Spacer: A chemical linker is often used to connect the pharmacophore to the reporter tag. The length and composition of the linker can influence the probe's solubility and accessibility to the binding site.
-
Reporter Tag: This functional group enables the detection, enrichment, and identification of the cross-linked protein. Common reporter tags include:
Synthetic Strategies
The synthesis of diazirine-containing molecules can be challenging.[12][19] A common approach involves the conversion of a ketone to a diaziridine, which is then oxidized to the diazirine.[4][20]
General Synthetic Workflow from a Ketone:
-
Oximation: The starting ketone is reacted with hydroxylamine to form an oxime.[4]
-
Tosylation/Mesylation: The oxime is then converted to a better leaving group by reacting it with tosyl chloride or mesyl chloride.[4]
-
Diaziridine Formation: Treatment of the tosyl/mesyl oxime with ammonia leads to the formation of the diaziridine ring.[4]
-
Oxidation: The final step is the oxidation of the diaziridine to the diazirine, often using reagents like silver oxide (Ag₂O) or iodine.[20]
Due to the often harsh conditions and moderate yields of these reactions, the diazirine moiety is typically introduced late in the synthetic sequence.[12]
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The Trifluoromethyl Group: A Keystone for Precision in Diazirine Photo-Crosslinking
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Photo-crosslinking has emerged as an indispensable tool in chemical biology and drug discovery for elucidating molecular interactions in their native cellular context. Among the various photophores, trifluoromethyl-aryl diazirines have garnered significant prominence due to their unique combination of stability, photoreactivity, and efficiency in forming covalent bonds with interacting biomolecules. This technical guide provides a comprehensive exploration of the pivotal role the trifluoromethyl (CF₃) group plays in defining the superior performance of these photo-crosslinkers. We will delve into the mechanistic underpinnings of how this electron-withdrawing group enhances stability, modulates carbene reactivity, and minimizes non-specific labeling, thereby enabling more precise and reliable identification of biological targets. This guide will further provide field-proven insights and detailed experimental protocols to empower researchers in harnessing the full potential of trifluoromethyl-diazirine chemistry.
Introduction: The Quest for Covalent Capture
Understanding the intricate web of molecular interactions is fundamental to deciphering biological processes and developing targeted therapeutics. Photoaffinity labeling (PAL) offers a powerful strategy to covalently capture these transient interactions by employing a photoactivatable probe. Upon irradiation with UV light, this probe generates a highly reactive intermediate that forms a stable covalent bond with nearby molecules, thus providing a permanent record of the interaction.
Diazirines have risen as a favored class of photophores due to their small size and the generation of highly reactive carbenes upon photoactivation.[1] The introduction of the 3-(trifluoromethyl)-3-phenyldiazirine (TPD) motif by Brunner in 1980 marked a significant advancement in the field.[2][3] This guide will dissect the critical contributions of the trifluoromethyl group that have established TPD and its derivatives as the gold standard for many photo-crosslinking applications.
The Core Chemistry: From Diazirine to Carbene
The fundamental process of diazirine-based photo-crosslinking involves the photo-induced extrusion of nitrogen gas (N₂) to generate a carbene intermediate. This carbene can then undergo a variety of reactions, most notably insertion into C-H and X-H bonds (where X is a heteroatom like O, N, or S) of a target protein.
Figure 1. General workflow of diazirine photo-crosslinking.
The Trifluoromethyl Advantage: A Multifaceted Role
The incorporation of a trifluoromethyl group at the diazirine carbon imparts several crucial advantages that enhance the performance of the photo-crosslinker. These benefits stem from the potent electron-withdrawing nature and steric bulk of the CF₃ group.
Enhanced Stability and Reduced Side Reactions
One of the primary challenges in utilizing photo-crosslinkers is their inherent instability, which can lead to premature decomposition or undesired side reactions. The trifluoromethyl group significantly mitigates these issues.
-
Suppression of Diazo Isomerization: Upon photolysis, diazirines can isomerize to their linear diazo counterparts.[4] These diazo compounds are generally less reactive towards C-H insertion and can react with nucleophiles, leading to non-specific labeling. The strong electron-withdrawing CF₃ group destabilizes the adjacent carbocation-like character in the transition state leading to the diazo isomer, thereby suppressing this unwanted rearrangement.[1][5] This ensures that the majority of the photoactivated precursor proceeds through the desired carbene pathway.
-
Increased Thermal and Chemical Stability: The trifluoromethyl group enhances the overall stability of the diazirine ring, making it robust enough to withstand various synthetic manipulations required for probe synthesis.[3][4] Trifluoromethyl-aryl diazirines are stable in the dark to both 1 M acid and base and to temperatures as high as 75°C for extended periods.[3] This stability is attributed to the inductive effect of the CF₃ group, which withdraws electron density from the strained three-membered ring.[6]
Modulation of Carbene Reactivity and Selectivity
The electronic properties of the trifluoromethyl group also play a critical role in dictating the reactivity of the generated carbene.
-
Favoring the Singlet State: Carbenes can exist in two spin states: a singlet state, where the two non-bonding electrons are paired in the same orbital, and a triplet state, where they are in different orbitals with parallel spins. Singlet carbenes are generally preferred for photo-crosslinking as they can undergo concerted insertion into C-H and O-H bonds, leading to efficient and rapid crosslinking.[2] Triplet carbenes, on the other hand, tend to react via a slower, stepwise hydrogen abstraction and radical recombination mechanism, which can be less efficient and lead to side products.[2] The electron-withdrawing trifluoromethyl group destabilizes the singlet state to a lesser extent than the triplet state, thereby promoting the formation of the more reactive singlet carbene.[2][7]
-
Minimizing Non-Specific Binding: A significant advantage of carbenes generated from trifluoromethyl-phenyl diazirines is their rapid inactivation by water in the absence of a proximal binding partner.[8][9] This quenching mechanism effectively minimizes non-specific labeling of abundant, non-target proteins, leading to a cleaner and more easily interpretable dataset.
Favorable Photophysical Properties
Trifluoromethyl-aryl diazirines can be activated by UV light in the range of 350-360 nm.[1][10] This wavelength is generally considered biocompatible and less likely to cause significant damage to biological macromolecules compared to shorter wavelength UV light required for some other photophores.[1]
Experimental Protocols
Synthesis of a Generic Trifluoromethyl-Phenyl Diazirine Linker
The synthesis of 3-(trifluoromethyl)-3-phenyldiazirine (TPD) derivatives typically starts from the corresponding trifluoroacetophenone. The following is a generalized, multi-step procedure.
Figure 2. Synthetic workflow for trifluoromethyl-aryl diazirines.
Step-by-Step Methodology:
-
Oxime Formation: The starting aryl trifluoromethyl ketone is reacted with hydroxylamine hydrochloride to form the oxime.
-
Tosylation: The oxime is then treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to yield the corresponding tosyl oxime.[11]
-
Diaziridine Formation: The tosyl oxime is subjected to reaction with liquid ammonia to form the diaziridine ring.[11] This step requires careful handling of liquid ammonia in a pressure vessel or a specialized low-temperature setup.
-
Oxidation: The final step involves the oxidation of the diaziridine to the diazirine. Common oxidizing agents include iodine, silver(I) oxide, or potassium permanganate.[11] The product is then purified, typically by column chromatography.
For detailed synthetic procedures for specific TPD derivatives, including those with functional handles for conjugation (e.g., alkynes for click chemistry), refer to the literature.[12][13]
Photo-Crosslinking in a Biological System
This protocol outlines a general workflow for a photo-crosslinking experiment using a trifluoromethyl-diazirine-containing probe.
Materials:
-
Photo-crosslinking probe (e.g., a small molecule or peptide conjugated to a TPD derivative)
-
Biological sample (e.g., cell lysate, purified protein)
-
UV lamp (350-365 nm)
-
Reaction buffer (e.g., PBS)
-
Analytical tools (e.g., SDS-PAGE, mass spectrometer)
Procedure:
-
Incubation: Incubate the biological sample with the photo-crosslinking probe. The concentration of the probe and incubation time should be optimized based on the affinity of the probe for its target. It is advisable to perform this step in the dark or under dim light to prevent premature activation of the probe.[14]
-
Competition Control: As a crucial negative control, perform a parallel experiment where the biological sample is pre-incubated with an excess of a non-photoreactive competitor (e.g., the parent molecule without the diazirine) before adding the photo-crosslinking probe.[14] This will help distinguish specific, target-mediated crosslinking from non-specific interactions.
-
UV Irradiation: Irradiate the samples with a UV lamp (typically 350-365 nm) for a predetermined duration.[14] The irradiation time should be optimized to achieve sufficient crosslinking without causing significant sample degradation. Typical irradiation times range from a few seconds to several minutes.[14][15]
-
Analysis: Following irradiation, the samples are ready for downstream analysis to identify the crosslinked products. This can involve techniques such as:
-
SDS-PAGE and Western Blotting: If the probe contains a reporter tag (e.g., biotin, fluorescent dye), the crosslinked proteins can be visualized after gel electrophoresis and transfer to a membrane.
-
Mass Spectrometry: For unbiased target identification, the crosslinked proteins can be enriched (e.g., using streptavidin beads for a biotinylated probe) and identified by mass spectrometry.
-
Data Summary
| Property | Trifluoromethyl-Aryl Diazirines | Other Diazirines (e.g., Dialkyl) | Aryl Azides | Benzophenones |
| Activation Wavelength | ~350-360 nm[1] | ~355 nm[14] | < 300 nm[4] | ~350 nm[4] |
| Reactive Intermediate | Carbene (primarily singlet)[2][7] | Carbene | Nitrene | Triplet biradical |
| Stability | High (thermally and chemically)[3][4] | Moderate | Moderate | High |
| Undesired Rearrangements | Suppressed[1][4] | Can occur | Can occur (e.g., ketenimine formation) | Reverts to ground state |
| Size | Relatively small | Small | Small | Bulky |
| Non-specific Binding | Low (quenched by water)[8][9] | Can be higher | Can be an issue | Can be an issue |
Conclusion and Future Perspectives
The trifluoromethyl group is not merely an accessory but a cornerstone in the design of high-performance diazirine photo-crosslinkers. Its strong electron-withdrawing nature confers enhanced stability, suppresses unwanted side reactions, and promotes the formation of the highly reactive singlet carbene, all of which contribute to more efficient and specific covalent capture of molecular interactions. As research continues to push the boundaries of chemical biology and drug discovery, the rational design of photo-crosslinkers will remain paramount. The principles elucidated in this guide underscore the importance of understanding the fundamental chemical properties of photophores to develop next-generation tools for mapping the interactome with ever-increasing precision. Future innovations may involve the development of trifluoromethyl-diazirines that can be activated by longer wavelength light to enable deeper tissue penetration and studies in living organisms.
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A Technical Guide to Phenyldiazirine Derivatives: From Discovery to Application in Covalent-Capture Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyldiazirine-based photo-cross-linkers have become indispensable tools in chemical biology and drug discovery. Their unique ability to form highly reactive carbenes upon UV irradiation allows for the covalent capture of transient and low-affinity biomolecular interactions, providing critical insights into drug-target engagement, protein-protein interaction networks, and binding site architecture. This guide provides a comprehensive overview of phenyldiazirine derivatives, detailing their mechanistic underpinnings, synthetic development, and practical application. We delve into the rationale behind experimental design, offer detailed protocols for photo-affinity labeling (PAL), and discuss the interpretation of resulting data, equipping researchers with the knowledge to effectively leverage this powerful technology.
Introduction: The Need for Covalent Capture
Understanding how small molecules interact with their protein targets within the complex cellular milieu is a cornerstone of modern drug development.[1] While affinity-based methods can measure binding, they often fail to capture the transient, weak, or dynamic interactions that govern biological function. Photo-affinity labeling (PAL) addresses this challenge by creating a permanent, covalent bond between a ligand and its binding partner, effectively "trapping" the interaction for subsequent analysis.[2][3]
Among the various photoreactive groups, phenyldiazirines, and particularly their trifluoromethyl derivatives (TPD), have emerged as a preferred class due to several advantageous properties.[4][5] They are small, relatively stable in biological systems in the absence of light, and can be activated with long-wave UV light (~350-365 nm), which minimizes cellular damage.[6][7] Upon activation, they efficiently generate highly reactive carbene intermediates capable of inserting into a wide array of chemical bonds, including C-H, N-H, and O-H, ensuring high cross-linking efficiency.[4][8]
Mechanism of Action: Light-Induced Carbene Formation
The utility of a phenyldiazirine hinges on its clean and efficient photodecomposition pathway. The process is initiated by irradiating the diazirine ring with UV light, typically around 350-365 nm.[6]
-
Excitation and Nitrogen Extrusion: The diazirine absorbs a photon, promoting it to an excited state. This state is unstable and rapidly collapses, extruding a molecule of dinitrogen (N₂)—an irreversible and thermodynamically favorable step.
-
Carbene Generation: The loss of N₂ generates a highly reactive and electrophilic carbene intermediate.[7][9]
-
Isomerization to Diazo Intermediate: A competing pathway involves isomerization to a linear diazo compound. While the diazo isomer of trifluoromethylphenyldiazirine (TPD) is relatively unreactive, it can be converted to the same carbene upon irradiation at a different wavelength (e.g., 302 nm), a property that can be exploited to "boost" cross-linking yields.[9][10]
-
Covalent Insertion: The carbene is extremely short-lived and will non-specifically insert into proximal chemical bonds within the ligand's binding pocket, forming a stable covalent bond.[8] Recent studies have shown that the photolysis mechanism can proceed through a diazo intermediate that preferentially targets acidic residues like aspartate and glutamate.[4][11]
The trifluoromethyl group on the phenyl ring is a critical innovation. It enhances the stability of the diazirine to acid and stabilizes the resulting carbene, preventing unwanted intramolecular rearrangements (like fluorine migration) and directing its reactivity toward intermolecular insertion, thereby improving the specificity and yield of the desired cross-linking.[8][10]
Caption: Photolysis of phenyldiazirine to form a reactive carbene.
Design and Synthesis of Phenyldiazirine Probes
A successful photo-affinity probe is a trifunctional molecule comprising three key domains.[2][12]
-
Specificity Unit: The core ligand or pharmacophore that directs the probe to the protein target of interest. Its design must be guided by structure-activity relationship (SAR) data to ensure that the modifications do not abolish binding affinity.[7]
-
Photoreactive Moiety: The phenyldiazirine group. Its placement is critical; it should be positioned to project into the binding site upon ligand association to maximize the chances of cross-linking.[13]
-
Reporter/Identification Tag: A functional handle for detection and enrichment. Common tags include alkynes or azides for "click" chemistry, or biotin for affinity purification.[7][14]
The synthesis of trifluoromethylphenyldiazirine (TPD) reagents has been well-established, often starting from 2,2,2-trifluoroacetophenone.[10] More advanced reagents, such as "TPDYNE," incorporate an alkyne handle directly on the phenyl ring, streamlining the synthesis of clickable probes.[14][15][16]
Example Synthetic Strategy: TPDYNE Reagents
Recent methodologies describe efficient routes to prepare TPD reagents with an additional alkyne substituent (TPDYNE).[14] These reagents can then be coupled to molecules of interest (e.g., via amide bond formation with a carboxylic acid or amine) to generate the final probe. This modular approach allows for the flexible generation of diverse probe libraries.
Applications in Drug Discovery and Chemical Proteomics
Phenyldiazirine probes are versatile tools used to answer fundamental questions in drug development.[1][17]
-
Target Identification and Validation: For compounds discovered through phenotypic screens, PAL can identify the specific protein targets responsible for the observed biological effect.[2][18]
-
Binding Site Mapping: By analyzing the specific amino acid residues that are cross-linked, researchers can precisely map the ligand's binding site on the target protein.[19]
-
Mapping Protein-Protein Interactions (PPIs): Probes can be designed to capture not only the direct target but also interacting partner proteins, providing a snapshot of the protein complex in its native environment.[5][6]
| Application | Objective | Typical Output |
| Target Identification | Identify the unknown protein target(s) of a bioactive small molecule. | A list of candidate proteins identified by mass spectrometry. |
| Binding Site Analysis | Pinpoint the specific amino acid residues a ligand binds to. | Identification of cross-linked peptides/residues via MS/MS analysis. |
| Interactome Profiling | Characterize the protein complex that forms around a target protein. | A network map of direct and proximal protein interactions. |
| Occupancy Studies | Determine the extent to which a drug engages its target in cells or tissues. | Quantitative mass spectrometry data comparing probe labeling in the presence and absence of a competitor drug. |
Experimental Design and Protocols
A well-designed PAL experiment incorporates multiple controls to ensure the data is robust and the identified targets are specific.
Core Experimental Workflow
The general workflow for a PAL experiment is a multi-step process that requires careful planning and execution.[2][18]
Caption: A generalized workflow for a PAL experiment.
Detailed Protocol: In-Cell Photo-Affinity Labeling
This protocol provides a general framework for identifying the cellular targets of a small molecule using a phenyldiazirine probe equipped with a clickable alkyne tag.
Materials:
-
Live cells expressing the potential target protein(s).
-
Phenyldiazirine-alkyne photo-affinity probe.
-
Photo-stable negative control probe (e.g., an inactive analog).[7]
-
Parent drug/ligand (for competition experiments).
-
Phosphate-buffered saline (PBS), cell lysis buffer.
-
Azide-biotin reporter tag.
-
Click chemistry reagents (e.g., copper(I) sulfate, TBTA, sodium ascorbate).
-
Streptavidin-agarose beads.
-
Urea, DTT, iodoacetamide for protein denaturation and alkylation.
-
Trypsin for protein digestion.
-
Mass spectrometer (e.g., Orbitrap).
Equipment:
-
UV lamp with 365 nm output (e.g., a 6-watt lamp).[6]
-
Ice bucket, refrigerated centrifuge.
-
Protein electrophoresis equipment (SDS-PAGE).
Methodology:
-
Probe Incubation:
-
Plate cells and grow to desired confluency.
-
Treat cells with the photo-affinity probe at a predetermined concentration (e.g., 1-10 µM) for 1-2 hours.
-
Crucial Controls:
-
Competition: Pre-incubate a set of cells with a 50-100 fold excess of the parent (un-tagged) drug before adding the probe. This will demonstrate specific binding to the target.
-
No UV Control: Treat cells with the probe but do not expose them to UV light. This controls for non-photochemical interactions.
-
Negative Control Probe: Use a structurally similar but biologically inactive probe to identify non-specific binders.
-
-
-
UV Irradiation:
-
Cell Lysis and Click Chemistry:
-
After irradiation, lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
To the supernatant, add the azide-biotin tag and click chemistry reagents. Allow the reaction to proceed for 1-2 hours at room temperature to conjugate biotin to the cross-linked proteins.[7]
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotinylated protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads or perform an on-bead digest.
-
For on-bead digestion: Resuspend beads in a denaturation buffer (e.g., 8M urea), reduce disulfide bonds with DTT, and alkylate cysteines with iodoacetamide.
-
Dilute the urea and add trypsin to digest the proteins overnight.
-
-
LC-MS/MS Analysis and Target Identification:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the competition and no-UV controls. True targets should show a dramatic reduction in signal in the competition lane.
-
Advantages, Limitations, and Future Directions
While phenyldiazirines are powerful, it is crucial to understand their limitations.
Advantages:
-
High Efficiency: Generate reactive carbenes with high quantum yield.[4]
-
Small Size: The diazirine moiety is minimally perturbing, often preserving the ligand's biological activity.[7]
-
Biologically Benign Activation: Activated by long-wave UV light, which is less damaging to cells and proteins than shorter wavelengths.[4]
-
Versatile Reactivity: The resulting carbene can insert into a wide variety of bonds.[8]
Limitations:
-
Non-Specific Labeling: The high reactivity of the carbene can lead to labeling of solvent (water) or non-target biomolecules if the probe is not bound with sufficient affinity or residence time.
-
Hydrophobicity: The phenyldiazirine group is hydrophobic, which can sometimes lead to probe aggregation or non-specific partitioning into membranes. This can be mitigated by incorporating hydrophilic linkers.[8]
-
Synthetic Complexity: The synthesis of complex photo-affinity probes can be challenging and time-consuming.[14]
Future developments are focused on creating new diazirine scaffolds with improved photophysical properties, enhanced water solubility, and novel reactivity profiles to further refine the precision and utility of photo-affinity labeling in unraveling complex biological systems.
References
- Design, synthesis and evaluation of an NLRP3 inhibitor diazirine photoaffinity probe.Queen's University Belfast.
- A Comparative Guide to Diazirine Photo-Cross-Linkers in Proteomics.Benchchem.
- Development of Diazirine-based crosslinking agents for covalently linking protein.[No Source Provided].
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications.
- General schematic of a diazirine-based PAL experiment.
- Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions.[No Source Provided].
- Photo-induced covalent cross-linking for the analysis of biomolecular interactions.Chemical Society Reviews (RSC Publishing).
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry.
- Photoaffinity labeling in target- and binding-site identific
- Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research.CHIMIA.
- Labeling Preferences of Diazirines with Protein Biomolecules.Journal of the American Chemical Society.
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)
- Photoaffinity Compounds.Enamine.
- Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping.
- Recent Applications of Diazirines in Chemical Proteomics.PubMed.
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)
- 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents.PubMed.
- Recent Applications of Diazirines in Chemical Proteomics.
- Phenyldiazirine oxLink™ photocrosslinking reagent.CellMosaic.
- Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors.
- Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry.[No Source Provided].
Sources
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- 9. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
- 10. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 14. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chimia.ch [chimia.ch]
Methodological & Application
Application Notes & Protocols: Leveraging 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde for Advanced Photoaffinity Labeling
Abstract
Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology and drug discovery for the direct identification and characterization of molecular interactions within complex biological systems.[1] This guide provides an in-depth exploration of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, a highly versatile and efficient photo-crosslinker, for the synthesis of bespoke photoaffinity probes. We will dissect the underlying chemical principles of trifluoromethylaryldiazirines, present detailed protocols for probe synthesis and application, and offer expert insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of PAL to elucidate ligand-protein interactions, map binding sites, and accelerate target discovery.
The Rationale: Why Trifluoromethylaryldiazirines in Photoaffinity Labeling?
Identifying the specific protein targets of a small molecule or mapping the interface of a protein-protein interaction are formidable challenges. Photoaffinity labeling addresses this by transforming a non-covalent interaction into a stable, covalent bond upon photo-irradiation, enabling the capture and subsequent identification of binding partners.[2]
While several photoreactive groups exist, the 3-trifluoromethyl-3-aryldiazirine moiety has emerged as a superior choice for several compelling reasons:[3]
-
Minimized Side Reactions: Upon activation with UV light, the diazirine ring efficiently extrudes molecular nitrogen to form a highly reactive carbene. The electron-withdrawing trifluoromethyl group is critical as it suppresses the undesired rearrangement into a linear diazo isomer, a common side reaction with other diazirines that reduces labeling efficiency.[4][5]
-
High Reactivity & Promiscuity: The generated carbene is an exceptionally reactive species that can readily insert into a wide range of C-H, N-H, and O-H bonds found in amino acid side chains, without strong insertion preferences.[6][7] This promiscuity is advantageous for labeling within any binding pocket, regardless of its amino acid composition.
-
Biocompatible Activation: Activation is typically achieved with long-wave UV light (350-370 nm), which minimizes the potential for photodamage to sensitive biological samples like proteins and nucleic acids.[4][8]
-
Small Steric Footprint: The diazirine group is compact, reducing the likelihood that its incorporation into a ligand will perturb the native binding interaction.[1]
The subject of this guide, This compound (hereafter referred to as TFB), packages this powerful photoreactive core with a versatile benzaldehyde functional group. This aldehyde "handle" provides a straightforward chemical entry point for covalently attaching the diazirine to a ligand of interest, making it an ideal building block for creating custom photoaffinity probes.[9]
Mechanism of Action: From Light to Covalent Bond
Understanding the photochemical mechanism of TFB is crucial for designing and troubleshooting experiments. The process is a clean, two-step reaction initiated by light.
-
Photoactivation: Exposure to UV light (~365 nm) excites the diazirine ring. This excited state is unstable and rapidly collapses, releasing a molecule of nitrogen gas (N₂), which is inert and simply bubbles out of solution.
-
Carbene Generation & Insertion: The loss of nitrogen generates a highly energetic and reactive intermediate known as a singlet carbene. This carbene is electrophilic and seeks to stabilize itself by inserting into the first available chemical bond in its immediate vicinity—ideally, a bond on the target protein within the binding site. This forms a new, stable covalent bond, permanently linking the probe to its target.
Sources
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH [beilstein-journals.org]
- 3. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 4. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. 4-[3-(TrifluoroMethyl)-3H-diazirin-3-yl]benzaldehyde CAS#: 128886-88-4 [m.chemicalbook.com]
Application Notes and Protocols: A-Scientist's-Guide to Photoaffinity Labeling with Diazirine Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unmasking Molecular Interactions with Light
In the intricate landscape of cellular biology and drug discovery, understanding the transient and often weak interactions between small molecules and their protein targets is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these fleeting interactions, providing a snapshot of the molecular drama unfolding within a cell. Among the various photoreactive groups employed, diazirines have gained prominence due to their unique combination of small size, chemical stability, and efficient photoactivation with long-wave UV light, which minimizes damage to biological samples.[1][2][3]
This guide provides a comprehensive overview of the principles and protocols for photoaffinity labeling using diazirine-based reagents. Authored from the perspective of a senior application scientist, it aims to deliver not just the "how" but also the critical "why" behind experimental choices, empowering researchers to design, execute, and troubleshoot their PAL experiments with confidence.
The Diazirine Advantage: Chemistry and Mechanism
Diazirines are three-membered ring structures containing a carbon and two nitrogen atoms.[3] Their utility in PAL stems from their ability to remain inert in the dark but, upon irradiation with UV light (typically 330-370 nm), they extrude nitrogen gas to generate a highly reactive carbene intermediate.[1][4] This carbene can then rapidly and non-specifically insert into a wide array of chemical bonds, including C-H, N-H, and O-H bonds, in its immediate vicinity, thus covalently linking the probe to its interacting partner.[2][5]
A key advantage of diazirines over other photoprobes like aryl azides and benzophenones is their smaller size, which minimizes steric hindrance and is less likely to disrupt the natural binding of the ligand to its target protein.[3][6] Furthermore, they are generally more stable in various biochemical conditions and are activated by longer wavelength UV light, which is less damaging to sensitive biological macromolecules.[1][3]
Recent studies have revealed a more nuanced, two-step reaction mechanism for alkyl diazirines. Upon photoactivation, an alkyl diazirine can first rearrange to a linear diazo intermediate.[7][8] This diazo intermediate can then either be further irradiated to form the carbene or react directly with protein side chains, showing a preference for polar and acidic residues like aspartate and glutamate.[7][8][9] Modulating the irradiation time and power can therefore offer a degree of control over the reactive species and the resulting labeling pattern.[7]
Diagram: Diazirine Photoactivation Mechanism
Caption: A typical photoaffinity labeling workflow involves probe incubation, UV activation, enrichment of labeled proteins, and identification by mass spectrometry.
Detailed Protocols
Protocol 1: In-Cell Photoaffinity Labeling
This protocol describes a general procedure for labeling proteins in living cells with a diazirine-based probe.
Materials:
-
Diazirine photoaffinity probe (with a terminal alkyne or biotin)
-
Control compound (lacking the diazirine moiety)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Ice
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (if using an alkyne-tagged probe): Azide-biotin or azide-fluorophore, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Streptavidin agarose beads (for biotinylated probes)
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment (for validation)
-
Mass spectrometer for proteomic analysis
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the diazirine probe at a predetermined optimal concentration (typically in the low micromolar range). Include a negative control group treated with the control compound and a vehicle-only control.
-
Incubate for a sufficient time to allow the probe to engage its target(s).
-
-
UV Irradiation:
-
Wash the cells twice with ice-cold PBS to remove unbound probe.
-
Place the culture plate on ice and irradiate with a 365 nm UV lamp. [4]The optimal irradiation time and distance from the lamp should be empirically determined but typically ranges from 1 to 15 minutes. [10][11]Shorter irradiation times are generally preferred to minimize cell damage. [11] * For lamps with an output greater than 150 watts, a distance of about 20 cm is recommended, while for lower wattage lamps (e.g., 8-15 watts), the distance can be reduced to 1-5 cm. [11][12]
-
-
Cell Lysis:
-
After irradiation, immediately lyse the cells on ice using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry (for alkyne-tagged probes):
-
To the cleared lysate, add the azide-biotin or azide-fluorophore, copper(II) sulfate, and a freshly prepared solution of the reducing agent.
-
Incubate the reaction for 1-2 hours at room temperature to conjugate the reporter tag to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins (for biotinylated probes):
-
Incubate the lysate (or the click-reacted lysate) with streptavidin agarose beads overnight at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Analyze the eluate by SDS-PAGE and visualize by silver staining, Coomassie blue staining, or Western blotting with an antibody against a known or suspected target.
-
For unbiased target identification, the eluted proteins are subjected to in-gel or in-solution digestion followed by LC-MS/MS analysis. [13][14][15]
-
Protocol 2: In Vitro Photoaffinity Labeling of a Purified Protein
This protocol is suitable for validating the direct interaction of a probe with a purified protein.
Materials:
-
Purified target protein
-
Diazirine photoaffinity probe
-
Reaction buffer (e.g., PBS or Tris buffer)
-
UV lamp (365 nm)
-
Quartz cuvette or microplate [16]* SDS-PAGE reagents and equipment
Procedure:
-
Reaction Setup:
-
In a quartz microcentrifuge tube or cuvette, combine the purified protein and the diazirine probe in the reaction buffer. The final concentrations should be optimized, but typically range from 1-10 µM for the protein and a 1-10 fold molar excess for the probe.
-
Include a control reaction without the probe and another with a competitive inhibitor to demonstrate specificity.
-
-
UV Irradiation:
-
Place the reaction vessel on ice and irradiate with a 365 nm UV lamp for an optimized duration (typically 1-30 minutes). [10]
-
-
Analysis:
-
After irradiation, add SDS-PAGE sample buffer to the reaction mixture.
-
Analyze the samples by SDS-PAGE. A successful labeling event will result in a shift in the molecular weight of the protein corresponding to the mass of the probe.
-
The labeled protein band can be excised from the gel and subjected to in-gel digestion and mass spectrometry to identify the site(s) of modification. [17]
-
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Troubleshooting Strategy |
| Low or no labeling | Inefficient UV activation | Optimize irradiation time, decrease distance to the lamp, or use a more powerful lamp. Ensure the reaction vessel is UV-transparent (e.g., quartz). [16] |
| Probe concentration too low | Increase probe concentration. | |
| Diazirine is sterically hindered | Redesign the probe with the diazirine at a different position. | |
| High background/non-specific labeling | Probe concentration too high | Titrate down the probe concentration. |
| Over-irradiation | Reduce the UV irradiation time. | |
| Probe instability | Synthesize and use the probe fresh. Store protected from light. | |
| Non-specific binding to beads | Increase the stringency of the wash steps during enrichment. Include a pre-clearing step with beads. | |
| No enrichment of known target | Probe does not bind the target in the cellular context | Validate target engagement with an orthogonal method (e.g., thermal shift assay). |
| Target protein is of low abundance | Scale up the starting material. | |
| Lysis conditions are suboptimal | Try different lysis buffers to ensure the target protein is solubilized. |
Conclusion: Illuminating the Druggable Proteome
Photoaffinity labeling with diazirine reagents is a robust and versatile technique for identifying and characterizing the interactions of small molecules with their protein targets in a native cellular environment. [6][18]By understanding the underlying chemistry and carefully optimizing experimental parameters, researchers can gain invaluable insights into the molecular mechanisms of drug action, uncover novel drug targets, and accelerate the drug discovery process. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this powerful technology.
References
-
Development of Diazirine-based crosslinking agents for covalently linking protein. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Geurink, P. P., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology. Retrieved January 14, 2026, from [Link]
-
Jiang, Y., et al. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. Retrieved January 14, 2026, from [Link]
-
Fisher, M. J., et al. (2020). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
-
Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. (2024). Chinese Academy of Sciences. Retrieved January 14, 2026, from [Link]
-
Hao, H. G., et al. (2021). Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. RSC Chemical Biology. Retrieved January 14, 2026, from [Link]
-
Zhang, T., & Ondrus, A. E. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Synlett. Retrieved January 14, 2026, from [Link]
-
Diazirine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Diazirine crosslinkers. (n.d.). Interchim. Retrieved January 14, 2026, from [Link]
-
MacKinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. Retrieved January 14, 2026, from [Link]
-
West, A. V., et al. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
-
West, A. V., et al. (2022). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
-
Recent Applications of Diazirines in Chemical Proteomics. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Wang, P., et al. (2019). Design and Synthesis of the Diazirine-based Clickable Photo-affinity Probe Targeting Sphingomyelin Synthase 2. Letters in Drug Design & Discovery. Retrieved January 14, 2026, from [Link]
-
An electroaffinity labeling platform for chemoproteomic-based target identification. (n.d.). bioRxiv. Retrieved January 14, 2026, from [Link]
-
Kalk, A., et al. (2004). Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS. Analytical and Bioanalytical Chemistry. Retrieved January 14, 2026, from [Link]
-
Evaluation of Site-Diversified, Fully Functionalized Diazirine Probes for Chemical Proteomic Applications. (2021). ChemRxiv. Retrieved January 14, 2026, from [Link]
-
Characterization of peptide–protein interactions using photoaffinity labeling and LC/MS. (2004). Europe PMC. Retrieved January 14, 2026, from [Link]
-
Design and Synthesis of the Diazirine-based Clickable Photo-affinity Probe Targeting Sphingomyelin Synthase 2. (2019). Bentham Science. Retrieved January 14, 2026, from [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
-
Suchanek, M., et al. (2005). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics. Retrieved January 14, 2026, from [Link]
-
Design and synthesis of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. (2023). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
West, A. V., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
-
A typical photoaffinity labeling experimental protocol to identify the... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
de Freitas, R. F., & Mapp, A. K. (2021). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. International Journal of Molecular Sciences. Retrieved January 14, 2026, from [Link]
-
Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. (2023). ACS Omega. Retrieved January 14, 2026, from [Link]
-
Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). (2017). RSC Advances. Retrieved January 14, 2026, from [Link]
-
Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. (2014). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
West, A. V. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard University. Retrieved January 14, 2026, from [Link]
-
Hashimoto, M., & Hatanaka, Y. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand interactions. Heterocycles. Retrieved January 14, 2026, from [Link]
-
Photoaffinity Labelling. (n.d.). Domainex. Retrieved January 14, 2026, from [Link]
-
How to do apparatus setup for a photoaffinity labelling assay? (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. (2015). Springer Protocols. Retrieved January 14, 2026, from [Link]
-
Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. (2020). Angewandte Chemie International Edition. Retrieved January 14, 2026, from [Link]
-
Labeling preferences of diazirines with protein biomolecules. (2021). ChemRxiv. Retrieved January 14, 2026, from [Link]
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- 7. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
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- 9. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
designing photoaffinity probes with 4-(3-(trifluoromethyl)-3h-diazirin-3-yl)benzaldehyde
An In-Depth Technical Guide to Designing Photoaffinity Probes with 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
Introduction: Illuminating Molecular Interactions
Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize the specific binding partners of small molecules, peptides, or other ligands within complex biological systems.[1][2][3] The core principle involves a specially designed chemical probe that, upon photoactivation with a specific wavelength of light, generates a highly reactive intermediate that forms a permanent, covalent bond with its interacting biomolecule, typically a protein.[4][5] This covalent capture allows for the subsequent isolation, enrichment, and identification of the target protein, providing invaluable insights into drug mechanisms, identifying off-targets, and mapping protein-protein interactions.[2][3]
Among the arsenal of photoreactive groups, 3-aryl-3-(trifluoromethyl)diazirines have emerged as a superior class for PAL experiments.[6][7] Upon irradiation with long-wavelength UV light (typically 350-365 nm), which minimizes damage to biological samples, they efficiently extrude nitrogen gas to form a highly reactive carbene.[2][4][5] The trifluoromethyl group serves a critical role by suppressing undesired rearrangement to a less reactive linear diazo isomer, thereby enhancing the cross-linking efficiency.[7] Furthermore, their small size minimizes steric hindrance that could interfere with ligand binding, and they are stable under many common chemical synthesis conditions.[2][7]
This guide focuses on a particularly versatile reagent, This compound (TDBA) . Its utility lies in the strategic placement of a benzaldehyde functional group, which provides a convenient and chemoselective handle for conjugation to a wide variety of ligands, making it an ideal starting point for the custom design of sophisticated photoaffinity probes.[8]
Section 1: Strategic Design of TDBA-Based Photoaffinity Probes
A successful photoaffinity probe is a tripartite molecule, meticulously designed to balance biological activity with chemical functionality.[2]
-
Specificity Moiety: This is the ligand of interest (e.g., a drug candidate, a natural product, a peptide) that provides the binding affinity and specificity for the target protein. The probe's design must ensure that the addition of the photoreactive group and reporter tag does not significantly diminish this binding affinity.
-
Photoreactive Moiety: In this case, the trifluoromethylaryldiazirine group provided by TDBA. This group remains inert in the dark but forms the covalent linkage upon UV activation.
-
Reporter Tag: This functional group enables the detection, enrichment, and identification of the covalently labeled protein. Common choices include:
-
Biotin: For strong and specific enrichment using streptavidin-coated beads.
-
Alkyne or Azide: Minimalist tags that allow for the subsequent attachment of biotin or fluorescent dyes via highly efficient bioorthogonal "click chemistry" reactions.[6] This two-step approach is often preferred as it allows for greater flexibility and reduces the steric bulk of the initial probe.[9]
-
Figure 1: The essential tripartite structure of a photoaffinity probe.
Leveraging the Benzaldehyde Handle: Conjugation Chemistry
The aldehyde group of TDBA is an electrophilic center that can be selectively targeted by various nucleophiles, making it a versatile anchor point for probe synthesis. The most common and robust method for coupling amine-containing ligands is reductive amination .
This two-step, one-pot reaction first involves the formation of an imine (or Schiff base) intermediate through the reaction of the TDBA aldehyde with a primary or secondary amine on the ligand.[10][11] This imine is then immediately reduced to a stable amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The latter is often preferred as it is less toxic and selective for imines in the presence of other carbonyls.
Figure 2: Reaction scheme for reductive amination.
Section 2: Experimental Application Notes & Protocols
Safety Precaution: All steps involving diazirine-containing compounds should be performed in the dark or under amber light to prevent premature photolysis.[4]
Protocol 1: Synthesis of a TDBA-Based Photoaffinity Probe via Reductive Amination
This protocol provides a general method for conjugating an amine-containing ligand to TDBA. It should be optimized for each specific ligand.
Materials:
-
This compound (TDBA)
-
Amine-containing ligand of interest (e.g., a peptide or small molecule with a primary amine linker)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA) or Acetic Acid (optional, as catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flask protected from light, dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DCM.
-
Addition of TDBA: Add TDBA (1.1 equivalents) to the solution and stir for 10-20 minutes at room temperature. A catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel.[4][12] The choice of eluent will depend on the polarity of the final probe.
-
Characterization: Confirm the identity and purity of the final probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Photoaffinity Labeling in a Proteome
Materials:
-
Synthesized TDBA-based photoaffinity probe
-
Cell lysate or purified protein solution
-
Phosphate-buffered saline (PBS) or appropriate lysis buffer
-
Ice bath
-
Control compound (unmodified ligand)
Procedure:
-
Incubation: Prepare samples of the cell lysate (e.g., 1-5 mg/mL total protein) in microcentrifuge tubes. Add the TDBA probe to the desired final concentration (typically tested in a range from 1 to 50 µM).[9]
-
Competition Control: Prepare a parallel sample where the lysate is pre-incubated with a 50-100 fold excess of the unmodified, non-photoreactive ligand for 30 minutes before adding the TDBA probe. This will be used to identify specific vs. non-specific binding.
-
No-UV Control: Prepare a sample with the TDBA probe that will not be exposed to UV light to control for non-photodependent labeling.
-
Binding Equilibration: Incubate all samples for 30-60 minutes at 4°C or room temperature in the dark to allow the probe to bind to its target(s).
-
UV Irradiation: Place the tubes on ice in an open rack. Irradiate from a close distance (5-10 cm) with a 365 nm UV lamp for 10-30 minutes.[9] The optimal time should be determined empirically.
-
Post-Irradiation Processing: After irradiation, samples are ready for downstream analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry).
Protocol 3: Target Identification Workflow (Click Chemistry & Mass Spectrometry)
This protocol assumes the probe was designed with an alkyne reporter tag for subsequent conjugation to an azide-biotin tag.
Figure 3: A standard workflow for identifying protein targets using a probe with a clickable tag.
Procedure:
-
Click Chemistry: To the UV-irradiated lysate, add the reagents for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A typical reagent cocktail includes an azide-biotin tag, a copper(II) sulfate (CuSO₄) source, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to improve efficiency and reduce protein damage.[13] Incubate for 1-2 hours at room temperature.
-
Protein Digestion: Precipitate the proteins to remove excess reagents. Resuspend the pellet in a denaturing buffer (e.g., 8 M urea), reduce cysteine bonds with DTT, and alkylate with iodoacetamide. Dilute the urea and digest the proteins into peptides overnight with trypsin.
-
Enrichment: Incubate the peptide mixture with streptavidin-coated magnetic beads to capture the biotinylated peptides (i.e., those covalently attached to the probe). Wash the beads extensively to remove non-specifically bound peptides.
-
Mass Spectrometry: Elute the captured peptides from the beads and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
-
Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the sequences of the enriched peptides.[16] Proteins that are significantly enriched in the probe-treated sample compared to the competition and no-UV controls are considered high-confidence targets.
Section 3: Data Interpretation and Validation
A successful photoaffinity labeling experiment relies on rigorous controls for confident hit identification.
| Control Experiment | Purpose | Expected Outcome for a True Hit |
| No UV Irradiation | To identify proteins that bind the probe non-covalently or react without photoactivation. | The target protein should not be enriched. |
| Competition | To distinguish specific binding-site interactions from non-specific labeling. | Enrichment of the target protein should be significantly reduced or eliminated. |
| Probe-only (No Lysate) | To identify proteins from reagents (e.g., keratin) or probe aggregation. | No protein hits should be identified. |
Quantitative Analysis: Modern proteomic workflows allow for quantitative comparisons between samples.[14][17][18] By comparing the spectral counts or reporter ion intensities from the experimental sample versus the control samples, one can calculate an enrichment ratio, providing statistical confidence in the identified targets. Proteins that are highly enriched in the UV-treated sample and show a significant decrease in enrichment in the competition sample are validated as specific binding partners.
Conclusion
This compound is a powerful and versatile building block for the rational design of photoaffinity probes. The trifluoromethylaryldiazirine group provides a highly efficient and stable photoreactive handle, while the benzaldehyde allows for straightforward and selective conjugation to a vast array of ligands. By following the detailed protocols and incorporating rigorous controls, researchers can confidently employ TDBA-based probes to covalently capture and identify specific protein targets, thereby accelerating drug discovery and deepening our understanding of complex biological processes.
References
-
Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Bioorganic & Medicinal Chemistry Letters. [Link]
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Supporting Information for 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). National Institutes of Health. [Link]
-
Nöh, K., et al. (2018). Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein Journal of Organic Chemistry. [Link]
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Geurink, P. P., et al. (2012). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Journal of Medicinal Chemistry. [Link]
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Hashimoto, M., & Hatanaka, Y. (2008). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophore. Journal of the Mass Spectrometry Society of Japan. [Link]
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This compound. (n.d.). MySkinRecipes. [Link]
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Parker, C. G., & Pratt, M. R. (2017). Characterisation of Photoaffinity-Based Chemical Probes by Fluorescence Imaging and Native-State Mass Spectrometry. Chemistry – A European Journal. [Link]
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Pathway-Informed Discovery and Targeted Proteomic Workflows Using Mass Spectrometry. (n.d.). SpringerLink. [Link]
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Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. (2018). MDPI. [Link]
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Platz, M. S., et al. (1991). Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. Bioconjugate Chemistry. [Link]
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Pathway-Informed Discovery and Targeted Proteomic Workflows Using Mass Spectrometry. (n.d.). Springer Protocols. [Link]
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Comparative Analysis of the Reactivity of Diazirine-Based Photoaffinity Probes toward a Carbohydrate-Binding Protein. (2019). ResearchGate. [Link]
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Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (2013). MDPI. [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]
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Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (2013). National Institutes of Health. [Link]
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Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. (2021). National Institutes of Health. [Link]
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Automating Mass Spectrometry Data Analysis for Antibody Subunit Characterization. (2024). ChemRxiv. [Link]
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Recent advances in target characterization and identification by photoaffinity probes. (2013). Molecules. [Link]
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Automated Sample Preparation Workflow for Tandem Mass Tag-Based Proteomics. (2023). Journal of the American Society for Mass Spectrometry. [Link]
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An Introduction to Advanced Targeted Acquisition Methods. (2022). Molecular & Cellular Proteomics. [Link]
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Aldehyde and Ketone Reactions: Rxns of Functional Groups. (n.d.). Memorang. [Link]
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Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. [Link]
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Direct-to-biology (D2B) beyond amide couplings. (2024). Domainex. [Link]
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Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. (2019). Journal of Visualized Experiments. [Link]
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Addition Reactions of Aldehydes and Ketones. (2017). Master Organic Chemistry. [Link]
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Current Protocols in Chemical Biology. (2011). ResearchGate. [Link]
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Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. (2024). YouTube. [Link]
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Direct-to-Biology D2B | Drug Discovery. (n.d.). Domainex. [Link]
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Application Notes and Protocols: UV Irradiation Wavelength for Diazirine Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Wavelength in Photo-Crosslinking
Diazirine-based photo-crosslinkers have become indispensable tools in chemical biology and drug discovery for their ability to capture transient and weak biomolecular interactions.[1][2] Their utility stems from their small size and high reactivity upon activation with UV light, which generates a highly reactive carbene intermediate.[1][3] This carbene can then form covalent bonds with a wide array of interacting molecules, including proteins and nucleic acids, effectively creating a "snapshot" of these interactions.[4][5] However, the success of any photo-crosslinking experiment hinges on the precise control of the activation step, with the choice of UV irradiation wavelength being a paramount consideration.
This guide provides a detailed examination of the principles and protocols for selecting the optimal UV wavelength for diazirine activation. We will explore the mechanistic underpinnings of photoactivation, discuss the trade-offs between activation efficiency and potential photodamage, and provide actionable protocols for various experimental setups.
The Mechanism of Diazirine Photoactivation
Upon irradiation with UV light, a diazirine molecule undergoes a photochemical reaction that results in the extrusion of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate.[6][7] This carbene is the key species responsible for the crosslinking reaction, as it can readily insert into C-H, N-H, and O-H bonds of nearby molecules.[1][3]
The photoactivation process can proceed through two main pathways:
-
Direct Photolysis: The diazirine directly absorbs a photon, leading to the concerted cleavage of the C-N bonds and release of N₂, generating the carbene.[7]
-
Isomerization to a Diazo Intermediate: The diazirine can first isomerize to a linear diazo compound, which is also photoreactive and can subsequently lose N₂ to form the carbene.[7][8] This pathway can be influenced by the molecular environment and the substitution pattern of the diazirine.[9]
The choice of UV wavelength directly influences the efficiency of these processes and the potential for unwanted side reactions.
Selecting the Optimal Wavelength: A Balance of Efficiency and Integrity
The ideal UV wavelength for diazirine activation is one that maximizes the formation of the reactive carbene while minimizing damage to the biological sample. The consensus in the literature points to the long-wave UV-A range as the most suitable for this purpose.
Key Wavelength Ranges and Their Characteristics:
| Wavelength Range | Common Sources | Advantages | Disadvantages |
| 330-370 nm | Mercury vapor lamps, 365 nm bulbs, LED sources | Optimal for most diazirines. Efficiently activates the diazirine moiety with reduced risk of damage to proteins and nucleic acids.[1][10] | High-wattage lamps may still require filters to remove shorter, more damaging wavelengths.[11] |
| ~350 nm | Filtered Hg(Xe) lamps | Often cited as an ideal wavelength for many diazirine probes, providing a good balance of activation and sample integrity.[12][13] | May require specialized and more expensive lamp and filter setups. |
| < 300 nm (e.g., 254 nm) | Germicidal lamps | Not recommended. | Causes significant photodamage to proteins and DNA.[11][14] |
| > 385 nm (Visible light) | LED sources | Can be used for newer, red-shifted diazirines, further reducing the potential for photodamage.[15] | Not effective for traditional diazirine analogues. |
It is critical to avoid short-wavelength UV light (e.g., 254 nm) as it is known to cause significant damage to biological macromolecules, leading to non-specific crosslinking and compromised experimental results.[11][14]
The Case for 350-365 nm
The wavelength range of 350-365 nm has emerged as the "gold standard" for the majority of diazirine-based photo-crosslinking applications.[10][12][13] This range provides sufficient energy to efficiently activate the diazirine while remaining outside the primary absorption spectra of most amino acids and nucleic acids, thus minimizing direct photodamage.[6][16][17][18]
Recent research has also explored the use of even longer wavelengths, such as 405 nm and 460 nm, for newly developed diazirine derivatives with red-shifted absorbance spectra.[15][19] This trend highlights the ongoing effort to further improve the biocompatibility of photo-crosslinking experiments.
Experimental Protocols
The following protocols provide a general framework for UV irradiation of diazirine-containing samples. It is essential to optimize the irradiation time, distance from the UV source, and lamp wattage for each specific experimental setup.
Protocol 1: In Vitro Protein Crosslinking
This protocol is suitable for crosslinking purified proteins or protein complexes in solution.
Materials:
-
Diazirine-labeled protein sample in a suitable buffer (e.g., PBS).
-
UV lamp with an emission peak at or near 365 nm (e.g., Stratalinker 2400, handheld UV lamp).
-
Shallow, uncovered reaction vessel (e.g., quartz cuvette, microplate).
-
Ice bath.
Procedure:
-
Sample Preparation: Prepare the diazirine-labeled protein sample at the desired concentration in a UV-transparent vessel.
-
Irradiation Setup: Place the reaction vessel on an ice bath to minimize heating during irradiation. Position the UV lamp at a fixed distance above the sample. For a 15-watt lamp, a distance of 3-5 cm is a good starting point.[11] For lower-powered handheld lamps, a distance of 1 cm may be necessary.[11]
-
UV Irradiation: Irradiate the sample for a predetermined amount of time. A typical starting point is 5-15 minutes.[11][12] It is crucial to perform a time-course experiment to determine the optimal irradiation time that maximizes crosslinking while minimizing protein degradation.
-
Post-Irradiation Quenching (Optional): While the carbene intermediate is short-lived, some protocols include the addition of a quenching agent (e.g., DTT) after irradiation to scavenge any remaining reactive species.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Crosslinking in Live Cells
This protocol is designed for capturing protein-protein or protein-small molecule interactions within a cellular context.
Materials:
-
Adherent or suspension cells treated with a diazirine-containing probe.
-
Ice-cold PBS.
-
UV lamp with an emission peak at or near 365 nm.
-
Cell culture plate or dish.
Procedure:
-
Cell Preparation: Wash the cells twice with ice-cold PBS to remove any interfering media components.[11]
-
Irradiation Setup: For adherent cells, remove the PBS just prior to irradiation. For suspension cells, resuspend them in a minimal volume of PBS. Place the cell culture plate or dish on a cold surface.
-
UV Irradiation: Position the UV lamp above the cells at a fixed distance. Irradiate for 5-15 minutes.[11] It is critical to keep the total irradiation time as short as possible to maintain cell viability.
-
Cell Lysis and Analysis: Following irradiation, harvest and lyse the cells for subsequent analysis of the crosslinked complexes by immunoprecipitation, Western blotting, or proteomic methods.
Optimizing Irradiation Conditions
Several factors can influence the efficiency of diazirine photoactivation:
-
Lamp Wattage: Higher wattage lamps generally lead to more efficient crosslinking and require shorter exposure times.[11]
-
Distance from Source: The intensity of UV irradiation decreases with the square of the distance from the source. Therefore, maintaining a consistent and close distance is crucial for reproducible results.
-
Sample Vessel: Use UV-transparent materials like quartz or certain plastics. Standard polystyrene plates can block a significant portion of UV light.
-
Filters: For high-powered, broad-spectrum lamps like mercury vapor lamps, it is essential to use filters that remove wavelengths below 300 nm to prevent sample damage.[11][14]
Visualizing the Workflow
Diazirine Photoactivation Mechanism
Caption: Diazirine photoactivation pathways upon UV irradiation.
General Photo-Crosslinking Workflow
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Application Note: Unveiling Protein Architectures with Cross-Linking Mass Spectrometry (XL-MS)
Introduction: Mapping the Interactome with Molecular Rulers
In the intricate cellular machinery, proteins rarely act in isolation. Their functions are orchestrated through a complex network of interactions, forming transient or stable complexes that drive virtually all biological processes. Understanding the three-dimensional architecture of these protein assemblies is paramount to deciphering their function in health and disease. While high-resolution techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide invaluable atomic-level details, they often require large amounts of highly purified, homogenous samples and may not capture the full conformational diversity of protein complexes in their native environment.[1][2]
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful and versatile tool to bridge this gap, providing crucial distance constraints to map protein topologies and interaction interfaces.[3][4] This technique employs chemical "rulers" – cross-linking reagents of defined lengths – to covalently link spatially proximate amino acid residues within a protein or between interacting proteins.[5][6] Subsequent enzymatic digestion and analysis by high-resolution mass spectrometry identify these cross-linked peptides, revealing which residues were in close proximity in the original protein complex.[5][6] This information provides a set of distance restraints that can be used to model the three-dimensional structure of proteins and their complexes, validate existing structural models, and investigate conformational changes.[3][4][5]
This application note provides a comprehensive guide to the experimental workflow of XL-MS, from the strategic selection of cross-linking reagents to the intricacies of sample preparation, mass spectrometric analysis, and data interpretation. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of XL-MS to unravel the complexities of protein structure and interactions.
The Strategic Heart of XL-MS: Choosing Your Molecular Ruler
The success of an XL-MS experiment is fundamentally tied to the choice of the cross-linking reagent. This choice dictates which amino acid residues will be targeted, the spatial resolution of the experiment, and the subsequent analytical workflow. A thoughtful consideration of the following factors is therefore critical.
Reactivity and Specificity
Cross-linkers are characterized by their reactive groups, which determine their target amino acid residues. The most commonly used reagents are homobifunctional, possessing two identical reactive groups.
-
Amine-reactive cross-linkers: These are the most widely used and target the primary amines on the side chain of lysine residues and the N-terminus of proteins.[7] N-hydroxysuccinimide (NHS) esters, such as disuccinimidyl suberate (DSS) and its water-soluble analog bis(sulfosuccinimidyl) suberate (BS3), are popular choices due to their high reactivity and specificity under physiological conditions.[7][8]
-
Carboxyl-reactive cross-linkers: Zero-length cross-linkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysulfosuccinimide (sulfo-NHS) facilitate the formation of a direct amide bond between a carboxyl group (aspartic or glutamic acid) and a primary amine (lysine).[8]
-
Photo-reactive cross-linkers: These reagents contain photo-activatable groups that, upon UV irradiation, can react with a wider range of amino acid side chains, enabling the capture of interactions that may not involve lysine residues.[8][9]
Spacer Arm Length
The spacer arm of a cross-linker acts as a molecular ruler, and its length defines the maximum distance between the linked residues. The choice of spacer arm length should be guided by the expected dimensions of the protein or protein complex under investigation. A shorter cross-linker will provide more precise distance constraints, while a longer one may be necessary to capture interactions between more distant residues.
Cleavability: A Key to Simplified Analysis
A significant advancement in XL-MS has been the development of cleavable cross-linkers. These reagents contain a bond within their spacer arm that can be cleaved under specific conditions, most notably within the mass spectrometer (MS-cleavable).[1][5] This feature dramatically simplifies data analysis. When a cross-linked peptide is fragmented in the MS/MS stage, the cleavable linker breaks, releasing the two individual peptides. This allows for their independent sequencing and confident identification.[1][9] In contrast, non-cleavable cross-linkers produce complex chimeric MS/MS spectra that are challenging to interpret.[9]
| Cross-linker Type | Example(s) | Target Residues | Spacer Arm Length (Å) | Cleavable? | Key Advantages | Considerations |
| Amine-reactive (non-cleavable) | DSS, BS3 | Lysine, N-terminus | 11.4 | No | Well-established protocols, commercially available. | Complex MS/MS spectra, challenging data analysis. |
| Carboxyl-amine (zero-length) | EDC/sulfo-NHS | Asp/Glu and Lys | 0 | No | Forms a direct amide bond, providing very precise distance information. | Requires specific buffer conditions, can be less efficient. |
| MS-cleavable (amine-reactive) | DSSO, DSBU | Lysine, N-terminus | 10.1 (DSSO) | Yes (CID) | Simplified data analysis, increased confidence in identification.[1] | May require specialized data acquisition and analysis software. |
| Photo-reactive | - | C-H bonds | Variable | Varies | Can capture a broader range of interactions. | Less specific, can be more difficult to control. |
The XL-MS Experimental Workflow: A Step-by-Step Guide
The general workflow for an XL-MS experiment can be broken down into several key stages, each with critical considerations for success.[1][5]
Caption: A generalized workflow for a cross-linking mass spectrometry experiment.
Protocol 1: In Vitro Cross-linking of a Purified Protein Complex
This protocol describes a general procedure for cross-linking a purified protein or protein complex using an amine-reactive, MS-cleavable cross-linker such as DSSO.
Materials:
-
Purified protein complex (e.g., 1 mg/mL in a non-amine containing buffer like HEPES or PBS, pH 7.5-8.0)
-
MS-cleavable cross-linker (e.g., DSSO) freshly prepared in anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris), as these will compete with the protein for reaction with the cross-linker.[10] A concentration of 10-20 µM is a good starting point.[11]
-
Cross-linking Reaction:
-
Equilibrate the protein sample to room temperature.
-
Add the freshly prepared cross-linker solution to the protein sample. The optimal molar excess of cross-linker to protein needs to be empirically determined, but a good starting range is 25- to 100-fold molar excess.[10]
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[11] This will consume any unreacted cross-linker. Incubate for 15 minutes at room temperature.
-
Denaturation, Reduction, and Alkylation:
-
Add denaturing buffer to the quenched reaction mixture.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate for 20 minutes in the dark to alkylate the reduced cysteines.
-
-
Protein Digestion:
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity. Desalt the peptide mixture using a C18 StageTip or equivalent.
Protocol 2: Enrichment of Cross-linked Peptides
Cross-linked peptides are often present in low abundance compared to linear, unmodified peptides.[5][12] Therefore, an enrichment step is often necessary to increase the number of identified cross-links, especially for complex samples.[12][13]
Methods:
-
Size Exclusion Chromatography (SEC): This technique separates peptides based on their size.[4] Cross-linked peptides, being larger than their linear counterparts, will elute earlier. This is a common and effective method for enriching cross-linked peptides from complex mixtures.[4][7]
-
Strong Cation Exchange (SCX) Chromatography: SCX separates peptides based on their charge.[12] Tryptic cross-linked peptides typically have a higher positive charge than linear peptides, allowing for their selective enrichment.[12][13]
Procedure (SEC-based enrichment):
-
Resuspend the desalted peptide digest in a mobile phase compatible with your SEC column (e.g., 30% acetonitrile, 0.1% formic acid).
-
Inject the sample onto the SEC column and collect fractions.
-
Analyze a small aliquot of each fraction by SDS-PAGE or a rapid LC-MS/MS run to identify the fractions containing the enriched cross-linked peptides.
-
Pool the enriched fractions and dry them down in a vacuum centrifuge.
Mass Spectrometry and Data Analysis: Deciphering the Cross-link Code
The enriched cross-linked peptide fractions are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] High-resolution mass spectrometers, such as Orbitrap-based instruments, are ideally suited for XL-MS due to their high mass accuracy and resolution.[5][14]
For MS-cleavable cross-linkers, a "stepped CID" or MSn data acquisition strategy is often employed.[1][5] In this approach, a low-energy collision-induced dissociation (CID) is first applied to cleave the cross-linker, generating the two individual peptide ions. These ions are then subjected to a higher-energy fragmentation (MS3) to determine their sequences.[5]
Specialized software is required to analyze the complex data generated in an XL-MS experiment.[1][15] Several software packages are available, such as XlinkX, MeroX, and pLink, which are designed to identify cross-linked peptides from the raw MS data.[15][16][17] These programs search the MS/MS spectra against a protein sequence database to identify the pair of peptides that are linked by the cross-linker.
Caption: A typical data analysis workflow for an XL-MS experiment.
From Data to Discovery: Structural Interpretation and Validation
The final output of an XL-MS experiment is a list of identified cross-links, which represent distance restraints between specific amino acid residues. This information can be used in several ways:
-
Mapping protein-protein interaction interfaces: Inter-protein cross-links provide direct evidence of an interaction and can pinpoint the regions of the proteins that are in close proximity.[18]
-
Validating and refining structural models: The experimentally determined distance restraints can be compared to existing crystal structures or cryo-EM maps to validate their accuracy.[3] They can also be used to refine low-resolution models or to dock protein subunits into a larger complex.
-
De novo structural modeling: In the absence of a high-resolution structure, XL-MS data can be used to generate low-resolution models of proteins and protein complexes.[5]
-
Studying protein dynamics and conformational changes: By comparing the cross-linking patterns of a protein in different functional states, it is possible to gain insights into conformational changes that occur upon ligand binding, post-translational modification, or interaction with other proteins.[3]
Conclusion: A Powerful Tool for Structural Systems Biology
Cross-linking mass spectrometry has matured into a robust and powerful technique for investigating the structure and dynamics of proteins and protein complexes in their native environment.[3][9] The continued development of novel cross-linking reagents, advanced mass spectrometry instrumentation, and sophisticated data analysis software is further expanding the capabilities of XL-MS.[2][14] By providing crucial distance information at the peptide level, XL-MS offers a unique and complementary approach to traditional structural biology methods, enabling researchers to tackle increasingly complex biological questions and pave the way for new discoveries in basic research and drug development.
References
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Liu, F., Rijk, R. M., & Heck, A. J. (2015). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. PubMed Central. [Link]
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Yu, C., & Huang, L. (2021). New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. Molecular & Cellular Proteomics. [Link]
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Zelter, A., et al. (2019). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Nature Protocols. [Link]
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Max Perutz Labs. (2021). Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs. [Link]
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Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]
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Chavez, J. D., & Bruce, J. E. (2014). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of the American Society for Mass Spectrometry. [Link]
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Wysocki, V. (2019). Crosslinking and Limited Proteolysis: Structural Mass Spectometry. YouTube. [Link]
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Chavez, J. D., & Bruce, J. E. (2016). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Chemical Biology. [Link]
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Thermo Fisher Scientific. (n.d.). An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. LabRulez LCMS. [Link]
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Kao, A., et al. (2011). Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes. Analytical Chemistry. [Link]
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Yu, C., & Huang, L. (2018). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. eScholarship. [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry. [Link]
-
Karel Harant Group. (n.d.). XL-MS (Cross-linking Mass Spectrometry). Karel Harant Group. [Link]
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Götze, M., et al. (2022). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. Analytical Chemistry. [Link]
-
Hecklab.com. (n.d.). XlinkX for Proteome Discoverer. Hecklab.com. [Link]
-
Heck, A. J. R., et al. (2019). Advances in mass spectrometry: unlocking the potential of chemical crosslinking as a structural biology tool. Drug Target Review. [Link]
-
ResearchGate. (n.d.). The XL-MS workflow. Chemical crosslinking can be performed in vitro... ResearchGate. [Link]
-
Zelter, A., et al. (2019). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Springer Nature Experiments. [Link]
-
Götze, M., et al. (2019). A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. Analytical Chemistry. [Link]
-
Götze, M., et al. (2019). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Springer Nature Experiments. [Link]
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Application Notes and Protocols for Identifying Protein-Protein Interactions with Photoreactive Crosslinkers
Introduction: Illuminating the Interactome with Light-Activated Chemistry
The intricate dance of proteins within a cell governs nearly every biological process. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular function and for the development of novel therapeutics. However, many PPIs are transient and of low affinity, making them challenging to capture and study using traditional biochemical methods. Photoreactive crosslinking has emerged as a powerful technique to covalently trap these fleeting interactions in their native cellular environment, providing a snapshot of the dynamic protein network.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for utilizing photoreactive crosslinkers to identify and characterize PPIs. We will delve into the chemistry of different photo-activatable moieties, guide you through experimental design and execution, and provide insights into the downstream analysis of crosslinked products by mass spectrometry.
The Principle of Photoreactive Crosslinking: A Two-Step Capture
Photoreactive crosslinkers are bifunctional reagents that possess at least one photo-activatable group.[2] The process of capturing PPIs using these tools can be conceptualized as a two-step process:
-
Directed Labeling (Optional but common): Many photoreactive crosslinkers are heterobifunctional, containing a thermally reactive group (e.g., an NHS ester that reacts with primary amines on lysines) and a photoreactive group.[4][5] This allows for the specific attachment of the crosslinker to a purified "bait" protein of interest in a controlled manner, in the absence of light.
-
Photo-activation and Covalent Trapping: Upon exposure to a specific wavelength of UV light, the photoreactive group is converted into a highly reactive, short-lived intermediate (e.g., a nitrene or carbene).[6][7] This intermediate can then form a covalent bond with any nearby molecule, including interacting "prey" proteins, effectively "freezing" the interaction.[8] The non-specific nature of the insertion is a key advantage for capturing interactions that may not have conveniently located reactive residues for traditional crosslinkers.[9]
This temporal control, separating the labeling from the crosslinking event, is a major advantage of photoreactive crosslinkers, allowing for precise initiation of the crosslinking reaction at a desired time point in an experiment.[7]
Choosing Your Weapon: A Comparative Guide to Photoreactive Crosslinkers
The selection of an appropriate photoreactive crosslinker is critical for the success of your experiment. The choice depends on several factors, including the nature of the protein interaction being studied, the cellular context (in vitro, in situ, or in vivo), and the downstream analytical methods. The three most common classes of photoreactive groups are aryl azides, diazirines, and benzophenones.[4][7]
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Advantages | Disadvantages | Common Applications |
| Aryl Azides (Phenyl Azides) | 250-350 (simple), 300-460 (nitrophenyl)[4] | Nitrene[1][6] | - Well-established chemistry- Variety of derivatives available | - Longer-lived intermediate can lead to some non-specific labeling- Can be quenched by primary amines[6]- Short-wavelength UV can damage biomolecules[4] | - General PPI mapping- Photoaffinity labeling[10][11] |
| Diazirines | 330-370[6][7][12] | Carbene[6][7][12] | - Smaller and less perturbing than aryl azides[6]- Higher crosslinking efficiency- More stable in the dark[7]- Activated by less damaging long-wave UV light[6][7] | - Can be less stable during synthesis and storage[13] | - In vivo and in situ crosslinking[8]- Mapping interaction interfaces with high resolution |
| Benzophenones | ~350-365[14] | Triplet Ketone (Diradical)[15] | - Can be repeatedly activated and deactivated until a reaction occurs- Relatively stable | - Can require higher energy doses for efficient crosslinking[14]- Can promote chain scission at shorter wavelengths[14] | - Surface functionalization- Crosslinking in polymer networks[14] |
Visualizing the Chemistries
Figure 2. General experimental workflow for photoreactive crosslinking.
Protocol 1: In Vitro Crosslinking of a Purified Protein Complex using an NHS-Ester Diazirine Crosslinker
This protocol describes the crosslinking of two purified proteins, "Bait-Protein" and "Prey-Protein," using a succinimidyl-ester diazirine (SDA) crosslinker.
Materials:
-
Purified Bait-Protein and Prey-Protein
-
NHS-Ester Diazirine Crosslinker (e.g., SDA or Sulfo-SDA) [5]* Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Crucially, avoid amine-containing buffers like Tris or glycine during the NHS-ester reaction and photoactivation. [6][16]* Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
UV Lamp (365 nm) [6]* SDS-PAGE materials and Western blot reagents
Procedure:
-
Reagent Preparation:
-
Prepare a fresh 10 mM stock solution of the NHS-ester diazirine crosslinker in anhydrous DMSO immediately before use. [17] * Prepare the protein samples in the reaction buffer. Ensure the protein concentration is optimized for interaction (typically in the low micromolar range).
-
-
NHS-Ester Labeling of Bait-Protein:
-
In a microcentrifuge tube, combine the purified Bait-Protein with the NHS-ester diazirine crosslinker. A 20- to 50-fold molar excess of the crosslinker to the protein is a good starting point for optimization. [18] * Incubate the reaction for 30-60 minutes at room temperature in the dark to allow the NHS ester to react with primary amines on the Bait-Protein.
-
Optional but recommended: Remove excess, unreacted crosslinker by dialysis or using a desalting column to minimize non-specific crosslinking in the next step.
-
-
Formation of the Protein Complex and Photo-Crosslinking:
-
Add the purified Prey-Protein to the labeled Bait-Protein solution. The molar ratio of Bait to Prey should be optimized based on their binding affinity.
-
Incubate the mixture for a sufficient time to allow the protein complex to form.
-
Expose the sample to a 365 nm UV lamp on ice for 5-15 minutes. [12]The distance from the lamp and the exposure time should be optimized.
-
-
Quenching the Reaction:
-
Immediately after irradiation, quench any remaining reactive crosslinker by adding the Quenching Buffer to a final concentration of 50-100 mM Tris. [12] * Incubate for 15 minutes at room temperature.
-
-
Analysis of Crosslinking:
-
Analyze the crosslinked sample by SDS-PAGE. A successful crosslinking reaction will result in a new, higher molecular weight band corresponding to the Bait-Prey complex.
-
Confirm the identity of the crosslinked species by Western blotting using antibodies specific for the Bait and Prey proteins.
-
Protocol 2: In Vivo Crosslinking in Mammalian Cells
This protocol provides a general framework for in vivo crosslinking using a membrane-permeable NHS-ester diazirine crosslinker.
Materials:
-
Mammalian cells expressing the protein of interest
-
Membrane-permeable NHS-Ester Diazirine Crosslinker (e.g., SDA, LC-SDA) [12][17]* Phosphate-buffered saline (PBS), ice-cold
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
UV Lamp (365 nm)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency. If studying a specific cellular process, treat the cells with the appropriate stimulus.
-
-
Crosslinker Labeling:
-
Quenching of NHS-Ester Reaction:
-
Photo-Irradiation:
-
Cell Lysis and Downstream Analysis:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
The resulting lysate containing the crosslinked protein complexes can be analyzed by immunoprecipitation followed by Western blotting or prepared for mass spectrometry analysis.
-
Downstream Analysis: Unveiling the Crosslinked Pairs by Mass Spectrometry
The identification of crosslinked peptides from a complex mixture is a significant challenge in proteomics. [20][21]The general workflow, often referred to as XL-MS, involves several key steps:
-
Proteolytic Digestion: The crosslinked protein mixture is digested with a protease, typically trypsin, to generate a mixture of linear and crosslinked peptides. [22]2. Enrichment (Optional): Crosslinked peptides are often present in low abundance. [20]Enrichment strategies, such as size exclusion chromatography, can be employed to increase their relative concentration.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. [22]4. Specialized Data Analysis: The complex MS/MS spectra of crosslinked peptides require specialized software (e.g., MeroX, XlinkX) for identification. [23][24]These programs can search databases for pairs of peptides that match the mass of the precursor ion and whose fragment ions are consistent with the crosslinked structure.
The use of MS-cleavable crosslinkers, which fragment in the mass spectrometer in a predictable manner, can greatly simplify data analysis and increase the confidence of crosslink identification. [24][25][26]
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No or low crosslinking efficiency | - Inactive crosslinker | - Use fresh, anhydrous DMSO for reconstitution. Store crosslinker properly. |
| - Incompatible buffer | - Ensure buffers are free of primary amines (Tris, glycine) during labeling and irradiation. [6][16] | |
| - Insufficient UV irradiation | - Optimize UV exposure time and distance to the lamp. [18] | |
| - Quenching of photoreactive intermediate | - Avoid thiol-containing reducing agents (DTT, BME) before and during photoactivation. [6] | |
| High background or non-specific crosslinking | - Excess unreacted crosslinker | - Include a desalting or dialysis step after NHS-ester labeling. [18] |
| - Over-crosslinking | - Titrate the crosslinker concentration and incubation time. [27] | |
| Protein aggregation | - High crosslinker concentration | - Reduce the molar excess of the crosslinker. |
| - Prolonged incubation or irradiation | - Optimize reaction times. | |
| Low yield of crosslinked peptides for MS | - Low abundance of crosslinked species | - Consider enrichment strategies for crosslinked peptides. |
| - Inefficient digestion | - Optimize digestion protocol; consider using multiple proteases. [28] |
Conclusion: A Powerful Tool for Discovery
Photoreactive crosslinking, coupled with mass spectrometry, is a powerful and versatile approach for the identification and characterization of protein-protein interactions. By providing the ability to trap transient interactions in their native context, this technology offers invaluable insights into the complex and dynamic nature of cellular protein networks. Careful experimental design, optimization of reaction conditions, and the use of appropriate data analysis tools are key to unlocking the full potential of this exciting technique.
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An engineered aryl azide ligase for site-specific mapping of protein-protein interactions through photo-cross-linking - PubMed. (URL: [Link])
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The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC - NIH. (URL: [Link])
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A Workflow for Improved Analysis of Cross-linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation - bioRxiv. (URL: [Link])
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Protein Cross-Linking Analysis Using Mass Spectrometry, Isotope-Coded Cross-Linkers, and Integrated Computational Data Processing | Journal of Proteome Research - ACS Publications. (URL: [Link])
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Visible-light-induced protein labeling in live cells with aryl azides - RSC Publishing. (URL: [Link])
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On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (URL: [Link])
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Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) DOI:10.1039/B801810C. (URL: [Link])
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Diazirine crosslinkers - Interchim. (URL: [Link])
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Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - NIH. (URL: [Link])
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Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. | Semantic Scholar. (URL: [Link])
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Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons | Chemical Reviews - ACS Publications. (URL: [Link])
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Protein Analysis, Modification and Interaction - Fisher Scientific. (URL: [Link])
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Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - NIH. (URL: [Link])
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Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PubMed Central. (URL: [Link])
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On the crosslinking mechanism of benzophenone-containing polyimides - ACS Publications. (URL: [Link])
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Detailed operations for in vivo photo-crosslinking experiments (A) How... - ResearchGate. (URL: [Link])
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A photo-cross-linking approach to monitor protein dynamics in living cells - PubMed. (URL: [Link])
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In vitro protein labeling via aryl azides photolysis. (a) The aryl... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC - NIH. (URL: [Link])
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On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (URL: [Link])
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Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PubMed Central. (URL: [Link])
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Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H. (URL: [Link])
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Sulfo-SDA (Sulfo-NHS-Diazirine) (sulfosuccinimidyl 4,4'-azipentanoate) | LabX.com. (URL: [Link])
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Synthesis of Photoreactive Mass Spec Cleavable Crosslinkers to Study Protein-Protein Interactions - eScholarship. (URL: [Link])
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Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC - NIH. (URL: [Link])
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Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes | Analytical Chemistry - ACS Publications. (URL: [Link])
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Chemical Crosslinking - Probing the interface of proteins - OSU Chemistry. (URL: [Link])
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Application Notes & Protocols: Synthesis of Photoaffinity Ligands from Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Illuminating Biological Interactions with Light
Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize interactions between small molecules and their protein targets.[1][2][3] This method relies on a specially designed chemical probe, a "photoaffinity ligand," which, upon activation with a specific wavelength of light, forms a covalent bond with its interacting partner.[1][4] This irreversible linkage allows for the capture and subsequent identification of target proteins, providing invaluable insights into drug mechanisms, identifying off-target effects, and discovering novel therapeutic targets.[1][2] A typical photoaffinity probe consists of three key components: a pharmacophore that recognizes the target, a photoreactive group that forms the covalent bond upon photoactivation, and a reporter tag for detection and enrichment.[5][6]
Benzaldehyde and its derivatives serve as versatile and readily available starting materials for the synthesis of a wide array of photoaffinity ligands. Their chemical tractability allows for the straightforward introduction of various photoreactive moieties and reporter tags, making them ideal scaffolds for probe development. This guide provides a detailed overview of the principles, synthetic strategies, and experimental protocols for creating photoaffinity ligands from benzaldehyde derivatives.
The Core of the Probe: Choosing a Photoreactive Group
The selection of the photoreactive group is a critical design element in any photoaffinity labeling experiment.[7] The ideal group should be chemically stable in the dark but highly reactive upon UV irradiation, forming a covalent bond with nearby amino acid residues.[4] The most commonly employed photoreactive groups are aryl azides, benzophenones, and diazirines.[1][5][6][7][8]
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Characteristics |
| Aryl Azide | <360 | Nitrene | Easy to synthesize, but can have side reactivity with thiols.[1][9][10] |
| Benzophenone | 350-365 | Diradical (Triplet Carbene) | Less prone to protein damage due to longer activation wavelength; can be repeatedly excited.[9][11] Bulky, which may affect ligand binding.[9][12] |
| Diazirine | ~350 | Carbene | Small size minimizes steric hindrance; highly reactive and non-specific insertion.[9][13][14][15] Can have complex photochemistry involving diazo intermediates.[16][17] |
Causality behind the choice: The selection of a photoreactive group is a trade-off between synthetic accessibility, reactivity, and potential perturbation of the ligand-target interaction. For instance, the small size of the diazirine group is advantageous when trying to minimize modifications to a known pharmacophore.[9][15] In contrast, the benzophenone group, while larger, offers the benefit of repeated photoactivation, potentially increasing labeling efficiency.[9] Aryl azides are often chosen for their straightforward synthesis.[1]
Designing the Synthesis: From Benzaldehyde to Functional Probe
The general strategy for synthesizing photoaffinity ligands from benzaldehyde derivatives involves a modular approach. This allows for the systematic variation of the pharmacophore, photoreactive group, and reporter tag to optimize probe performance.
Caption: General synthetic workflow for photoaffinity ligands from benzaldehyde.
Protocol 1: Synthesis of a Diazirine-Based Photoaffinity Probe
This protocol details the synthesis of a trifluoromethylphenyldiazirine-containing probe, a popular choice due to the relatively unreactive nature of its diazo isomer byproduct.[8]
Objective: To synthesize a photoaffinity probe incorporating a diazirine moiety for covalent target capture.
Materials:
-
4-Bromobenzaldehyde
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Potassium fluoride (KF)
-
Ammonia (NH3) in methanol
-
Iodine (I2)
-
Triethylamine (Et3N)
-
Alkyne-containing reporter tag (e.g., propargylamine)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH)
-
Standard glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Synthesis of the Trifluoromethyl Ketone:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-bromobenzaldehyde in dry THF.
-
Add TMSCF3 and a catalytic amount of KF.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting trifluoromethyl alcohol by flash chromatography.
-
Oxidize the alcohol to the corresponding ketone using a standard oxidizing agent (e.g., Dess-Martin periodinane) in DCM. Purify by flash chromatography.
-
-
Formation of the Diaziridine:
-
Dissolve the trifluoromethyl ketone in methanolic ammonia in a sealed pressure vessel.
-
Stir at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.
-
Remove the solvent under reduced pressure to obtain the crude diaziridine.
-
-
Oxidation to the Diazirine:
-
Dissolve the crude diaziridine in methanol.
-
Add triethylamine, followed by a solution of iodine in methanol dropwise until a persistent brown color is observed.
-
Stir for 1-2 hours at room temperature.
-
Quench the excess iodine with aqueous sodium thiosulfate.
-
Extract the product with a nonpolar solvent (e.g., hexane).
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate carefully under reduced pressure (diazirines can be volatile). Purify by flash chromatography.
-
-
Coupling of the Reporter Tag (Sonogashira Coupling):
-
In a degassed solvent mixture (e.g., THF/Et3N), combine the bromo-diazirine, the alkyne-containing reporter tag, Pd(PPh3)4, and CuI.
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite and concentrate.
-
Purify the final photoaffinity probe by flash chromatography.
-
Self-Validation: The identity and purity of the synthesized probe should be confirmed at each step using analytical techniques such as NMR, LC-MS, and HRMS. The final product's photoreactivity can be tested by exposing a small sample to UV light and observing its decomposition by LC-MS.
Protocol 2: Synthesis of a Benzophenone-Based Photoaffinity Probe
This protocol outlines the synthesis of a photoaffinity ligand featuring a benzophenone photophore.
Objective: To synthesize a photoaffinity probe utilizing a benzophenone group for photo-crosslinking.
Materials:
-
4-Hydroxybenzaldehyde
-
4-Fluorobenzoyl chloride
-
Aluminum chloride (AlCl3)
-
A linker with a terminal amine (e.g., N-Boc-ethylenediamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware and purification supplies
Procedure:
-
Friedel-Crafts Acylation:
-
Suspend 4-hydroxybenzaldehyde and AlCl3 in a suitable solvent like DCM under an inert atmosphere.
-
Cool the mixture in an ice bath and add 4-fluorobenzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Extract the product with DCM, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the resulting 4-(4-fluorobenzoyl)benzaldehyde by flash chromatography.
-
-
Nucleophilic Aromatic Substitution (SNAr) for Linker Attachment:
-
Dissolve the purified benzophenone intermediate and N-Boc-ethylenediamine in a polar aprotic solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base (e.g., K2CO3 or DIPEA).
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.
-
Purify the Boc-protected product by flash chromatography.
-
-
Deprotection and Final Probe Formation:
-
Dissolve the purified product in DCM and add TFA.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
The resulting amine-functionalized benzophenone probe can be further modified or used directly.
-
Self-Validation: Characterize the intermediates and the final product by NMR and mass spectrometry to confirm their structures and purity. The final probe's ability to be conjugated to other molecules via its terminal amine can be tested in a small-scale reaction.
Caption: Mechanism of photoaffinity labeling.
Characterization and Validation of Photoaffinity Probes
Once synthesized, it is crucial to characterize the photoaffinity probe to ensure it retains biological activity and is suitable for labeling experiments.
Key Validation Steps:
-
Binding Affinity: The binding affinity of the probe for its target should be comparable to that of the parent ligand. This can be assessed using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or competitive binding assays. The introduction of the photoreactive group and linker should not significantly disrupt the interaction.[7]
-
Photolabeling Specificity: The probe should selectively label its target protein. This is typically evaluated by incubating the probe with a complex protein mixture (e.g., cell lysate) with and without a competing excess of the parent ligand. A reduction in labeling of a specific band on an SDS-PAGE gel in the presence of the competitor indicates specific binding.[18][19]
-
UV-Dependent Labeling: Covalent modification of the target should only occur upon UV irradiation. Control experiments without UV exposure should show no covalent labeling.
Applications in Drug Discovery
The synthesis of photoaffinity ligands from benzaldehyde derivatives provides a versatile platform for numerous applications in drug discovery and chemical biology:
-
Target Identification and Validation: Identifying the molecular targets of hits from phenotypic screens.[1][2]
-
Binding Site Mapping: Pinpointing the specific amino acid residues involved in ligand binding.[2][7]
-
Off-Target Profiling: Uncovering unintended interactions of a drug candidate, which can help to explain toxicity or side effects.[4]
-
Elucidating Drug Mechanisms: Gaining a deeper understanding of how a drug exerts its biological effects at the molecular level.
Conclusion
Benzaldehyde derivatives are excellent starting points for the rational design and synthesis of photoaffinity ligands. The modular nature of their synthesis allows for the creation of a diverse range of chemical probes tailored to specific biological questions. By carefully selecting the photoreactive group and linker, and by rigorously validating the resulting probes, researchers can effectively illuminate the complex landscape of molecular interactions that underpin drug action and biological processes.
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Han, P., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances, 13(2), 1146-1151. [Link]
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Yu, C., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 17(1), 187-199. [Link]
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Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]
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Shigdel, U. K., Zhang, Y., & He, C. (2008). Development of Diazirine-based crosslinking agents for covalently linking protein. Journal of the American Chemical Society, 130(35), 11628-11629. [Link]
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Geoghegan, K. F. (2004). Photo-Affinity Labeling Strategies in Identifying the Protein Ligands of Bioactive Small Molecules: Examples of Targeted Synthesis of Drug Analog Photoprobes. Current Medicinal Chemistry, 11(22), 2947-2959. [Link]
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In-Cell Photo-Crosslinking with Membrane-Permeable Diazirine Reagents: An Application Guide and Protocol
Introduction
Understanding protein-protein and protein-small molecule interactions within the complex, dynamic environment of a living cell is a central goal in modern biology and drug discovery. Traditional methods often rely on studying these interactions in vitro with purified components, which may not accurately reflect the physiological context. In-cell photo-crosslinking has emerged as a powerful technique to capture these interactions as they occur in their native environment.[1] This guide focuses on the use of diazirine-based photoreactive reagents, a class of compounds offering significant advantages for covalently trapping transient and weak interactions directly within living cells.[2][3]
Diazirine reagents are small, chemically stable in the dark, and can be activated with high efficiency using long-wave ultraviolet (UV) light (330-370 nm), which is less damaging to biological samples compared to the shorter wavelengths required for other photocrosslinkers like aryl azides.[4][5] The development of membrane-permeable diazirine reagents has further revolutionized the field, allowing researchers to probe intracellular and intramembrane interaction networks.[6][7] This document provides a comprehensive overview of the underlying chemistry, experimental design considerations, and a detailed protocol for performing in-cell photo-crosslinking experiments.
The Chemistry of Diazirine Photo-Crosslinking
The utility of diazirines lies in their unique photochemical properties. The diazirine is a three-membered ring containing two nitrogen atoms, which is relatively stable under normal laboratory conditions, meaning experiments do not need to be performed in the dark. Upon irradiation with UV light in the 330-370 nm range, the diazirine ring is excited and efficiently releases molecular nitrogen (N₂), generating a highly reactive carbene intermediate.[4][8]
This carbene is exceptionally reactive and has a very short lifetime, enabling it to insert into nearby chemical bonds, including stable C-H, N-H, and O-H bonds of amino acid side chains or the peptide backbone.[9] This rapid, non-specific insertion chemistry is what "captures" the interaction, forming a stable covalent bond between the interacting biomolecules.
Recent studies have revealed a more complex, two-step reaction mechanism that can be modulated.[10][11] Upon initial irradiation, the diazirine can first isomerize into a linear diazo intermediate. This diazo species is longer-lived and shows a preference for reacting with polar, acidic residues like aspartic and glutamic acid.[2][10] Further irradiation of the diazo intermediate then generates the carbene. By carefully controlling the UV irradiation time and power density, researchers can potentially favor one pathway over the other to achieve different crosslinking selectivities.[10][11]
Caption: Mechanism of diazirine photoactivation.
Choosing the Right Reagent
The success of an in-cell crosslinking experiment hinges on the selection of an appropriate reagent. For intracellular studies, the key requirement is cell membrane permeability. This is typically achieved with non-charged, more hydrophobic molecules.
Types of Membrane-Permeable Diazirine Reagents:
-
Heterobifunctional Crosslinkers: These are versatile tools that contain two different reactive groups. Succinimidyl-ester Diazirine (SDA) reagents are a prominent class, featuring an N-hydroxysuccinimide (NHS) ester at one end and a diazirine at the other.[6] The NHS ester reacts with primary amines (e.g., lysine side chains) on a protein of interest, effectively "planting" the photoreactive diazirine group, which can then be activated to "cast" a net for nearby interactors.[12]
-
Small Molecule Probes: In drug discovery and chemical biology, a small molecule or ligand of interest can be synthesized with an attached diazirine group.[13] This allows for photoaffinity labeling (PAL), a powerful method to identify the direct protein targets of a bioactive compound within the cell.[3][13]
-
Metabolic Labeling Reagents: Photoreactive unnatural amino acids, such as photo-leucine and photo-methionine, contain diazirine moieties in their side chains.[5] When supplied in cell culture media, they are incorporated into newly synthesized proteins by the cell's own translational machinery.[14] This strategy converts the entire proteome into a set of photoreactive probes, enabling proteome-wide analysis of interactions in vivo.[15][16]
| Reagent Type | Common Name(s) | Spacer Arm Length | Key Features & Applications |
| Heterobifunctional | SDA (NHS-Diazirine) | 3.9 Å | Short, non-cleavable linker for proximity mapping. Membrane permeable.[17][18] |
| LC-SDA | 12.5 Å | Long, non-cleavable linker for capturing larger complexes. Membrane permeable.[7] | |
| SDAD (NHS-SS-Diazirine) | 12.5 Å | Long, cleavable (disulfide bond) linker. Useful for downstream analysis by MS.[7] | |
| Metabolic Label | Photo-Leucine / Photo-Methionine | N/A | Incorporated during protein synthesis for proteome-wide interaction studies.[5] |
Note: Non-sulfonated (NHS) versions of SDA linkers are generally membrane-permeable, while their sulfonated (Sulfo-NHS) counterparts are charged and membrane-impermeable, making them suitable for cell-surface crosslinking.[6][7]
Experimental Design & Key Considerations
A well-designed experiment with proper controls is crucial for generating reliable and interpretable data. The overall workflow involves introducing the probe to live cells, allowing it to bind its targets, activating it with UV light to form a covalent bond, and then analyzing the resulting complexes.
Caption: General workflow for in-cell photo-crosslinking.
Essential Experimental Controls
To ensure the observed crosslinking is specific and meaningful, the following controls are indispensable:
-
No UV Control: A sample that is treated with the diazirine probe but not exposed to UV light. This control identifies proteins that associate non-covalently with the probe or affinity matrix.[13]
-
No Probe Control: A sample that is subjected to the entire workflow, including UV irradiation, but without the addition of the diazirine reagent. This helps identify background proteins that may non-specifically interact with analytical tools (e.g., affinity beads).
-
Competition Control (for PAL): A sample pre-incubated with an excess (e.g., 10-100 fold) of the parent small molecule (without the diazirine) before adding the probe.[13] A specific interaction should be outcompeted, leading to a reduced crosslinking signal for the true target.
Optimization is Key
-
Probe Concentration: The optimal concentration must be determined empirically. It should be high enough to achieve labeling but low enough to avoid off-target effects or cell toxicity. A typical starting range for cell treatment is 0.5-2 mM for SDA reagents or a concentration relevant to the binding affinity for small molecule probes.[7]
-
UV Irradiation: The duration and intensity of UV exposure are the most critical parameters to optimize. Insufficient exposure leads to low crosslinking yields, while excessive exposure can cause cellular damage and artifacts. The optimal wavelength for diazirine activation is around 345-350 nm.[7][19] A common setup uses 365 nm UV lamps.[13][20] Irradiation times can vary from seconds using high-intensity LED platforms to 5-15 minutes for standard laboratory UV lamps.[7][21] It is crucial to perform irradiations on ice to prevent sample heating.[22]
Detailed Protocol: In-Cell Crosslinking using a Heterobifunctional SDA Reagent
This protocol provides a general framework for crosslinking intracellular proteins in adherent mammalian cells using a membrane-permeable NHS-diazirine reagent (e.g., SDA or LC-SDA).
Materials Required
-
Adherent mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Membrane-permeable NHS-diazirine crosslinker (e.g., SDA, LC-SDA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
UV lamp with emission at ~365 nm (e.g., Stratalinker or hand-held lamp)[7]
-
Cell scrapers
-
Microcentrifuge tubes
Step-by-Step Methodology
1. Cell Preparation a. Plate cells in appropriate culture dishes (e.g., 10 cm dishes) and grow to 80-90% confluency. b. On the day of the experiment, aspirate the culture medium. c. Gently wash the cells twice with 5-10 mL of ice-cold PBS to remove any amine-containing components from the medium, which would quench the NHS-ester reaction.[7] Aspirate the final wash completely.
2. Reagent Preparation (Prepare Immediately Before Use) a. Equilibrate the vial of NHS-diazirine reagent to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution of the crosslinker in anhydrous DMSO. For example, dissolve ~2.25 mg of SDA (MW ~225 g/mol ) in 1 mL of DMSO. Vortex briefly to fully dissolve. c. Note: NHS-esters are moisture-sensitive and hydrolyze in aqueous solutions. Do not store stock solutions. Discard any unused reconstituted crosslinker.[7]
3. Cell Labeling and Incubation a. Dilute the 10 mM crosslinker stock solution into ice-cold PBS to the desired final concentration (e.g., 0.5-2 mM). For a 10 cm dish, you might use 2-3 mL of this solution. b. Add the crosslinker-containing PBS to the washed cells, ensuring the cell monolayer is completely covered. c. Incubate for 30 minutes at room temperature or 2 hours on ice.[7] The NHS-ester will react with primary amines on cellular proteins.
4. Quenching and Washing a. Stop the NHS-ester reaction by adding Quenching Buffer to a final concentration of 50-100 mM Tris.[7] For example, add 100 µL of 1 M Tris-HCl to 2 mL of reaction buffer. b. Incubate for 15 minutes on ice. c. Aspirate the quenching/crosslinker solution and wash the cells thoroughly twice with 5-10 mL of ice-cold PBS to remove excess, unreacted crosslinker.[7] This step is critical to minimize non-specific crosslinking.
5. UV Photo-Crosslinking a. After the final wash, aspirate all PBS. It is acceptable to leave a very thin film of liquid to prevent cells from drying out. b. Place the culture dish on ice, remove the lid to maximize UV exposure. c. Position the UV lamp directly above the dish. The distance will depend on the lamp's power (e.g., 1-5 cm for an 8-15 watt lamp).[7] d. Irradiate the cells for 5-15 minutes. Optimization of this time is recommended.[7]
6. Cell Lysis and Sample Preparation a. Immediately after irradiation, place the dish on ice and add 0.5-1 mL of ice-cold cell lysis buffer containing protease inhibitors. b. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing. c. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. d. Collect the supernatant. This sample, containing the crosslinked protein complexes, is now ready for downstream analysis (e.g., SDS-PAGE, Western blot, immunoprecipitation, or mass spectrometry).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No/Low Crosslinking | Ineffective UV light source | Check lamp specifications. Use a lamp with >8W output at 320-370 nm. Decrease distance to sample. Increase irradiation time.[7] |
| Hydrolyzed crosslinker | Prepare crosslinker stock solution in anhydrous DMSO immediately before use. Do not store.[7] | |
| Quenching of NHS-ester | Ensure cells are thoroughly washed with PBS to remove amine-containing media components before adding the crosslinker.[7] | |
| High Background/Non-specific Crosslinking | Excess unreacted crosslinker | Ensure thorough washing of cells after the quenching step and before UV irradiation.[7] |
| Over-crosslinking | Reduce crosslinker concentration or incubation time. Reduce UV irradiation time or intensity. | |
| Cell Damage | Excessive UV exposure. Keep cells on ice during irradiation. Limit total irradiation time to <15 minutes for live cells.[7] |
Downstream Analysis and Conclusion
The ultimate goal of a photo-crosslinking experiment is to identify the molecules that have been covalently linked. While SDS-PAGE and Western blotting can confirm that a crosslinking event has occurred, crosslinking mass spectrometry (XL-MS) is the definitive method for identifying the interaction partners and the specific sites of crosslinking.[1][14] This involves enzymatic digestion of the crosslinked complexes followed by LC-MS/MS analysis. Specialized software is then used to identify the characteristic signatures of crosslinked peptides in the complex spectra.[23]
References
- Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI.
- Mechanism of diazirine photo‐crosslinking.
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- Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Bruker.
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- A Comparative Guide to Diazirine Photo-Cross-Linkers in Proteomics. Benchchem.
- Diazirine crosslinkers. Interchim.
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- Succinimidyl-ester diazirine (SDA) reagents. Interchim.
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- Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons.
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- Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. PMC - NIH.
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- Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Thermo Fisher Scientific.
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Application Notes and Protocols for Quantitative Proteomics using SILAC and Photoaffinity Probes
Introduction: A Synergistic Approach to Unraveling Protein-Ligand Interactions
In the landscape of modern drug discovery and chemical biology, the precise identification of a small molecule's protein targets is paramount to understanding its mechanism of action, predicting off-target effects, and optimizing lead compounds.[1] Phenotypic screening, a powerful method for discovering novel bioactive molecules, often yields potent compounds with unknown cellular partners, creating a significant bottleneck in their development.[1] To bridge this gap, robust and unbiased techniques for target deconvolution in a physiologically relevant context are essential.
This guide details a powerful chemoproteomic strategy that synergistically combines Stable Isotope Labeling with Amino acids in Cell culture (SILAC) for precise quantification with Photoaffinity Labeling (PAL) for covalently capturing protein-ligand interactions.[2] SILAC provides a robust internal standard for distinguishing specifically interacting proteins from nonspecific background binders, a common challenge in affinity-based methods.[3][4] By metabolically encoding two cell populations with "light" and "heavy" amino acids, we can create a system where true interactors exhibit a significant heavy-to-light (or light-to-heavy) ratio, while background proteins show a ratio of 1:1.[5]
Photoaffinity labeling, on the other hand, utilizes a chemical probe derivatized from a bioactive small molecule.[6] This probe incorporates a photoreactive moiety that, upon activation with UV light, forms a highly reactive species, leading to the covalent cross-linking of the probe to its binding partners in close proximity.[2] This technique allows for the capture of transient and low-affinity interactions directly within live cells, preserving the native cellular environment.[7][8]
The combination of SILAC and photoaffinity labeling provides a high-confidence workflow for identifying the specific protein targets of a small molecule, enabling a deeper understanding of its biological function. This application note provides a detailed overview of the principles, a comprehensive step-by-step protocol, and practical insights for researchers, scientists, and drug development professionals.
Principles of the Technology
Stable Isotope Labeling with Amino acids in Cell culture (SILAC)
SILAC is a metabolic labeling technique that allows for the accurate relative quantification of proteins between different cell populations.[9] The principle is based on the in vivo incorporation of stable, non-radioactive isotope-labeled amino acids into the entire proteome of cultured cells.[9] Typically, two populations of cells are grown in media that are identical except for the isotopic composition of specific essential amino acids, usually lysine (K) and arginine (R).[9] One population is cultured in "light" medium containing the natural isotopes (e.g., ¹²C₆-arginine and ¹⁴N₂-lysine), while the other is cultured in "heavy" medium containing their heavy isotope counterparts (e.g., ¹³C₆-arginine and ¹⁵N₄,¹³C₆-lysine).[10]
After a sufficient number of cell divisions (typically 5-6), the proteome of the "heavy" cell population becomes fully labeled with the heavy amino acids.[11] Because the heavy and light amino acids are chemically identical, their incorporation does not affect cell physiology.[12] The two cell populations can then be subjected to different experimental conditions. For our application, one population will serve as the experimental group (treated with the photoaffinity probe) and the other as the control. After the experiment, the cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry (MS).[5]
In the mass spectrometer, peptides from the "heavy" population will have a predictable mass shift compared to their "light" counterparts.[3] The relative abundance of a protein between the two populations is determined by comparing the signal intensities of the heavy and light peptide pairs.[3] This early-stage mixing of the samples minimizes quantitative errors that can arise from parallel sample processing.[13]
Photoaffinity Labeling (PAL)
Photoaffinity labeling is a powerful technique for covalently capturing and identifying protein-ligand interactions.[2] A typical photoaffinity probe consists of three key components:
-
A pharmacophore: The small molecule of interest that provides the binding affinity and specificity for the target protein(s).[14]
-
A photoreactive group: A chemical moiety that is stable in the dark but becomes highly reactive upon irradiation with UV light. Common photoreactive groups include diazirines, benzophenones, and aryl azides.[2] Diazirines are often favored due to their small size and high reactivity upon activation.[8]
-
A reporter tag or handle: This functional group allows for the detection and enrichment of the probe-protein adducts. A commonly used handle is an alkyne or azide group, which can be used for bioorthogonal "click" chemistry to attach a biotin tag for affinity purification or a fluorophore for visualization.[14]
The experiment involves incubating live cells with the photoaffinity probe, allowing it to bind to its target proteins. Subsequent exposure to UV light activates the photoreactive group, which then forms a covalent bond with nearby amino acid residues on the target protein.[14] This covalent linkage allows for the isolation and identification of the target protein, even if the initial interaction was transient or of low affinity.
Experimental Workflow
The combined SILAC and photoaffinity labeling workflow is a multi-step process that requires careful planning and execution. The following diagram and protocols provide a comprehensive guide.
Protocol 1: Cell Culture and SILAC Labeling
This protocol describes the metabolic labeling of two cell populations. A "label-swap" replicate, where the experimental and control treatments are reversed between the heavy and light populations, is highly recommended to eliminate potential biases.[15]
-
Media Preparation: Prepare SILAC-compatible DMEM or RPMI-1640 medium, lacking L-arginine and L-lysine. Supplement the medium with 10% dialyzed fetal bovine serum (dFBS) and penicillin-streptomycin.
-
'Light' and 'Heavy' Media Formulation:
-
Light Medium: Add standard L-arginine (Arg-0) and L-lysine (Lys-0) to the prepared medium at their normal concentrations.
-
Heavy Medium: Add heavy isotope-labeled L-arginine (e.g., ¹³C₆, ¹⁵N₄-Arg, Arg-10) and L-lysine (e.g., ¹³C₆, ¹⁵N₂-Lys, Lys-8) to the prepared medium at the same concentrations as the light amino acids.[10]
-
-
Cell Adaptation: Culture two separate populations of your chosen cell line in the 'light' and 'heavy' media, respectively. Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids.[11] Maintain the cells in a logarithmic growth phase.[1]
-
Quality Control - Labeling Efficiency: a. After 5-6 doublings, harvest a small aliquot of cells from the 'heavy' population. b. Extract proteins, digest them with trypsin, and analyze the peptides by LC-MS/MS. c. Use software like MaxQuant to determine the incorporation efficiency.[10] Search for peptides containing light lysine and arginine. A labeling efficiency of >97% is required for accurate quantification.[11] If labeling is incomplete, continue passaging the cells for additional doublings.
Protocol 2: Photoaffinity Probe Treatment and UV Crosslinking
This protocol details the treatment of SILAC-labeled cells with the photoaffinity probe and subsequent covalent crosslinking.
-
Cell Plating: Plate the fully labeled 'light' and 'heavy' cells at an appropriate density to reach ~90% confluency on the day of the experiment.[14]
-
Competition Control (Optional but Recommended): To identify specific binders, a competition experiment is valuable. Here, one plate of 'heavy' cells is pre-incubated with a high concentration (e.g., 50-fold excess) of the parent compound (without the photoreactive group and tag) before adding the photoaffinity probe.[14]
-
Probe Incubation: a. Wash the cells with serum-free medium. b. Treat the 'heavy' cells with the photoaffinity probe at a predetermined optimal concentration in serum-free medium. c. Treat the 'light' cells with the vehicle (e.g., DMSO) as a negative control.[14] d. Incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C.
-
UV Crosslinking: a. Place the cell culture plates on ice and remove the media. b. Wash the cells twice with ice-cold PBS.[14] c. With the lids removed, place the plates in a UV crosslinking apparatus (e.g., a Rayonet chamber reactor with 350 nm bulbs) at a fixed distance from the UV source.[14] d. Irradiate the cells with UV light for an optimized duration (e.g., 10-30 minutes).[14] Optimization of UV exposure is critical to balance crosslinking efficiency with potential cell damage.[16] e. After irradiation, harvest the cells by scraping into ice-cold PBS.
Protocol 3: Cell Lysis, Enrichment, and Sample Preparation for MS
This protocol describes the steps from cell pellet to digested peptides ready for mass spectrometry analysis.
-
Cell Pellet Combination: Combine the 'light' (control) and 'heavy' (experimental) cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Cell Lysis: Resuspend the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Lyse the cells by sonication or other appropriate methods on ice.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Click Chemistry (for alkyne/azide-tagged probes): a. To the cell lysate, add the click chemistry reagents: biotin-azide (or biotin-alkyne), copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate or THPTA.[14] b. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol/chloroform precipitation.
-
Enrichment of Biotinylated Proteins: a. Resuspend the protein pellet in a buffer containing a denaturant (e.g., 1% SDS in PBS). b. Add high-capacity streptavidin agarose beads and incubate for 2-4 hours at room temperature to capture the biotinylated proteins. c. Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with buffers of decreasing stringency (e.g., SDS solution, urea solution, and ammonium bicarbonate).
-
On-Bead Digestion: a. Resuspend the beads in an ammonium bicarbonate buffer. b. Reduce the proteins with DTT and alkylate with iodoacetamide. c. Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Cleanup: Collect the supernatant containing the peptides and desalt them using a C18 StageTip or equivalent solid-phase extraction method.
Data Analysis and Interpretation
The analysis of SILAC-based photoaffinity labeling data aims to identify proteins that are significantly enriched in the 'heavy' (probe-treated) channel compared to the 'light' (vehicle-treated) channel.
Mass Spectrometry and Data Processing
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.[10]
-
Protein Identification and Quantification: Use a dedicated software package like MaxQuant for data analysis.[17]
-
Database Search: Search the MS/MS spectra against a relevant protein database (e.g., Swiss-Prot) with specified parameters, including trypsin as the enzyme, fixed modifications (carbamidomethylation of cysteine), and variable modifications (oxidation of methionine, N-terminal acetylation).
-
SILAC Quantification: Configure the software to perform SILAC quantification, specifying the heavy labels used (e.g., Arg10 and Lys8). The software will calculate the heavy-to-light (H/L) ratios for each identified peptide and protein.[17]
-
Hit Identification and Validation
-
Data Filtering:
-
Remove common contaminants and reverse hits.
-
Filter for proteins quantified with at least two unique peptides.
-
Normalize the H/L ratios to the median to correct for any mixing errors.
-
-
Identifying Potential Targets: True targets of the photoaffinity probe should exhibit a significantly high H/L ratio. The threshold for a "hit" should be determined based on the distribution of ratios for all quantified proteins (e.g., >3 standard deviations from the mean or a fold-change > 2-3).
-
Competition Experiment Analysis: In the competition experiment, specific targets should show a reduction in their H/L ratio when the parent compound is present, as it competes for the binding site. This is a crucial step for validating the specificity of the interaction.
-
Biological Validation: The list of high-confidence hits should be further validated using orthogonal methods. This can include:
-
Western Blotting: Confirm the interaction of a candidate protein with the probe.
-
In vitro Binding Assays: Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with recombinant protein to confirm a direct interaction and determine binding affinity.
-
Functional Assays: Use techniques like siRNA-mediated knockdown or CRISPR-Cas9 knockout of the candidate target protein to assess whether its depletion phenocopies the effect of the small molecule.[4]
-
Quantitative Data Summary
The quantitative results should be summarized in a table for clear interpretation.
| Protein ID | Gene Name | H/L Ratio (Probe vs. Vehicle) | H/L Ratio (Probe + Competitor vs. Vehicle) | Number of Unique Peptides | p-value | Potential Target? |
| P12345 | TGT1 | 10.5 | 1.2 | 15 | <0.001 | Yes |
| Q67890 | NSB1 | 1.1 | 1.0 | 22 | 0.85 | No |
| ... | ... | ... | ... | ... | ... | ... |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low SILAC Labeling Efficiency (<97%) | - Insufficient number of cell doublings.[11]- Contamination with light amino acids from non-dialyzed serum or other supplements.[11]- Arginine-to-proline conversion in some cell lines. | - Increase the number of cell passages in SILAC medium.[11]- Ensure the use of high-quality dialyzed FBS and amino acid-free supplements.- If arginine conversion is an issue, consider using a proline-free medium or specific inhibitors. |
| Poor Cell Health in SILAC Medium | - Some cell lines are sensitive to dialyzed serum. | - Gradually adapt the cells to the SILAC medium.- Supplement the medium with essential nutrients that may have been removed during dialysis. |
| Inefficient UV Crosslinking | - Insufficient UV energy dose or exposure time.[16]- UV source is too far from the cells.- Probe concentration is too low. | - Optimize UV exposure time and distance to the source. Start with a time course to determine the optimal irradiation period.- Increase the concentration of the photoaffinity probe. |
| High Background of Non-specific Proteins | - Probe is "sticky" and binds non-specifically to many proteins.- Insufficient washing during streptavidin enrichment.- Inefficient competition by the parent compound. | - Perform a competition experiment to distinguish specific from non-specific binders.- Increase the stringency and number of washes after streptavidin pulldown.- Ensure the competitor compound is used at a sufficient excess (e.g., 50-100 fold). |
| Low Yield of Enriched Proteins | - Inefficient crosslinking or click chemistry reaction.- Low abundance of the target protein.- Loss of protein during precipitation or bead washing steps. | - Confirm the efficiency of the click reaction using a fluorescent azide/alkyne and in-gel fluorescence.- Increase the amount of starting material (cell lysate).- Optimize protein precipitation and bead handling protocols to minimize loss. |
| H/L Ratios Close to 1 for All Proteins | - Failure of the photoaffinity probe to crosslink to its target.- Inaccurate mixing of light and heavy cell populations. | - Verify the photoreactivity of the probe in a simpler system (e.g., with a purified protein).- Re-evaluate the experimental design and probe concentration.- Ensure accurate protein quantification before mixing the light and heavy lysates. |
Conclusion
The integration of SILAC with photoaffinity labeling offers a robust and quantitative platform for the unbiased identification of small molecule targets in a native cellular environment. By providing a clear quantitative readout to distinguish specific interactions from background noise, this methodology significantly enhances the confidence in target identification. The detailed protocols and troubleshooting guide presented here serve as a comprehensive resource for researchers aiming to implement this powerful technique to accelerate their drug discovery and chemical biology programs. Successful application of this workflow will undoubtedly illuminate the mechanisms of action of novel bioactive compounds and pave the way for the development of more selective and effective therapeutics.
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- 17. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reducing Non-Specific Binding in Photoaffinity Labeling
Welcome to the Technical Support Center for Photoaffinity Labeling (PAL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome one of the most persistent challenges in PAL experiments: non-specific binding. High background signal from non-specific interactions can obscure true binding events, leading to false positives and confounding data interpretation.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you enhance the specificity and reliability of your PAL experiments.
Understanding Non-Specific Binding in Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to identify and study molecular interactions by using a photoreactive probe to covalently link to its target upon light activation.[1][3][4] However, the high reactivity of the photogenerated species can also lead to covalent attachment to abundant or "sticky" proteins that are not true biological targets.[1] This phenomenon, known as non-specific binding, is a major hurdle in PAL-based target identification.[5]
Here, we dissect the common causes of non-specific binding and provide actionable troubleshooting strategies at each stage of the PAL workflow.
Diagram: The Challenge of Non-Specific Binding
Caption: Differentiating specific, high-affinity binding from non-specific interactions.
Part 1: Probe Design and Optimization
The design of the photoaffinity probe is a critical first step in minimizing non-specific binding.[1] A well-designed probe should retain high affinity and specificity for its target, comparable to the parent molecule, while incorporating a photoreactive group and a reporter tag with minimal steric hindrance.[1]
Frequently Asked Questions (FAQs)
Q: My probe shows high background labeling across many proteins. Could the photoreactive group be the problem?
A: Yes, the choice and placement of the photoreactive group significantly impact specificity. Different photophores have distinct properties:
-
Aryl Azides: These are relatively small and easy to synthesize.[6][7] However, they require shorter UV wavelengths for activation, which can damage proteins, and the resulting nitrene intermediate has a longer half-life, potentially increasing the radius of non-specific labeling.[6]
-
Benzophenones: These are activated by longer UV wavelengths, reducing protein damage.[1][7] The resulting diradical is less reactive than carbenes, but longer irradiation times are often needed, which can increase non-specific labeling.[1] Their bulkiness can also interfere with specific binding.[1][6]
-
Diazirines: These are currently the most popular choice. They are activated at longer wavelengths (~350 nm) and form highly reactive carbenes with short half-lives, which helps to minimize non-specific binding by reacting with molecules in immediate proximity.[1][6][8] However, they can be quenched by water, potentially reducing labeling efficiency.[1]
Recommendation: If you are using aryl azides or benzophenones and experiencing high background, consider synthesizing a probe with a diazirine moiety. The position of the photoreactive group is also crucial; it should be placed at a position on the ligand that extends into the solvent-exposed region of the binding pocket to minimize disruption of key interactions with the target protein.[6]
Q: How does the linker between the ligand and the reporter tag affect non-specific binding?
A: The linker's length and composition are critical. A linker that is too long or too hydrophobic can increase non-specific interactions. Studies have shown that linear photoaffinity linkers have a greater tendency for non-specific binding compared to branched ones.[9]
Recommendation: Optimize the linker length. Sometimes a shorter linker is more effective at reducing non-specific binding.[10] Consider using hydrophilic linkers, such as polyethylene glycol (PEG), to reduce hydrophobic interactions. If using a "clickable" probe, the reporter tag is added after photolysis, which can reduce steric hindrance during the initial binding event.[1][11]
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Pros | Cons |
| Aryl Azide | ~254-400 nm | Nitrene | Small, easy to synthesize[6][7] | Protein-damaging wavelength, longer half-life can increase non-specific labeling[6] |
| Benzophenone | ~350-360 nm | Diradical | Less protein damage, can be repeatedly excited[6][10] | Bulky, requires longer irradiation, can act as a photosensitizer[1][6] |
| Diazirine | ~350 nm | Carbene | High reactivity, short half-life, less protein damage[1][6][8] | Can be quenched by water, potential for isomerization to a diazo species[1][6] |
Part 2: Experimental Conditions and Controls
Optimizing the experimental protocol is as important as probe design. This includes probe concentration, incubation times, and the inclusion of proper controls.
Diagram: Experimental Workflow for Photoaffinity Labeling
Caption: A typical workflow for a photoaffinity labeling experiment.
Frequently Asked Questions (FAQs)
Q: I'm observing a smear of labeled proteins on my gel. What is the first thing I should optimize?
A: The first step is to titrate the concentration of your photoaffinity probe.[12] Using too high a concentration is a common cause of high non-specific binding.[12] The ideal concentration should be sufficient to label the target protein without excessively labeling non-specific binders.
Troubleshooting Protocol: Probe Concentration Titration
-
Prepare a dilution series of your photoaffinity probe (e.g., from 0.1x to 10x of the expected Kd).
-
Incubate each concentration with your cell lysate or intact cells for a fixed time.
-
Perform UV irradiation under consistent conditions for all samples.
-
Analyze the labeling pattern by in-gel fluorescence or western blot.
-
Select the lowest concentration that gives a robust signal for your target of interest while minimizing background labeling.
Q: How can I be sure that the bands I'm seeing are due to specific binding?
A: A competition experiment is an essential control to distinguish specific from non-specific binding.[1][6] In this experiment, you pre-incubate the sample with an excess of the unlabeled parent compound before adding the photoaffinity probe.
Step-by-Step Guide: Competition Experiment
-
Prepare two sets of samples:
-
Test Sample: Incubate your cell lysate/cells with the photoaffinity probe.
-
Competition Sample: Pre-incubate your cell lysate/cells with a 50- to 100-fold excess of the unlabeled parent ligand for a period before adding the photoaffinity probe.[11]
-
-
Proceed with UV irradiation and downstream processing for both samples.
-
Compare the labeling patterns. Specific bands corresponding to the true target protein should be significantly reduced or absent in the competition sample, while non-specific bands will remain largely unchanged.[1][11]
Q: What other controls should I include in my experiment?
A: To properly interpret your results, you should always include the following controls:
-
No UV Control: A sample that is incubated with the probe but not exposed to UV light. This helps identify proteins that bind to the probe non-covalently or to the reporter tag.[1]
-
No Probe Control: A sample that is subjected to the entire workflow, including UV irradiation, but without the addition of the photoaffinity probe. This control helps to identify any background signal from the detection reagents themselves.[1]
Part 3: Buffers, Blocking, and Washing Steps
The biochemical environment during incubation, enrichment, and washing steps plays a crucial role in modulating non-specific interactions.
Frequently Asked Questions (FAQs)
Q: Can the composition of my lysis and binding buffers influence non-specific binding?
A: Absolutely. The composition of your buffers can be optimized to reduce non-specific interactions.
-
Increase Salt Concentration: Higher salt concentrations (e.g., NaCl) can disrupt weak, charge-based non-specific interactions.[5][13]
-
Adjust pH: Modifying the buffer pH can alter the charge of proteins, potentially reducing electrostatic non-specific binding.[13]
-
Add Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can help to disrupt non-specific hydrophobic interactions.[2][12][13]
-
Include Blocking Agents: Adding blocking agents like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites on your beads and in the lysate.[2][12][13]
Q: My pull-down experiments are yielding many non-specific proteins. How can I optimize my washing steps?
A: The strong, covalent nature of the photo-crosslink allows for very stringent washing conditions to remove non-specifically bound proteins.[2]
Troubleshooting Protocol: Optimizing Wash Buffers
-
Start with a basic wash buffer (e.g., PBS with 0.1% Tween-20).
-
Increase stringency incrementally. Create a series of wash buffers with increasing concentrations of salt (e.g., 150 mM to 1 M NaCl) or detergents (e.g., 0.1% to 1% Tween-20, or add a small amount of an ionic detergent like SDS, e.g., 0.02% to 0.1%).[2]
-
Consider chaotropic agents. For very strong non-specific interactions, a wash with a buffer containing a denaturing agent like urea (e.g., 2 M) can be effective.[2][14]
-
Increase the number and duration of washes. Perform at least 3-5 washes, with 5-10 minutes of incubation for each wash.[2][15]
| Buffer Additive | Mechanism of Action | Typical Concentration | Reference |
| NaCl | Disrupts ionic interactions | 150 mM - 1 M | [5][13] |
| Non-ionic Detergents (Tween-20, Triton X-100) | Disrupts hydrophobic interactions | 0.1% - 1% (v/v) | [2][12][13] |
| Bovine Serum Albumin (BSA) | Blocks non-specific binding sites | 1% (w/v) | [12][13] |
| Urea | Denatures proteins, disrupts strong interactions | 2 M - 8 M | [2][14] |
Q: Should I pre-clear my lysate before the pull-down?
A: Yes, pre-clearing the lysate is a highly effective strategy. Before adding your biotinylated probe, incubate the lysate with unconjugated streptavidin beads for 1-2 hours.[2] This will remove endogenously biotinylated proteins and proteins that non-specifically bind to the streptavidin beads themselves, significantly reducing background in your final pull-down.
By systematically addressing these common issues in probe design, experimental setup, and biochemical conditions, you can significantly reduce non-specific binding and enhance the quality and reliability of your photoaffinity labeling experiments.
References
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
-
Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Communications, 54(52), 7046-7059. [Link]
-
Lee, W., Seneviratne, U., Huang, Z., & amEnde, C. W. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]
-
Wang, L., & Wang, L. (2018). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Molecules, 23(11), 2883. [Link]
-
Royal Society of Chemistry. (2018). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry. [Link]
-
Kim, D., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(12), 2827-2834. [Link]
-
Gomes, A. V., & Gozzo, F. C. (2010). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Journal of Mass Spectrometry, 45(8), 831-842. [Link]
-
Springer Nature. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Protocols. [Link]
-
Royal Society of Chemistry. (2007). A simple photo-affinity labeling protocol. Chemical Communications. [Link]
-
Wang, Y., et al. (2020). Photo-affinity pulling down of low-affinity binding proteins mediated by post-translational modifications. Analytica Chimica Acta, 1109, 1-8. [Link]
-
Wikipedia. (n.d.). Photoaffinity labeling. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Chen, J. S., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 121-134. [Link]
-
McGraw Hill. (n.d.). Photoaffinity labeling. AccessScience. [Link]
-
Domainex. (n.d.). Photoaffinity Labelling. Retrieved January 14, 2026, from [Link]
-
Bohrium. (n.d.). Photoaffinity labelling with small molecules. Retrieved January 14, 2026, from [Link]
-
Bohrium. (n.d.). Residue selective crosslinking of proteins through photoactivatable or proximity-enabled reactivity. Retrieved January 14, 2026, from [Link]
-
Hatanaka, Y., et al. (2014). Design of photoaffinity probe molecules for identification and modification of target proteins. Journal of Photopolymer Science and Technology, 27(4), 453-458. [Link]
-
Evotec. (2025). Discovering reversible drugs with photoaffinity labeling mass spectrometry. Evotec. [Link]
-
Ward, A. B., et al. (2023). Increasing sensitivity of antibody-antigen interactions using photo-cross-linking. iScience, 26(7), 107065. [Link]
-
Royal Society of Chemistry. (2017). Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells. Chemical Communications. [Link]
-
Miller, R. L., et al. (2018). Photoaffinity Probes for the Identification of Sequence-Specific Glycosaminoglycan-Binding Proteins. Angewandte Chemie International Edition, 57(42), 13817-13821. [Link]
-
Sureshbabu, N., & Katade, S. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). RSC Advances, 7(59), 37346-37365. [Link]
-
Reddit. (2023). what might be causing non-specific binding? more detailed protocol used in comments. r/labrats. [Link]
-
ResearchGate. (2021). How can I reduce non-specific binding of protein using Streptavidin beads? ResearchGate. [Link]
-
G-Biosciences. (2020). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. G-Biosciences. [Link]
-
YouTube. (2013). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. YouTube. [Link]
-
American Research Products. (n.d.). Western Blot troubleshooting: Non-Specific Bands. American Research Products Blog. [Link]
-
Request PDF. (2025). Photoaffinity Labeling in Target- and Binding-Site Identification. Request PDF. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. accessscience.com [accessscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. arp1.com [arp1.com]
Technical Support Center: Troubleshooting Low Yield in Photo-Crosslinking Reactions
Welcome to the technical support center for photo-crosslinking reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of photo-crosslinking, a powerful technique for capturing transient biomolecular interactions. Low yield is a common yet surmountable challenge. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues in your experiments, ensuring robust and reproducible results.
I. Foundational Troubleshooting Workflow
Before delving into specific issues, it's crucial to approach troubleshooting systematically. Low crosslinking yield is rarely due to a single factor but often a combination of suboptimal parameters. The following workflow provides a logical sequence for diagnosing the root cause of poor efficiency.
Diazirine Crosslinker Technical Support Center: A Guide to Solvent Selection and Troubleshooting
Welcome to the technical support center for diazirine-based crosslinkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in successful crosslinking experiments. Here, we will move beyond simple protocol steps to explain the "why" behind experimental choices, ensuring your success with these powerful reagents.
Introduction to Diazirine Photochemistry
Diazirine-based crosslinkers are invaluable tools for capturing protein-protein interactions.[1][2][3] Their utility stems from a photo-activatable diazirine moiety which, upon exposure to long-wave UV light (typically 330-370 nm), forms a highly reactive carbene intermediate.[1][4][5] This carbene can then covalently bond with a wide array of amino acid side chains and peptide backbones, effectively "trapping" interacting molecules.[1][6][7] The small size of the diazirine group and its activation at biologically compatible wavelengths make it a preferred choice over other photo-reactive groups like aryl azides and benzophenones.[1][6]
However, the success of any experiment involving diazirine crosslinkers is fundamentally tied to the correct choice and handling of solvents. This guide will address common challenges and questions related to solvent selection to help you achieve reliable and reproducible results.
Troubleshooting Guide: Common Solvent-Related Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on the chemical principles of diazirine crosslinkers.
Issue 1: My non-sulfonated (NHS-ester) diazirine crosslinker precipitated when added to my aqueous buffer.
-
Underlying Cause: Non-sulfonated diazirine crosslinkers, such as those with an NHS-ester group, are hydrophobic and have poor solubility in aqueous solutions.[8][9] Direct addition to a buffer like PBS can cause them to precipitate out of solution, rendering them unavailable for reaction with your target molecules.
-
Solution:
-
Prepare a concentrated stock solution in a compatible organic solvent. The recommended solvents are anhydrous (dry) dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8][9][10] These solvents can effectively dissolve the hydrophobic crosslinker.
-
Add the stock solution to your aqueous reaction buffer dropwise while vortexing. This ensures rapid dispersal and minimizes localized high concentrations that can lead to precipitation.
-
Keep the final concentration of the organic solvent in your aqueous reaction to a minimum. A general guideline is to keep the final solvent concentration below 10%.[8][9] This is crucial as high concentrations of organic solvents can denature proteins and disrupt biological interactions.
-
Issue 2: I am seeing low or no crosslinking efficiency.
-
Underlying Cause 1: Hydrolysis of the NHS-ester. If your crosslinker has an NHS-ester group for amine reactivity, it is susceptible to hydrolysis in aqueous environments.[9] This hydrolysis reaction competes with the desired acylation of primary amines on your target protein, and a hydrolyzed crosslinker is non-reactive.[9]
-
Solution 1:
-
Prepare the crosslinker solution immediately before use. Do not prepare and store stock solutions of NHS-ester diazirines for extended periods.[9]
-
Work at a neutral to slightly basic pH (7-9). This pH range favors the acylation reaction over hydrolysis.[4][9]
-
Use a concentrated protein solution if possible. Higher protein concentrations can help the acylation reaction outcompete hydrolysis.[9]
-
-
Underlying Cause 2: Incompatible buffer components. Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for reaction with the NHS-ester group of the crosslinker.[8][9]
-
Solution 2:
-
Underlying Cause 3: Quenching of the carbene intermediate by the solvent. After photoactivation, the highly reactive carbene can be quenched by the surrounding solvent molecules, preventing it from reacting with your target.[11] This is particularly a concern with protic solvents.
-
Solution 3:
-
Ensure complete evaporation of the solvent before UV irradiation, especially in surface-coating applications. For applications where the crosslinker is applied to a surface, it is critical to allow the solvent (e.g., ethanol, methanol, water) to fully evaporate before photoactivation.[12] The promiscuous carbene will react with residual solvent molecules if they are present.[12] A lyophilizer or a ventilated fume hood can be used to speed up this process.[12]
-
Issue 3: I am observing non-specific crosslinking or sample damage.
-
Underlying Cause 1: Use of incorrect UV wavelength. UV light at wavelengths below 300 nm can cause damage to proteins and nucleic acids.[8]
-
Solution 1:
-
Underlying Cause 2: Excess unreacted crosslinker. If not removed, unreacted crosslinker can lead to non-specific crosslinking upon UV activation.
-
Solution 2:
-
Quench the NHS-ester reaction. After the initial reaction with the primary amines, quench any unreacted NHS-ester groups by adding a buffer containing primary amines, such as Tris, to a final concentration of 50-100 mM.[9]
-
Remove excess crosslinker before photoactivation. This can be achieved through desalting, dialysis, or, in the case of cell-based experiments, by thoroughly washing the cells with PBS.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference in solvent requirements for NHS-ester diazirines versus Sulfo-NHS-ester diazirines?
A1: The key difference lies in their solubility.
-
NHS-ester diazirines are hydrophobic and require an organic solvent like DMSO or DMF for initial solubilization before being added to an aqueous reaction.[8][9] They are membrane-permeable, making them suitable for intracellular crosslinking.[4][8][9]
-
Sulfo-NHS-ester diazirines contain a negatively charged sulfonate group, which makes them water-soluble.[8][9] They can be dissolved directly in aqueous buffers like water or PBS.[8] This property also makes them membrane-impermeable, which is ideal for crosslinking proteins on the cell surface.[8][9]
Q2: How should I store my diazirine crosslinkers?
A2: Diazirine crosslinkers are sensitive to light, heat, and moisture.[8][12]
-
Solid Form: Store the solid crosslinker in a cool, dark, and dry place. A freezer at -20°C is ideal for long-term storage, where they can be stable for at least 4 years.[12]
-
In Solution: It is strongly recommended to prepare solutions immediately before use, especially for NHS-ester containing crosslinkers due to their susceptibility to hydrolysis.[9] If you must store a solution, do so in a tightly sealed container, protected from light, and at a low temperature. However, be aware that stability in solution is significantly reduced, potentially degrading in as little as a day at room temperature in the light.[12]
Q3: Can I use solvents other than DMSO or DMF for my NHS-ester diazirine?
A3: While DMSO and DMF are the most commonly recommended, other dry, water-miscible organic solvents may be used. However, it is crucial to ensure that the chosen solvent does not react with the crosslinker and is compatible with your experimental system. Avoid solvents with primary or secondary amines. It is always best to perform a small-scale pilot experiment to test the suitability of an alternative solvent. Some studies have noted that solvents like tetrahydrofuran, toluene, or DMF can lead to minor side reactions during polymerization of diazirine-containing monomers.[13]
Q4: How does solvent polarity affect diazirine photoactivation?
A4: Solvent polarity can influence the efficiency of carbene generation. For example, the conversion of aryl-diazirine to carbene has been shown to vary significantly in different solvents, with higher efficiency in less polar solvents like cyclohexane (65%) compared to more polar solvents like DMSO (10%).[14] The presence of water can also quench the reactive carbene intermediate, reducing crosslinking yields.[15][16]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of an NHS-Ester Diazirine Crosslinker
-
Equilibrate the vial of the crosslinker to room temperature before opening to prevent moisture condensation.[9]
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).[8][9]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Use this stock solution immediately for your experiment. Discard any unused portion of the reconstituted crosslinker.[9]
Protocol 2: General Protein Crosslinking in Solution
-
Prepare your protein sample in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7-9.[9]
-
Add the freshly prepared diazirine crosslinker stock solution to the protein sample to the desired final concentration (typically in the range of 0.5-2 mM).[9] A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[9]
-
Incubate the reaction at room temperature for 30 minutes or on ice for 2 hours to allow the NHS-ester to react with primary amines.[9]
-
Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[9]
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis.[9]
-
Photoactivate the diazirine group by exposing the sample to UV light at 330-370 nm.[9] The irradiation time and distance from the lamp should be optimized for your specific setup.[8]
-
Proceed with your downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Visualizing the Process
To better understand the key steps and considerations, the following diagrams illustrate the workflow and chemical principles.
Caption: Experimental workflow for diazirine-based crosslinking.
Caption: Solubility of diazirine crosslinkers.
Solvent Compatibility Summary
| Solvent/Buffer Component | Compatibility with NHS-Ester Diazirines | Compatibility with Sulfo-NHS-Ester Diazirines | Rationale & Key Considerations |
| Anhydrous DMSO/DMF | Recommended | Soluble up to ~10 mM | Ideal for creating stock solutions of hydrophobic crosslinkers.[8][9] Must be anhydrous to prevent premature hydrolysis of NHS-esters. |
| Water/PBS | Insoluble (use co-solvent) | Recommended | Sulfo-NHS variants are water-soluble due to the sulfonate group.[8][9] For NHS-ester variants, the final concentration of the organic co-solvent should be minimized (<10%).[9] |
| Buffers with Primary Amines (Tris, Glycine) | Not Recommended (for reaction step) | Not Recommended (for reaction step) | Primary amines compete with the target protein for reaction with the NHS-ester group, reducing crosslinking efficiency.[8][9] Can be used to quench the reaction.[9] |
| Ethanol/Methanol | Use with caution | Use with caution | Can be used for surface coating applications, but must be completely evaporated before UV irradiation to prevent carbene quenching.[12] |
| Protic Solvents (in general) | Use with caution | Use with caution | Can potentially quench the highly reactive carbene intermediate generated upon photoactivation.[11] |
References
-
Diazirine crosslinkers. Interchim. [Link]
-
Diazirine. Wikipedia. [Link]
-
Top 3 tips to a successful first trial with XlynX diazirine crosslinkers. XlynX Materials. (2023-09-15). [Link]
-
Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC - NIH. (2013-05-08). [Link]
-
A broadly applicable, cleavable bis‐diazirine crosslinker strategy for reprocessing thermosets. ResearchGate. [Link]
-
Development and application of diazirines in biological and synthetic macromolecular systems | Request PDF. ResearchGate. (2025-08-07). [Link]
-
Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. PMC - PubMed Central. (2023-02-01). [Link]
-
Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. RSC Publishing. (2020-08-05). [Link]
-
Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ChemRxiv. (2022-05-20). [Link]
-
Synthesis and Reactivity of Diazirine-Containing Polymers via Controlled Radical Polymerization | Macromolecules. ACS Publications. (2024-04-16). [Link]
-
(A) Photoactivation of diazirines. (B) Representative aliphatic diazirines. | Download Scientific Diagram. ResearchGate. [Link]
-
Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics | ACS Omega. (2025-05-12). [Link]
-
Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. NIH. (2024-07-18). [Link]
-
New Trends in Diaziridine Formation and Transformation (a Review). PMC - NIH. [Link]
-
Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. PMC - NIH. [Link]
-
Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. ResearchGate. (2025-08-09). [Link]
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Protein Analysis, Modification and Interaction. Fisher Scientific. [Link]
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Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. PMC - NIH. [Link]
-
Succinimidyl-ester diazirine (SDA) reagents. Interchim. [Link]
-
Development of Diazirine-based crosslinking agents for covalently linking protein. [Link]
-
Labeling Preferences of Diazirines with Protein Biomolecules. ResearchGate. (2025-08-06). [Link]
-
Labeling preferences of diazirines with protein biomolecules. PMC - NIH. [Link]
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- 2. SDA(NHS-ジアジリン)(サクシンイミジル4,4′-アジペンタン酸塩) | Sigma-Aldrich [sigmaaldrich.com]
- 3. interchim.fr [interchim.fr]
- 4. fishersci.ie [fishersci.ie]
- 5. researchgate.net [researchgate.net]
- 6. Diazirine - Wikipedia [en.wikipedia.org]
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- 8. interchim.fr [interchim.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Top 3 tips to a successful first trial with XlynX diazirine crosslinkers [xlynxmaterials.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
Welcome to the technical support resource for 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and effective use of this potent photo-cross-linking agent. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
I. Understanding the Reagent: A Quick Overview
This compound is a heterobifunctional chemical probe widely used in photoaffinity labeling to investigate molecular interactions.[1][2] Its utility stems from two key functional groups:
-
The Trifluoromethyl-aryl Diazirine Moiety: A compact, highly efficient photo-activatable group. Upon irradiation with UV light (typically ~350-370 nm), it releases nitrogen gas to form a highly reactive carbene intermediate.[3][4] This carbene can then rapidly and indiscriminately insert into a wide array of chemical bonds (including C-H, N-H, and O-H) in proximity, covalently trapping transient and weak interactions.[3]
-
The Benzaldehyde Group: Provides a versatile chemical handle for covalently attaching the photo-reactive moiety to a ligand, drug molecule, or other probe of interest through standard chemical transformations.
The trifluoromethyl group enhances the stability of the diazirine ring in the dark compared to non-fluorinated analogs and provides a useful probe for ¹⁹F NMR analysis.[5]
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and stability of this compound.
Q1: How should I properly store this reagent upon receipt?
A1: Proper storage is critical to maintain the reagent's integrity.
-
Temperature: Immediately store the vial at low temperatures. Recommended storage conditions are typically between 2-8°C or colder, at -10°C .[6] Always refer to the supplier's specific recommendation.
-
Light: The diazirine group is light-sensitive. Always protect the compound from light. Store the vial in a dark box or wrap it securely in aluminum foil.
-
Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidation of the benzaldehyde group.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -10°C | Minimizes thermal decomposition and preserves the strained diazirine ring. |
| Light Exposure | Keep in complete darkness | Prevents premature photo-activation and degradation of the diazirine moiety. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the aldehyde to a carboxylic acid. |
| Container | Tightly sealed vial | Prevents moisture and air exposure. |
Q2: I noticed some crystalline precipitate in my vial. What is it and is the reagent still usable?
A2: The crystalline precipitate is likely 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid. This is the result of the benzaldehyde group oxidizing, a common degradation pathway for benzaldehydes upon prolonged exposure to air (oxygen). While the diazirine group might still be intact, the purity of the reagent is compromised.
Usability depends on your application:
-
For quantitative studies or experiments sensitive to impurities, using the degraded reagent is not recommended as it will lead to inaccurate concentration calculations and potential side reactions.
-
The presence of the carboxylic acid impurity can interfere with subsequent chemical reactions involving the aldehyde.
-
It is advisable to purify the reagent by flash column chromatography if you suspect oxidation.
Q3: How can I assess the purity and integrity of my reagent?
A3: Several analytical methods can be used:
-
¹H and ¹⁹F NMR Spectroscopy: This is an excellent method to confirm the structure and identify impurities. The trifluoromethyl group provides a clear signal in ¹⁹F NMR. Decomposition can be monitored by the appearance of new peaks corresponding to degradation products.[5][7]
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of more polar impurities, such as the corresponding benzoic acid, which will have a different Rf value than the aldehyde.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the compound and identify degradation products.
Q4: In which solvents is this compound stable?
A4: The compound is generally stable in the dark in common organic solvents used for synthesis and biological experiments. Solvents such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), and mixtures of ethyl acetate/hexanes are commonly used in synthetic procedures.[8] For biological experiments, stock solutions are typically prepared in anhydrous DMSO or DMF and then diluted into aqueous buffers immediately before use. Avoid buffers containing primary amines (like Tris) during the initial labeling step if you are targeting a reaction with the aldehyde, as they can react with it.
III. Troubleshooting Guide for Photo-Cross-Linking Experiments
This section provides solutions to common problems encountered during photo-cross-linking experiments.
Problem 1: Low or No Cross-Linking Efficiency
| Possible Cause | Troubleshooting Step & Explanation |
| Degraded Reagent | Action: Check the purity of your this compound-modified probe by TLC or MS. Rationale: If the diazirine has decomposed due to improper storage (light/heat exposure), it will not form the reactive carbene, resulting in no cross-linking. |
| Suboptimal UV Irradiation | Action: Optimize your UV irradiation conditions. Check the lamp's specifications. The optimal wavelength for diazirine activation is ~350-370 nm.[3][6] Rationale: Wavelengths below 300 nm can cause significant damage to proteins. Ensure the lamp provides sufficient power. The distance from the lamp to the sample and the irradiation time (typically 5-15 minutes) are critical parameters that must be empirically determined for each setup.[9][10] |
| Incorrect Sample Preparation | Action: Ensure your sample is in a UV-transparent vessel (e.g., quartz cuvette or certain plastics). Avoid using UV-absorbing plates or tubes (like standard polystyrene). Rationale: The vessel material must allow the 350-370 nm light to reach the sample. |
| Presence of Scavengers | Action: Check your buffer components. Rationale: Certain buffer components can act as scavengers for the highly reactive carbene intermediate, reducing the cross-linking yield with your target protein. While some scavenging is unavoidable in a complex biological milieu, high concentrations of certain additives should be avoided if possible. |
Problem 2: High Background or Non-Specific Cross-Linking
| Possible Cause | Troubleshooting Step & Explanation |
| Excessive UV Exposure | Action: Reduce the UV irradiation time or increase the distance from the lamp. Rationale: Over-irradiation can lead to photo-damage of biomolecules, causing non-specific aggregation and apparent cross-linking. |
| Probe Concentration Too High | Action: Titrate the concentration of your photo-affinity probe. Rationale: Using an excessively high concentration of the probe can lead to non-specific binding and subsequent cross-linking upon photo-activation. |
| Lack of Specificity Controls | Action: Always include proper controls. Rationale: A crucial control is a competition experiment. Pre-incubate your sample with an excess of a non-photoreactive competitor ligand. A specific interaction should show a dose-dependent decrease in cross-linking, whereas non-specific labeling will be unaffected.[9] Also, a "-UV" control (sample with probe but not irradiated) is essential to identify any non-photochemical labeling. |
IV. Experimental Workflow & Protocols
Workflow for a Typical Photo-Affinity Labeling Experiment
This diagram illustrates the general steps involved in using a this compound-derived probe to identify protein targets.
Caption: General workflow for photo-affinity labeling experiments.
Protocol: UV Photo-Activation of Diazirine Probe
This protocol provides a starting point for the photo-cross-linking step. Optimization is essential.
-
Prepare Sample: Prepare your biological sample containing the diazirine-modified probe in a UV-transparent vessel on ice. Include a "-UV" control sample that will not be irradiated.
-
Protect Controls: Ensure the "-UV" control is shielded from light by wrapping it in aluminum foil.[9]
-
UV Lamp Setup: Use a UV lamp that emits primarily at ~365 nm.[6] Allow the lamp to warm up for a stable output if required by the manufacturer.
-
Irradiation: Place the sample on a cold block or in an ice bath to minimize heat-induced damage during irradiation. Position the sample at a fixed distance (e.g., 1-5 cm) from the UV source.[10]
-
Exposure: Irradiate the sample for a predetermined time (start with 5-15 minutes).[10] Time courses are recommended to find the optimal exposure.
-
Post-Irradiation: Immediately after irradiation, proceed with your downstream analysis (e.g., adding SDS-PAGE loading buffer for gel analysis).
Mechanism of Action: From Diazirine to Covalent Bond
Upon UV irradiation, the stable diazirine ring undergoes a two-step reaction, ultimately forming a highly reactive carbene that covalently modifies neighboring molecules.[3][11]
Caption: Photo-activation pathway of trifluoromethyl-aryl diazirines.
V. References
-
Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. (2025). PMC - PubMed Central. [Link]
-
Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC - NIH. (2013). National Institutes of Health. [Link]
-
3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. (1980). PubMed. [Link]
-
Photo-induced covalent cross-linking for the analysis of biomolecular interactions. (2013). Chemical Society Reviews (RSC Publishing). [Link]
-
Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). [No Source Name Available]. [Link]
-
Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. (2023). National Institutes of Health. [Link]
-
Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. (2024). National Institutes of Health. [Link]
-
Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. (n.d.). PubMed. [Link]
-
Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. (2023). Digital Commons@Becker. [Link]
-
The diazirine-mediated photo-crosslinking of collagen improves biomaterial mechanical properties and cellular interactions. (2024). PubMed. [Link]
-
3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). National Institutes of Health. [Link]
-
Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. (2020). RSC Publishing. [Link]
-
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde. (n.d.). Pharmaffiliates. [Link]
-
This compound. (n.d.). precisionFDA. [Link]
-
3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. (2025). ResearchGate. [Link]
-
2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. (n.d.). MDPI. [Link]
Sources
- 1. 4-[3-(TrifluoroMethyl)-3H-diazirin-3-yl]benzaldehyde | 128886-88-4 [chemicalbook.com]
- 2. 4-[3-(TrifluoroMethyl)-3H-diazirin-3-yl]benzaldehyde CAS#: 128886-88-4 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Photodamage to Proteins During UV Irradiation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for minimizing protein photodamage during ultraviolet (UV) irradiation experiments. Whether you are performing UV cross-linking, studying protein-nucleic acid interactions, or assessing photostability, this resource will help you maintain the structural and functional integrity of your protein samples.
Core Principles: Understanding UV-Induced Protein Damage
Before troubleshooting, it's crucial to understand the mechanisms by which UV light damages proteins. Photodamage can occur through two primary pathways:
-
Direct Photochemical Damage: Aromatic amino acid residues, particularly Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe), as well as disulfide bonds, can directly absorb UV radiation (primarily UVB, 280-320 nm).[1][2] This absorption elevates the residues to an excited state, which can lead to bond cleavage, radical formation, and subsequent degradation pathways, altering the protein's primary, secondary, and tertiary structures.[1][2][3]
-
Indirect (Photosensitized) Damage: This pathway is often mediated by endogenous or exogenous photosensitizers. These molecules absorb UV-A (320-400 nm) or visible light and transfer the energy to other molecules, primarily molecular oxygen, generating Reactive Oxygen Species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH).[1][4][5] These highly reactive species can then indiscriminately oxidize various amino acid residues, leading to aggregation, fragmentation, and loss of function.[1][6][7][8]
The consequences of this damage are significant, ranging from loss of biological activity and the formation of aggregates to altered immunogenicity in therapeutic proteins.[2][9]
Visualizing the Mechanisms of Photodamage
The following diagram illustrates the two main pathways leading to protein damage upon UV exposure.
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Protect from light: photodegradation and protein biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasofscience.org [atlasofscience.org]
- 4. Molecular mechanisms of photodamage in the Photosystem II complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative damage to lysozyme by the hydroxyl radical: comparative effects of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of reactive oxygen species in ultraviolet-induced photodamage of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress inhibits the repair of photodamage to the photosynthetic machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Carbene Insertion into Proteins
Welcome to the technical support center for carbene insertion into proteins. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols to enhance the efficiency and reliability of your carbene-based protein labeling experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding carbene insertion chemistry for protein analysis.
Q1: What is the primary application of carbene insertion into proteins?
Carbene insertion, often referred to as carbene footprinting, is a powerful photochemical labeling technique. Its primary application is to map the binding sites of protein-ligand and protein-protein interactions.[1][2] By comparing the carbene labeling pattern of a protein in its free and bound states, researchers can identify which amino acid residues are shielded by the binding partner, thus revealing the interaction interface.[1] This method provides high-resolution data crucial for drug development, epitope mapping, and understanding molecular mechanisms.[1][3]
Q2: How is the reactive carbene species generated for protein labeling?
The highly reactive carbene species is typically generated in situ from a diazirine precursor upon irradiation with near-UV light (around 350-370 nm).[1][4][5] This process involves the photolytic cleavage of the diazirine ring, which releases a molecule of nitrogen gas (N₂) and produces the carbene intermediate.[4][6] This carbene is short-lived and reacts rapidly with accessible amino acid side chains on the protein surface.[1][7]
Q3: What are the main advantages of carbene footprinting over other structural biology techniques like HDX-MS?
Carbene footprinting offers several advantages over other methods. Unlike Hydrogen-Deuterium Exchange (HDX), carbene labeling is an irreversible covalent modification, which simplifies the experimental workflow by eliminating the need for harsh quenching conditions to prevent back-exchange.[1] The analysis involves a single time point and generates a single type of modification, reducing data complexity.[1] Furthermore, the carbene intermediate is highly reactive and labels proteins on a nanosecond timescale, providing a snapshot of the protein's conformation and interactions without perturbing its native state.[1][8]
Q4: Which amino acids are most reactive towards carbenes?
Carbenes are highly reactive and can insert into a wide array of chemical bonds, including C-H, N-H, and O-H bonds present in all amino acid side chains and the polypeptide backbone.[5][6] However, the reactivity can be influenced by the type of diazirine precursor used. Alkyl diazirines, which can form a longer-lived diazo intermediate, show a preference for labeling acidic residues like aspartic acid and glutamic acid.[9][10] Aryl diazirines are thought to react primarily through the carbene intermediate and exhibit broader reactivity.[9][10]
Q5: What is a "diazo intermediate" and how does it affect labeling?
Upon photolysis, a diazirine can isomerize to form a linear diazo intermediate.[9][11][12] This intermediate can also be photoactivated to generate a carbene, but it is also a long-lived, electrophilic species that can react with nucleophiles in the dark, potentially leading to non-specific labeling.[11] Alkyl diazirines are more prone to forming reactive diazo intermediates that preferentially label acidic residues.[9] The choice of diazirine precursor is therefore critical in controlling the labeling mechanism.
Troubleshooting Guide
This section provides solutions to common problems encountered during carbene insertion experiments.
Issue 1: Low Labeling Efficiency
Symptoms:
-
Low overall modification rates observed in mass spectrometry data.
-
Insufficient signal-to-noise to confidently identify labeled peptides.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Insufficient UV Exposure | The diazirine precursor requires sufficient UV light for efficient activation. Solution: Optimize the UV irradiation time and intensity. Ensure the lamp emits at the correct wavelength (~350-370 nm) and is positioned at an optimal distance from the sample.[13][14] Avoid using lamps that emit at 254 nm, as this can cause protein damage.[14][15] |
| Inappropriate Diazirine Precursor | The choice of diazirine matters. Aryl diazirines have been shown to have higher reaction efficiency than precursors like photoleucine.[2][8] Solution: Consider switching to a more efficient probe, such as an aryl diazirine, which can achieve higher labeling with shorter irradiation times and lower concentrations.[2] |
| Precursor Instability/Hydrolysis | NHS-ester diazirine crosslinkers are sensitive to moisture and can hydrolyze, becoming non-reactive.[14][15] Solution: Always equilibrate the reagent vial to room temperature before opening. Prepare stock solutions in dry DMSO or DMF immediately before use and discard any unused reconstituted crosslinker.[14][15] |
| Quenching by Buffer Components | Some buffer components can quench the reactive carbene. Solution: While carbenes are readily quenched by water, avoid buffers containing primary amines (like Tris) during the NHS-ester conjugation step if applicable.[15] Use buffers like PBS or HEPES. After the initial conjugation, excess reagent should be removed before photoactivation.[14][15] |
| Low Reagent Concentration | The concentration of the diazirine probe may be too low to achieve sufficient labeling. Solution: Perform a concentration titration to find the optimal concentration of your diazirine reagent. Be mindful that excessively high concentrations can lead to non-specific labeling and protein aggregation. |
Issue 2: Non-Specific Labeling or High Background
Symptoms:
-
High levels of modification in control samples (e.g., no UV irradiation).
-
Labeling observed in regions of the protein that are known to be buried or not involved in the interaction.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Reaction with Diazo Intermediate | The long-lived diazo intermediate can react with nucleophiles in the dark, leading to non-specific labeling.[11] Solution: Minimize the time between adding the probe and UV irradiation. Consider using an aryl diazirine, which is less prone to forming a reactive diazo intermediate compared to alkyl diazirines.[9][10] |
| Electrostatic Steering | The charge of the diazirine probe can influence its distribution on the protein surface.[16][17] Positively charged probes may be "steered" towards negatively charged patches on the protein, leading to biased labeling.[9][16] Solution: Choose a probe with a neutral charge or one that matches the expected charge of the binding site. Analyze the electrostatic surface potential of your protein to anticipate and interpret potential labeling bias. |
| Protein Damage from UV Light | Excessive or incorrect wavelength UV exposure can cause protein unfolding or damage, exposing buried residues to the carbene probe.[1] Solution: Use a UV lamp with a filter to remove wavelengths below 300 nm.[14] Limit total irradiation time, especially for live-cell experiments, to less than 15 minutes.[14] Consider using a flow system, like in FPOP, which limits the exposure per laser shot and allows the protein to refold.[18] |
| Probe Aggregation | Hydrophobic diazirine probes can aggregate at high concentrations, leading to non-specific interactions and labeling. Solution: Ensure the probe is fully solubilized. Use the lowest effective concentration and include a small percentage of an organic co-solvent like DMSO if compatible with your protein's stability. |
Issue 3: Difficulty in Identifying Labeled Peptides by Mass Spectrometry
Symptoms:
-
Complex MS/MS spectra that are difficult to interpret.
-
Inability to pinpoint the exact residue of modification.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Fragmentation Method | The method used for peptide fragmentation in the mass spectrometer can affect the stability of the carbene modification. High-energy collisional dissociation (HCD) can lead to the neutral loss of the label, complicating spectral analysis.[16][17] Solution: Use Electron-Transfer Dissociation (ETD), which is a non-ergodic fragmentation method that tends to preserve post-translational modifications and provides more reliable data for identifying the site of carbene insertion.[16][17] |
| Sub-Residue Isomers | Carbene labeling can produce isomers where the modification occurs at different atoms within the same amino acid residue. These isomers may be difficult to separate by standard chromatography. Solution: Employ advanced separation techniques like extended liquid chromatography gradients or ion mobility-mass spectrometry (IM-MS) to resolve these sub-residue isomers, which can provide even higher resolution structural information.[7] |
| Data Analysis Software | Standard proteomics search algorithms may not be optimized for identifying carbene modifications. Solution: Use specialized software or configure your search parameters to include the specific mass shift of your carbene probe as a variable modification on all potential amino acids. |
Visualized Workflows and Mechanisms
General Workflow for Carbene Footprinting
The following diagram illustrates the key steps in a typical carbene footprinting experiment, from sample preparation to data analysis.
Caption: Photoactivation of diazirines to form carbene and diazo intermediates for protein labeling.
Key Experimental Protocol: Carbene Footprinting of a Protein-Ligand Interaction
This protocol provides a generalized procedure for a carbene footprinting experiment. Note: Optimization of concentrations, incubation times, and irradiation conditions is crucial for each specific system.
1. Sample Preparation: a. Prepare two sets of samples in a suitable buffer (e.g., PBS, pH 7.4). i. Apo State: Protein of interest at a final concentration of 1-10 µM. ii. Holo State: Protein of interest (1-10 µM) pre-incubated with a saturating concentration (e.g., 5-10 fold molar excess) of its binding partner. b. Prepare a stock solution of your chosen diazirine probe (e.g., 100 mM in dry DMSO).
2. Labeling Reaction: a. Add the diazirine probe to both Apo and Holo samples to a final concentration of 100 µM - 1 mM. Gently mix and incubate on ice for 5-10 minutes. b. Transfer the samples to a shallow, uncovered reaction vessel (e.g., a quartz microplate). c. Irradiate the samples with a long-wave UV lamp (~365 nm) on ice for 1-10 minutes. [13]The optimal time and distance from the lamp should be determined empirically. [14] d. Control: Prepare a "no UV" control sample to assess for non-specific labeling from long-lived intermediates. [13] 3. Quenching and Sample Cleanup: a. After irradiation, the reaction is typically quenched by the aqueous buffer. Some protocols may add a scavenger like dithiothreitol (DTT) to a final concentration of 10-50 mM. b. Remove excess reagent and buffer exchange the protein into a denaturing buffer (e.g., 8 M urea, 100 mM Tris, pH 8.0) using a desalting column or buffer exchange spin filter.
4. Proteolytic Digestion: a. Reduce the protein sample by adding DTT to 10 mM and incubating at 37°C for 30 minutes. b. Alkylate cysteine residues by adding iodoacetamide (IAM) to 25 mM and incubating in the dark at room temperature for 30 minutes. c. Dilute the sample 8-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 1 M. d. Add trypsin (or another suitable protease) at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
5. LC-MS/MS Analysis: a. Acidify the digested peptide mixture with formic acid to a final concentration of 0.1% to stop the digestion. b. Analyze the peptide samples by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap). c. Acquire data using a data-dependent acquisition (DDA) method, ensuring that fragmentation is performed using a method suitable for labile modifications, such as ETD if available. [16][17] 6. Data Analysis: a. Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins. b. Configure the search to include a variable modification corresponding to the mass of the inserted carbene moiety on all amino acids. c. Quantify the extent of labeling for each peptide in both the Apo and Holo states. d. Calculate the differential modification by comparing the labeling in the Holo state to the Apo state. Peptides with significantly reduced labeling in the Holo state are indicative of the binding interface. [1]
References
-
Photene. (n.d.). Carbene Footprinting. Retrieved from [Link]
-
Xia, Y., et al. (2016). Protein Footprinting by Carbenes on a Fast Photochemical Oxidation of Proteins (FPOP) Platform. PubMed. Retrieved from [Link]
-
Liko, I., et al. (2018). Advances in Mass Spectrometry-Based Footprinting of Membrane Proteins. PMC - NIH. Retrieved from [Link]
-
Chen, Y., et al. (2024). Carbene Footprinting Directs Design of Genetically Encoded Proximity-Reactive Protein Binders. Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Wang, H., et al. (2021). Sub-residue Resolution Footprinting of Ligand-Protein Interactions by Carbene Chemistry and Ion Mobility-Mass Spectrometry. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2021). High-Resolution Mapping of Carbene-Based Protein Footprints. Retrieved from [Link]
-
Xia, Y., et al. (2016). Protein Footprinting by Carbenes on a Fast Photochemical Oxidation of Proteins (FPOP) Platform. PMC - PubMed Central. Retrieved from [Link]
-
Jumper, C. C., et al. (2012). High-resolution mapping of carbene-based protein footprints. PubMed. Retrieved from [Link]
-
ResearchGate. (2016). Carbene footprinting accurately maps binding sites in protein–ligand and protein–protein interactions. Retrieved from [Link]
-
Hatanaka, Y. (2014). diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Semantic Scholar. Retrieved from [Link]
-
Interchim. (n.d.). Diazirine crosslinkers. Retrieved from [Link]
-
Yao, Y., & Klevit, R. E. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC - NIH. Retrieved from [Link]
-
Chen, K., & Arnold, F. H. (2021). Navigating the Unnatural Reaction Space: Directed Evolution of Heme Proteins for Selective Carbene and Nitrene Transfer. Accounts of Chemical Research - ACS Publications. Retrieved from [Link]
-
Parker, C. G., et al. (2020). Labeling preferences of diazirines with protein biomolecules. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2020). Labeling Preferences of Diazirines with Protein Biomolecules. Retrieved from [Link]
-
Wang, Y., et al. (2021). Computational Mechanistic Investigation of Biocatalytic C(sp3)–H Insertions with Monosubstituted Carbenes via Engineered Heme Proteins. PMC - NIH. Retrieved from [Link]
-
MacKinnon, A. L., & Taunton, J. (2009). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC - PubMed Central. Retrieved from [Link]
-
Wang, Z. J., et al. (2021). Complete integration of carbene transfer chemistry into biosynthesis. PMC - NIH. Retrieved from [Link]
-
Sci-Hub. (2012). High-Resolution Mapping of Carbene-Based Protein Footprints. Retrieved from [Link]
-
Brandenberg, O. F., et al. (2017). Exploiting and Engineering Hemoproteins for Abiological Carbene and Nitrene Transfer Reactions. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Carbenes. Retrieved from [Link]
-
Wang, B., et al. (2021). How To Stabilize Carbenes in Enzyme Active Sites Without Metal Ions. PMC. Retrieved from [Link]
-
Gao, Y., et al. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. PMC. Retrieved from [Link]
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- 1. photene.co.uk [photene.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sub-residue Resolution Footprinting of Ligand-Protein Interactions by Carbene Chemistry and Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Challenges of Cross-Linked Peptide Identification in Mass Spectrometry
Welcome to the technical support center for cross-linking mass spectrometry (XL-MS). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the intricate challenges associated with identifying cross-linked peptides. Here, you will find practical troubleshooting guides and frequently asked questions to navigate the complexities of your XL-MS experiments, from sample preparation to data analysis, ensuring the generation of reliable and high-confidence structural data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and fundamental challenges encountered in cross-linking mass spectrometry.
Q1: Why is the identification of cross-linked peptides so challenging compared to linear peptides?
The identification of cross-linked peptides is inherently more complex than that of linear peptides due to several key factors:
-
Sub-stoichiometric nature: Cross-linking reactions are intentionally inefficient to avoid extensive protein aggregation. This results in a very low abundance of cross-linked peptides, often constituting less than 1% of the total peptide amount after digestion.[1][2][3][4] This low stoichiometry makes their detection in a complex mixture of linear peptides a significant hurdle.[2][5]
-
Increased mass and charge: Cross-linked peptides are larger and typically possess higher charge states than their linear counterparts. This can complicate their fragmentation and spectral interpretation.[5][6]
-
Complex fragmentation spectra: The tandem mass spectrum of a cross-linked peptide is a composite of fragment ions from two different peptide chains.[2] This complexity can make it difficult to confidently assign the sequences of both peptides.
-
Combinatorial explosion of the search space: The number of potential peptide-peptide combinations that need to be considered during a database search increases quadratically with the number of proteins in the sample.[1][2][5] This "n-squared problem" poses a significant computational challenge, increasing search times and the potential for false-positive identifications.[1][5]
Q2: What are the different types of cross-linking reagents, and how do I choose the right one?
Cross-linking reagents can be categorized based on their reactive groups and other properties. The choice of cross-linker is critical and depends on the specific goals of your experiment.
-
Homobifunctional Cross-linkers: These reagents have two identical reactive groups and are used to link the same functional group, most commonly primary amines (e.g., on lysine residues).[7][8][9] Examples include Disuccinimidyl suberate (DSS) and Bis(sulfosuccinimidyl) suberate (BS3).[10] They are often used for an initial snapshot of protein interactions.[7]
-
Heterobifunctional Cross-linkers: These possess two different reactive groups, allowing for the linkage of dissimilar functional groups in a two-step reaction.[7][8][9] This approach can minimize undesirable self-conjugation.[8]
-
Photoreactive Cross-linkers: These are a type of heterobifunctional reagent that becomes reactive upon exposure to UV light.[7][8] This allows for trapping transient or weak interactions.
-
MS-Cleavable Cross-linkers: These reagents, such as Disuccinimidyl sulfoxide (DSSO), contain a bond that can be cleaved in the gas phase during tandem mass spectrometry.[11][12] This simplifies spectral analysis by allowing for the separate fragmentation of the two linked peptides in subsequent MSn experiments.[11]
Recommendation: For initial studies, amine-reactive homobifunctional cross-linkers like DSS or BS3 are widely used.[10] For more complex samples or to simplify data analysis, consider using an MS-cleavable cross-linker.
Q3: What is False Discovery Rate (FDR) and why is it critical in XL-MS?
False Discovery Rate (FDR) is a statistical measure used to estimate the proportion of incorrect identifications among a set of accepted results.[13][14] In XL-MS, the vast search space and complex spectra increase the likelihood of random, incorrect matches.[2][5]
Standard FDR estimation methods used in conventional proteomics are often not sufficient for XL-MS data.[11] Specialized target-decoy strategies and software, such as xProphet, are necessary to accurately control the FDR for cross-linked peptide identifications.[13][14] It is crucial to calculate FDR separately for different types of cross-links (inter-links, intra-links, and loop-links) due to their different search space sizes.[2] A failure to properly control the FDR can lead to a high number of false-positive results, leading to incorrect structural interpretations.[15][16]
II. Troubleshooting Guides
This section provides detailed guidance on specific issues that may arise during your XL-MS experiments.
Guide 1: Low Identification Rate of Cross-Linked Peptides
A common and frustrating issue is a low number of identified cross-linked peptides. This can stem from problems at multiple stages of the workflow.
Troubleshooting Workflow: Low Identification Rate
Caption: Troubleshooting flowchart for low cross-linked peptide identification rates.
Detailed Troubleshooting Steps:
-
Cross-Linking Reaction Efficiency:
-
Suboptimal Reagent Concentration: Too little cross-linker will result in a low yield, while too much can lead to extensive modifications and protein aggregation. A typical starting point is a 100-300 fold molar excess of the cross-linker to the protein.[3]
-
Reaction Time and Quenching: Ensure the reaction proceeds for the optimal duration as per the manufacturer's protocol and is effectively quenched to halt the reaction.[3]
-
Buffer Compatibility: Amine-containing buffers (e.g., Tris) will compete with the protein for the cross-linker, reducing efficiency. Use non-amine containing buffers such as HEPES or PBS.[10]
-
-
Inefficient Enrichment of Cross-Linked Peptides:
-
Due to their low abundance, an enrichment step is often essential.[2][3][6][17]
-
Size Exclusion Chromatography (SEC): This method separates peptides based on their size, and cross-linked peptides are generally larger than linear peptides.[2][3][6][17]
-
Strong Cation Exchange (SCX) Chromatography: Cross-linked peptides typically have a higher positive charge, which allows for their separation from singly charged linear peptides.[3][6][17]
-
Affinity Purification: If using a cross-linker with an affinity tag (e.g., biotin), ensure that the binding and elution steps are optimized.[18]
-
-
Mass Spectrometry Acquisition:
-
Precursor Ion Selection: The low abundance of cross-linked peptides may prevent their selection for fragmentation by the mass spectrometer. Consider using targeted data acquisition methods or Data-Independent Acquisition (DIA).[3]
-
Fragmentation Energy: The optimal collision energy for fragmenting cross-linked peptides may differ from that for linear peptides. It's crucial to perform energy optimization experiments.[3][19]
-
-
Data Analysis Strategy:
-
Specialized Software: Use search engines specifically designed for cross-linked peptide data, such as xQuest, StavroX, MeroX, or xiSEARCH.[5][20][21][22]
-
Accurate Mass Tolerances: High-resolution mass spectrometry data for both precursor and fragment ions is crucial for reducing false positives.[11]
-
Correct FDR Estimation: Employ a target-decoy strategy and software that correctly calculates the FDR for cross-linked peptides.[13][14]
-
Guide 2: Complex and Ambiguous Fragmentation Spectra
The convoluted nature of MS/MS spectra from cross-linked peptides is a major bottleneck in confident identification.
Strategies to Simplify Spectral Interpretation:
-
Use MS-Cleavable Cross-linkers: Reagents like DSSO or DSBU can be cleaved in the gas phase, allowing for sequential fragmentation (MSn).[11] In an MS2 experiment, the cross-linker is cleaved, and in subsequent MS3 experiments, the individual peptide chains are fragmented, yielding cleaner, more interpretable spectra.[2][11]
-
Optimize Fragmentation Method: Experiment with different fragmentation techniques. Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) are commonly used. Electron Transfer Dissociation (ETD) can be advantageous for highly charged precursors.
-
High-Resolution Mass Spectrometry: Acquiring high-resolution and high-mass-accuracy data for both precursor and fragment ions is critical for reducing the number of potential false-positive identifications.[6][11][16]
Example Experimental Protocol: Cross-Linking of a Purified Protein Complex
This protocol provides a general framework for a typical XL-MS experiment.
-
Sample Preparation:
-
Cross-Linking Reaction:
-
Add the cross-linker to the protein sample at a desired molar ratio (e.g., 1:50 protein to cross-linker).
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at room temperature.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM).
-
-
Protein Digestion:
-
Denature the cross-linked proteins using urea or by heating.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins with a protease such as trypsin overnight at 37°C.
-
-
Enrichment of Cross-Linked Peptides (Optional but Recommended):
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Optimize the LC gradient and MS acquisition parameters for the detection of cross-linked peptides.
-
-
Data Analysis:
Guide 3: Computational Challenges - Long Search Times and High False Positives
The quadratic increase in search space is a major computational hurdle in XL-MS.[1][2][5]
Workflow for Efficient and Accurate Data Analysis
Caption: A streamlined workflow for the computational analysis of XL-MS data.
Recommended Actions:
-
Pre-filtering of Data: Some software tools, like xQuest, reduce the search space by first identifying candidate peptides before performing the more computationally intensive pairwise search.[5]
-
Utilize Isotopic Labeling: Using isotopically labeled cross-linkers (e.g., a "light" and "heavy" version) creates characteristic doublet peaks in the mass spectrum.[5][23] This signature can be used to specifically trigger MS/MS acquisition on cross-linked peptides and aids in their identification during data analysis.[5][23]
-
Specialized Search Algorithms: Employ software specifically designed for XL-MS that incorporates efficient search strategies and scoring algorithms tailored for cross-linked peptide spectra.[5][20][21][22]
-
Appropriate Database Size: When possible, limit the search to a database of proteins known to be in the sample to reduce the search space and the likelihood of false positives.[5]
-
Rigorous FDR Control: Always use a target-decoy approach and software that can properly calculate the FDR for cross-linked data to avoid a high rate of false discoveries.[13][14][15]
III. Summary of Key Parameters and Considerations
| Parameter | Recommendation | Rationale |
| Protein Purity | High purity is essential.[10] | Background proteins increase sample complexity and the likelihood of non-specific cross-links. |
| Cross-linker Type | Start with amine-reactive (e.g., DSS, BS3). Consider MS-cleavable for complex samples. | Amine-reactive linkers are well-established. MS-cleavable linkers simplify spectral analysis.[10][11] |
| Cross-linker:Protein Ratio | Optimize empirically; start with a 100-300 fold molar excess.[3] | Balances cross-linking efficiency with the risk of protein aggregation. |
| Buffer System | Non-amine containing buffers (e.g., HEPES, PBS) at pH 7-9 for amine-reactive linkers.[10] | Amine-containing buffers will quench the cross-linking reaction. |
| Enrichment | Highly recommended, especially for complex samples (SEC or SCX).[2][3][6][17] | Increases the relative abundance of cross-linked peptides, improving detection.[2][6][17] |
| MS Instrumentation | High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).[6][11] | High mass accuracy is crucial for reducing false positives.[6][11][16] |
| Data Analysis Software | Use specialized software (e.g., xQuest, xiSEARCH, StavroX).[5][20][21][22] | Generic proteomics software is not suitable for the complexities of XL-MS data. |
| FDR Control | Use a target-decoy approach and calculate FDR separately for different link types.[2][13][14] | Ensures statistical confidence in the identified cross-links. |
IV. References
-
Götze, M., et al. (2012). StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data. Journal of The American Society for Mass Spectrometry. [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry. [Link]
-
Max Perutz Labs. (2021). Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs Mass Spectrometry Facility. [Link]
-
Walzthoeni, T., et al. (2012). False discovery rate estimation for cross-linked peptides identified by mass spectrometry. Nature Methods. [Link]
-
Rappsilber Laboratory. (n.d.). Software. Rappsilber Laboratory. [Link]
-
Kukacka, Z., et al. (2021). LinX: A Software Tool for Uncommon Cross-Linking Chemistry. Journal of Proteome Research. [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry. [Link]
-
Bruce, J. E. (2012). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of Biological Chemistry. [Link]
-
Rinner, O., et al. (2008). Identification of cross-linked peptides from large sequence databases. Nature Methods. [Link]
-
Navare, A. T., & Noble, W. S. (2010). Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs. Pacific Symposium on Biocomputing. [Link]
-
Fischer, L., & Rappsilber, J. (2018). False discovery rate estimation and heterobifunctional cross-linkers. Analytical Chemistry. [Link]
-
Liu, F., et al. (2024). An Optimized Miniaturized Filter-Aided Sample Preparation Method for Sensitive Cross-Linking Mass Spectrometry Analysis of Microscale Samples. Analytical Chemistry. [Link]
-
OpenMS. (n.d.). OpenPepXL. OpenMS. [Link]
-
Thermo Fisher Scientific. (n.d.). An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. LabRulez LCMS. [Link]
-
Walzthoeni, T., et al. (2012). False discovery rate estimation for cross-linked peptides identified by mass spectrometry. Nature Methods. [Link]
-
O'Reilly, F. J., et al. (2020). Assessment of Reported Error Rates in Crosslinking Mass Spectrometry. bioRxiv. [Link]
-
Kao, A., et al. (2011). Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes. Analytical Chemistry. [Link]
-
Walzthoeni, T., et al. (2012). False discovery rate estimation for cross-linked peptides identified by mass spectrometry. Bohrium. [Link]
-
Kalkhof, S., & Sinz, A. (2017). To Be or Not to Be? Five Guidelines to Avoid Misassignments in Cross-Linking/Mass Spectrometry. Analytical Chemistry. [Link]
-
Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology. [Link]
-
G-Biosciences. (2016). The 3 Types of Crosslinking Reagents and When to Use Them. G-Biosciences. [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry. [Link]
-
Kosinski, J., et al. (2015). Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures. Journal of Structural Biology. [Link]
-
Oxford Protein Informatics Group. (2023). Cross-linking mass-spectrometry: a guide to conformational confusions. Oxford Protein Informatics Group. [Link]
-
LabWorld. (n.d.). Crosslinking reagents for covalent binding or conjugation of biomolecules. LabWorld. [Link]
-
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]
-
Meier, F., et al. (2023). Peptide collision cross sections of 22 post-translational modifications. Analytical and Bioanalytical Chemistry. [Link]
-
Chavez, J. D., & Bruce, J. E. (2019). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Nature Protocols. [Link]
-
The University of Texas at Austin. (2019). Crosslinking and Limited Proteolysis: Structural Mass Spectometry. YouTube. [Link]
-
Bush Lab. (n.d.). Collision Cross Section Database. Bush Lab. [Link]
-
Esch, T. R., et al. (2021). Collision Cross Sections for Native Proteomics: Challenges and Opportunities. Journal of the American Society for Mass Spectrometry. [Link]
-
Bush, M. F., et al. (2010). Collision Cross Sections of Proteins and Their Complexes: A Calibration Framework and Database for Gas-Phase Structural Biology. Analytical Chemistry. [Link]
-
Van Puyvelde, P., et al. (2024). Collisional Cross-Section Prediction for Multiconformational Peptide Ions with IM2Deep. Analytical Chemistry. [Link]
-
O'Reilly, F. J., et al. (2019). Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer. Analytical Chemistry. [Link]
-
Pevzner, P. A., & Mulyukov, Z. (2001). Algorithms for Identifying Protein Cross-links via Tandem Mass Spectrometry. Harvard University. [Link]
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- 4. Cross-linking mass-spectrometry: a guide to conformational confusions. | Oxford Protein Informatics Group [blopig.com]
- 5. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 9. Crosslinking reagents for covalent binding or conjugation of biomolecules - LabWorld [labworld.it]
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- 18. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 21. Software – Rappsilber Laboratory [rappsilberlab.org]
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- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Effect of pH on Diazirine Labeling Efficiency
Welcome to the technical support center for diazirine-based photoaffinity labeling (PAL). As Senior Application Scientists, we understand that optimizing your experiments is critical for success. This guide provides in-depth answers and troubleshooting protocols to address a crucial, yet often overlooked, parameter: the effect of pH on your labeling efficiency.
Frequently Asked Questions: Fundamental Principles
Q1: Why is pH a critical parameter in diazirine labeling experiments?
The pH of your reaction buffer directly influences the chemical environment of your target proteins and the reactivity of the diazirine probe itself. For certain types of diazirines, pH dictates the dominant reactive pathway upon photoactivation, which in turn determines labeling efficiency and specificity. Incorrect pH can lead to low yields, inconsistent results, or a skewed representation of protein interactions. While diazirines are generally stable across a range of pH values in the dark, their photochemical behavior can be highly pH-sensitive[1][2].
Q2: How does the chemical reactivity of diazirines change with pH?
Upon UV irradiation (~350-365 nm), diazirines are excited and expel dinitrogen gas (N₂) to form a highly reactive carbene intermediate[3][4]. However, a critical competing pathway exists, particularly for alkyl diazirines , which involves isomerization to a linear diazo intermediate[5][6][7]. The fate of this diazo intermediate is strongly pH-dependent.
-
Carbene Pathway: The carbene can insert into a wide range of C-H, N-H, and O-H bonds in its immediate vicinity, leading to covalent labeling[1][4]. This pathway is very fast and less selective.
-
Diazo Pathway (pH-Dependent): The linear diazo intermediate is susceptible to protonation, especially by acidic amino acid residues like aspartic acid (Asp) and glutamic acid (Glu)[5][7]. At lower pH, where these residues are more likely to be protonated, they can transfer a proton to the diazo compound, forming a reactive diazonium species. This species then rapidly alkylates the carboxylate of the acidic residue[5][6].
This dual reactivity means that for alkyl diazirines, pH can shift the balance between a less selective carbene-mediated labeling and a more selective, acid-directed diazo-mediated labeling.
Q3: Is there a difference in pH sensitivity between alkyl and aryl diazirines?
Yes, the difference is significant and is one of the most important factors in probe design and experimental setup.
-
Alkyl Diazirines: Exhibit strong pH-dependent labeling. Their tendency to form a relatively long-lived diazo intermediate makes them sensitive to the protonation state of acidic residues. Labeling efficiency with these probes often increases at lower pH (e.g., pH 5.8-6.6) due to the enhanced reactivity of the diazo intermediate with protonated carboxylic acids[5][8][9].
-
Aryl-Trifluorodiazirines (e.g., TPD): Are largely pH-independent across typical biological ranges[5][10]. The electron-withdrawing trifluoromethyl group and the aromatic ring stabilize the diazirine and favor the direct formation of a carbene intermediate, suppressing the formation of the linear diazo isomer[5][11]. Their labeling pattern is therefore less biased towards acidic residues and reflects a more general insertion chemistry[5][8][12].
The distinct mechanisms are visualized below.
Caption: Reaction pathways for alkyl vs. aryl diazirines upon photoactivation.
Troubleshooting Guide
Q4: My labeling efficiency is very low. Could pH be the cause?
Low labeling efficiency is a common issue where pH is a primary suspect. Use this decision tree to diagnose the problem.
Sources
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- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 7. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 11. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03631A [pubs.rsc.org]
- 12. figshare.com [figshare.com]
Validation & Comparative
advantages of trifluoromethyl-diazirines over other PAL reagents
An In-Depth Guide to Photo-Affinity Labeling: The Trifluoromethyl-Diazirine Advantage
Introduction: The Quest for Molecular Interactions
In the intricate landscape of chemical biology and drug discovery, understanding the precise interactions between a small molecule and its biological targets is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technology to elucidate these interactions by forging a covalent bond between a ligand and its binding partner upon photoactivation.[1][2] An ideal photo-affinity probe should be chemically stable in the dark, possess a small footprint to minimize steric hindrance, and activate efficiently with light at wavelengths that do not harm the biological specimen.[3][4] Among the arsenal of photophores, 3-trifluoromethyl-3-aryl-diazirines (TFDs) have gained prominence, offering distinct advantages over classical reagents like benzophenones and aryl azides. This guide provides a detailed comparison, supported by experimental insights, to illuminate the superiority of TFDs for capturing ligand-protein interactions with high fidelity.
The Photophore Landscape: A Comparative Analysis
The efficacy of a PAL experiment hinges on the choice of the photoreactive group. The three most common classes—aryl azides, benzophenones, and diazirines—each generate a unique reactive species with distinct properties.
Aryl Azides: The Precursors to Nitrenes
Aryl azides are among the earliest developed PAL reagents. Upon UV irradiation, typically at shorter wavelengths (<300 nm), they release dinitrogen gas to form a highly reactive nitrene intermediate.[3][4]
-
Advantages: They are relatively easy to synthesize and incorporate into probes.[4]
-
Limitations:
-
Damaging Wavelengths: The requisite short-wavelength UV light can cause significant damage to proteins and other biomolecules, compromising the integrity of the experiment.[4]
-
Undesired Rearrangements: The generated nitrene is prone to intramolecular rearrangement to form less reactive ketenimines or dehydroazepines, which reduces the cross-linking yield and can lead to non-specific labeling.[4][5]
-
Thiol Sensitivity: Aryl azides can be reduced to amines by endogenous thiols, such as glutathione, deactivating the probe before photoactivation.[4]
-
Benzophenones: The Diradical Generators
Benzophenones represent a significant improvement, activating at longer, less damaging wavelengths (~350-360 nm).[1] Photoactivation excites the benzophenone to a triplet state, which then acts as a diradical, capable of abstracting a hydrogen atom from nearby C-H bonds, primarily from unreactive amino acid side chains.[4]
-
Advantages: They are chemically robust, stable to a wide range of conditions, and inert to most biological nucleophiles.[4]
-
Limitations:
-
Bulky Structure: The benzophenone group is large and sterically demanding. Its incorporation can significantly alter the pharmacology of a small molecule ligand, potentially disrupting the very interaction it is meant to probe.[4][6]
-
Reversibility and Long Irradiation: The photoexcitation is a reversible process. This, coupled with the lower reactivity of the diradical compared to carbenes, often necessitates prolonged irradiation times (30 minutes to hours), which can increase the risk of non-specific labeling and photodamage.[4][6]
-
Reactivity Bias: The triplet diradical preferentially abstracts hydrogen from C-H bonds, showing limited reactivity with other bond types.
-
Trifluoromethyl-Diazirines (TFDs): The Carbene Champions
Trifluoromethyl-diazirines stand out as arguably the most effective class of PAL reagents. Like benzophenones, they are activated by long-wavelength UV light (~350-380 nm), minimizing photodamage.[7][8] Upon irradiation, the strained three-membered ring irreversibly expels N₂ gas to generate an extremely reactive carbene intermediate.[6][9]
-
Key Advantages of TFDs:
-
Small Size: The diazirine moiety is exceptionally compact, offering minimal steric perturbation to the parent ligand. This feature is critical for preserving the natural binding affinity and specificity of the probe.[8][10][11]
-
High Reactivity & Efficiency: The generated carbene is a highly energetic and short-lived species that can insert into a wide array of chemical bonds, including strong C-H bonds as well as O-H and N-H bonds.[9] This broad reactivity profile increases the probability of successful cross-linking within the binding pocket.[10]
-
Irreversible Activation: The photochemical decomposition is irreversible, leading to efficient carbene generation and often requiring shorter irradiation times compared to benzophenones.[1][6]
-
Suppression of Side Reactions: A key advantage of the trifluoromethyl group is its ability to suppress the undesired isomerization of the diazirine to a linear diazo compound.[5] While alkyl diazirines can form reactive diazo intermediates that preferentially label acidic residues, the electron-withdrawing trifluoromethyl group stabilizes the resulting diazoalkane, rendering it largely unreactive and preventing non-specific labeling.[12][13] This ensures that covalent labeling proceeds almost exclusively through the highly reactive, non-selective carbene.
-
Quantitative Comparison of PAL Reagents
The following table summarizes the key performance characteristics of the most common photo-affinity labeling reagents.
| Feature | Aryl Azide | Benzophenone | Trifluoromethyl-Diazirine |
| Structure | Ar-N₃ | Ar-CO-Ar | Ar-C(CF₃)-N=N |
| Activation λ (nm) | < 300 nm[4] | ~350-360 nm[1] | ~350-380 nm[8] |
| Reactive Intermediate | Nitrene[4] | Triplet Diradical[4] | Carbene[9] |
| Key Advantages | Easy to synthesize.[4] | Chemically stable, long-wavelength activation.[4] | Small size, high reactivity, minimal side reactions, long-wavelength activation.[5][8][11] |
| Key Disadvantages | Short, damaging λ; rearrangement to less reactive species; thiol sensitivity.[4][5] | Bulky size; requires long irradiation; reversible activation.[4][6] | More complex synthesis.[8][10] |
Visualizing the Mechanisms of Action
Understanding the photochemical transformations is key to appreciating the differences between these reagents.
III. Step-by-Step Procedure
-
Probe Incubation:
-
Action: Incubate the TFD-biotin probe with the biological sample (e.g., cell lysate at 1-2 mg/mL total protein). A typical probe concentration is 1-10 µM.
-
Rationale: This allows the probe to bind to its specific protein target(s) and reach equilibrium. A no-probe control and a competition control (with an excess of the non-probe parent molecule) should be included to identify specific binders.
-
-
Photo-crosslinking:
-
Action: Place the sample on ice and irradiate with a 365 nm UV lamp for 5-15 minutes. [1] * Rationale: The 365 nm light provides sufficient energy to activate the diazirine without causing widespread protein damage. [7]The short irradiation time is a key advantage of TFDs and minimizes the risk of non-specific labeling due to prolonged UV exposure. [1]The optimal time should be determined empirically.
-
-
Enrichment of Labeled Proteins:
-
Action: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
Rationale: The high affinity of the biotin tag for streptavidin allows for the selective capture of probe-crosslinked proteins.
-
-
Washing:
-
Action: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer and then with PBS to remove proteins that are non-specifically bound to the beads.
-
Rationale: Rigorous washing is crucial to reduce background and ensure that only specifically captured proteins are identified in the final analysis.
-
-
Elution and Analysis:
-
Action: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.
-
Rationale: This step releases the captured proteins for downstream analysis. Proteins can be visualized by silver or Coomassie staining. Specific bands appearing only in the probe-treated sample (and absent in controls) represent potential targets. These bands can be excised and identified by mass spectrometry.
-
Conclusion
While all photo-affinity labeling reagents have their place, trifluoromethyl-diazirines offer a superior combination of features for robustly identifying small molecule-protein interactions. Their small size preserves ligand pharmacology, their high reactivity upon long-wavelength activation ensures efficient and specific cross-linking with minimal sample damage, and the electron-withdrawing trifluoromethyl group effectively quenches undesirable side reactions. [4][5][11]For researchers seeking to map the complex interactome with precision and confidence, TFD-based probes represent the current gold standard in photo-affinity labeling.
References
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Photoactivation mechanism of benzophenone.[10] (n.d.). ResearchGate.
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- Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. (2022, May 20). ChemRxiv.
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A Senior Application Scientist's Guide to Confirming Direct Ligand-Protein Interactions with Photo-Crosslinking
In the intricate world of drug discovery and chemical biology, unequivocally demonstrating a direct physical interaction between a small molecule (ligand) and its protein target is a cornerstone of success. While techniques like thermal shift assays or co-immunoprecipitation can suggest an interaction, they often fall short of providing definitive proof of direct contact, especially within the complex milieu of a cell. Photo-crosslinking, a powerful chemical biology tool, rises to this challenge by creating a light-induced covalent bond between a ligand and its binding partner, effectively freezing a transient interaction in time for downstream analysis.[1][2][3] This guide provides an in-depth comparison of photo-crosslinking methodologies, offering field-proven insights into experimental design, execution, and data interpretation.
The Core Principle: A Light-Activated Covalent Trap
The elegance of photo-crosslinking lies in its ability to transform a non-covalent, reversible binding event into a stable, irreversible covalent linkage. This is achieved by chemically modifying the ligand of interest to include a small, inert moiety that becomes highly reactive upon exposure to a specific wavelength of UV light.[4][5] When the modified ligand (now a photo-affinity probe) is bound to its target protein, a brief pulse of UV light activates the photoreactive group, which then rapidly and indiscriminately forms a covalent bond with any nearby amino acid residue.[2][4] This proximity-dependent labeling provides powerful evidence of a direct interaction in a physiological context.[6]
The choice of the photoreactive group, or photophore, is critical and dictates the experimental parameters and potential outcomes. The three most prevalent classes are aryl azides, benzophenones, and diazirines.
-
Aryl Azides : Historically, aryl azides have been widely used.[1] Upon UV activation (typically 250-350 nm), they form a highly reactive nitrene intermediate that can insert into C-H and N-H bonds or react with nucleophiles.[1][7][8] While effective, their activation often requires shorter, potentially damaging UV wavelengths, and the nitrene can undergo rearrangement, complicating analysis.[8][9]
-
Benzophenones : Activated by less damaging long-wave UV light (~350-360 nm), benzophenones form a triplet biradical that preferentially abstracts a hydrogen atom from C-H bonds to create a stable C-C bond.[10][11][12] Their stability and predictable reactivity make them a popular choice for many applications.[6]
-
Diazirines : Representing a more modern class of photophores, diazirines are small, highly stable, and are efficiently activated by long-wave UV light (330-370 nm) to generate an extremely reactive carbene intermediate.[13][14] This carbene can insert into a wide variety of chemical bonds (C-H, N-H, O-H), offering high crosslinking efficiency.[15][16] Their small size minimizes perturbation of the original ligand's binding properties, making them increasingly favored for target identification studies.[4][15]
A Comparative Guide to Photo-Crosslinking Chemistries
Choosing the right photophore is a critical first step. The decision should be based on the stability of the target protein, the chemical nature of the ligand, and the desired reactivity.
| Feature | Aryl Azide | Benzophenone | Diazirine |
| Reactive Intermediate | Nitrene | Triplet Biradical | Carbene |
| Activation Wavelength | 250-350 nm | ~350-360 nm | 330-370 nm |
| Reactivity | Inserts into N-H, C-H bonds; reacts with double bonds.[7][8] | C-H insertion via hydrogen abstraction.[10][12] | Highly reactive; inserts into any proximal C-H, N-H, or O-H bond.[13][15] |
| Pros | Long history of use; well-established chemistry.[1] | High stability; activated by less-damaging UV light; low reactivity with water.[10][17] | Small size minimizes ligand perturbation; highly efficient; activated by less-damaging UV light; stable in various conditions.[14][15] |
| Cons | Requires shorter, potentially damaging UV wavelengths; can undergo intramolecular rearrangement.[8][9] | Larger size can interfere with ligand binding; may require longer irradiation times.[15] | Can be quenched by water, potentially lowering yields, though this also minimizes non-specific labeling.[15] |
| Ideal Applications | General protein-protein and protein-nucleic acid interaction studies.[9][18][19] | Mapping binding pockets; studying protein-DNA interactions.[11][12] | Target identification and validation in complex lysates or live cells; mapping transient interactions.[4][15] |
Beyond Covalent Capture: Complementary Methodologies
While photo-crosslinking provides direct evidence of proximity, it is often used in conjunction with other biophysical methods. Label-free techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for quantifying binding affinity (K D ) and thermodynamic parameters, respectively. These methods confirm a binding event occurs and measure its strength, while photo-crosslinking covalently captures that event to identify the specific binding partner(s) in a complex mixture.
The Experimental Workflow: From Probe to Protein ID
A successful photo-crosslinking experiment is a multi-step process that requires careful planning and execution of controls. The workflow can be universally applied, with specific parameters adjusted based on the chosen photophore and biological system.
A Field-Proven Protocol: Diazirine Photo-Affinity Labeling with Click Chemistry Readout
This protocol details a robust and modern approach using a diazirine-based probe equipped with an alkyne handle. This allows for a two-step "click chemistry" detection strategy that adds a biotin tag for enrichment after the crosslinking event, minimizing interference from a bulky tag during the initial binding.[4]
Core Principle: The experiment relies on three key controls to ensure the observed interaction is specific and light-dependent:
-
Competition: Pre-incubation with an excess of the original, unlabeled ligand should outcompete the probe, leading to a significant reduction in the crosslinking signal.
-
No UV Control: A sample prepared identically but not exposed to UV light should yield no crosslinked product.
-
DMSO/Vehicle Control: A sample treated with just the probe's solvent confirms that the vehicle itself does not cause non-specific effects.
Part 1: Incubation and Covalent Crosslinking
-
Prepare Lysates: Prepare cell or tissue lysates using a standard non-amine, non-detergent-based lysis buffer (e.g., modified RIPA without Tris). Determine and equalize the protein concentration for all samples.
-
Set Up Reactions: In separate microcentrifuge tubes on ice, set up the following conditions (example volumes for a 50 µL reaction):
-
Experimental: 50 µg protein lysate + 1 µM diazirine-alkyne probe.
-
Competition Control: 50 µg protein lysate + 50 µM unlabeled ligand (incubate for 30 min at 4°C) followed by addition of 1 µM diazirine-alkyne probe.
-
No UV Control: 50 µg protein lysate + 1 µM diazirine-alkyne probe (wrap tube in foil).[4]
-
-
Incubation: Incubate all samples for 30-60 minutes at 4°C with gentle rotation to allow the probe to bind to its target.
-
UV Irradiation: Place the samples (with lids open) in a shallow, uncovered dish on ice. Irradiate from above with a 365 nm UV lamp for 5-15 minutes.[14][20] The optimal time and distance from the lamp should be empirically determined. Crucially, do not irradiate the "No UV" control sample.
Part 2: Click Chemistry Biotinylation
-
Prepare Click-Mix: Prepare a fresh stock of "click" reaction cocktail. For each 50 µL crosslinking reaction, you will add:
-
5 µL of 10X BTDAA Ligand (TBTA analog)
-
2.5 µL of 10 mM Azide-PEG3-Biotin
-
5 µL of 50 mM Copper (II) Sulfate
-
5 µL of 500 mM Sodium Ascorbate (add last)
-
-
Perform Click Reaction: Add 17.5 µL of the click-mix to each crosslinking reaction. Incubate for 1 hour at room temperature with rotation.
Part 3: Enrichment and Analysis
-
Enrichment: Add 25 µL of high-capacity streptavidin agarose beads to each reaction tube. Incubate for 1-2 hours at 4°C with end-over-end rotation.
-
Wash: Pellet the beads by centrifugation (e.g., 2000 x g for 1 min). Carefully aspirate the supernatant. Wash the beads extensively (3-5 times) with a buffer containing a mild detergent (e.g., PBS + 0.1% Tween-20) to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by boiling the beads for 5-10 minutes in 30 µL of 2X SDS-PAGE loading buffer containing biotin (to compete off the bound protein) and DTT.
-
Detection:
-
Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a streptavidin-HRP conjugate to visualize all biotinylated proteins. A specific band that appears in the experimental lane but is diminished in the competition lane and absent in the no-UV lane indicates a successful and specific crosslinking event.
-
Mass Spectrometry: For unbiased target identification, the eluted proteins are subjected to in-gel or on-bead digestion with trypsin, followed by LC-MS/MS analysis to identify the captured proteins.[20][21][22] Quantitative proteomics can then be used to compare the abundance of identified proteins across the different control conditions to pinpoint the specific targets.[21][23]
-
By providing a covalent record of a direct molecular interaction, photo-crosslinking serves as an indispensable tool for validating drug targets, mapping binding sites, and unraveling complex protein interaction networks. Its ability to be performed in environments ranging from purified protein solutions to living cells makes it a uniquely powerful and versatile technique in the modern researcher's arsenal.
References
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Mack, E. T., & Carlson, H. A. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 95–109. Available at: [Link]
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Wikipedia. (n.d.). Diazirine. Retrieved from [Link]
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Gautier, A., Nakata, E., & Johnsson, K. (2008). An engineered aryl azide ligase for site-specific mapping of protein-protein interactions through photo-cross-linking. Angewandte Chemie International Edition, 47(37), 7018-7021. Available at: [Link]
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Interchim. (n.d.). Diazirine crosslinkers. Retrieved from [Link]
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Nature Portfolio. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Retrieved from [Link]
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Arts, M., de Groot, R., & van Hest, J. C. M. (2021). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 13(16), 2636. Available at: [Link]
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Buchmueller, K. L., Hill, B. T., Platz, M. S., & Weeks, K. M. (2004). RNA-Tethered Phenyl Azide Photocrosslinking via a Short-Lived Indiscriminant Electrophile. Journal of the American Chemical Society, 126(17), 5454–5462. Available at: [Link]
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Rappsilber Laboratory. (n.d.). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Retrieved from [Link]
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Chen, Y., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Society Reviews, 52(4), 1334-1350. Available at: [Link]
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Fancy, D. A., & Kodadek, T. (1999). Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. Proceedings of the National Academy of Sciences, 96(11), 6020-6024. Available at: [Link]
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Veeramachaneni, R. J., et al. (2021). Proposed benzophenone photocrosslinking mechanisms. ResearchGate. Available at: [Link]
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Park, S., et al. (2024). A surface-independent bioglue using photo-crosslinkable benzophenone moiety. RSC Advances, 14(20), 14131-14138. Available at: [Link]
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Wang, L. (2021). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Current Opinion in Chemical Biology, 60, 111-119. Available at: [Link]
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Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents. Retrieved from [Link]
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ResearchGate. (n.d.). General photocrosslinking workflow for photocrosslink molecular – AzF. Retrieved from [Link]
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Profacgen. (n.d.). Photocrosslinking Services. Retrieved from [Link]
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Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(14), 9036–9044. Available at: [Link]
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Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(14), 9036–9044. Available at: [Link]
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Jiao, F., et al. (2023). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. bioRxiv. Available at: [Link]
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G-Biosciences. (2016). The 3 Types of Crosslinking Reagents and When to Use Them. Retrieved from [Link]
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Liu, F., et al. (2017). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 16(4), 541–555. Available at: [Link]
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Wu, L., & Xu, B. (2015). Analysis of protein ligand-receptor binding by photoaffinity cross-linking. Current Protocols in Protein Science, 79, 19.26.1–19.26.14. Available at: [Link]
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Pham, N. D., Parker, R. B., & Kohler, J. J. (2013). Photocrosslinking approaches to interactome mapping. Current Opinion in Chemical Biology, 17(1), 90–101. Available at: [Link]
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Iacobucci, C., et al. (2019). A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. Analytical Chemistry, 91(15), 10034–10042. Available at: [Link]
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ResearchGate. (n.d.). (Top) A General Procedure for Protein Photo-Cross-Linking Using a.... Retrieved from [Link]
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An, N., et al. (2012). Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family. Methods in Molecular Biology, 929, 219–234. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods. Retrieved from [Link]
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Lim, K. S., et al. (2020). Fundamentals and Applications of Photo-Cross-Linking in Bioprinting. Chemical Reviews, 120(19), 10662–10694. Available at: [Link]
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Lim, K. S., et al. (2020). Fundamentals and Applications of Photo-Cross-Linking in Bioprinting. Chemical Reviews, 120(19), 10662–10694. Available at: [Link]
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ResearchGate. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. Retrieved from [Link]
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Talamantes, D. (n.d.). How to cross-link proteins. Retrieved from [Link]
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Piersimoni, L., et al. (2022). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 122(8), 7500–7534. Available at: [Link]
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Lim, K. S., et al. (2020). Fundamentals and Applications of Photo-Cross-Linking in Bioprinting. Chemical Reviews, 120(19), 10662–10694. Available at: [Link]
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Preston, G. W., & Wilson, A. J. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(8), 3289-3301. Available at: [Link]
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Zhang, Z., et al. (2023). Robust Photo-Cross-Linked Polymer Semiconductors for Fully Stretchable and Photopatternable Electronics. Chemistry of Materials, 35(15), 6061–6071. Available at: [Link]
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Roy, A., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Gels, 8(12), 772. Available at: [Link]
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Shetty, R., et al. (2018). Comparison of Continuous versus Pulsed Mode in Accelerated Corneal Collagen Cross-linking for Keratoconus. Middle East African Journal of Ophthalmology, 25(1), 40–45. Available at: [Link]
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A Senior Application Scientist's Guide to Indispensable Negative Controls in Photoaffinity Labeling
In the landscape of chemical biology and drug discovery, photoaffinity labeling (PAL) stands out as a powerful technique to identify the protein targets of small molecules and map their binding sites.[1][2] The core principle is elegant: a probe, designed with a pharmacophore, a photoreactive group, and a reporter tag, is used to convert a non-covalent protein-ligand interaction into a stable, covalent bond upon UV irradiation.[3][4] This allows for the capture and subsequent identification of target proteins from complex biological systems.
However, the data generated from a PAL experiment is only as reliable as its controls. The generation of highly reactive carbene, nitrene, or diradical species can lead to non-specific labeling of abundant or "sticky" proteins, creating a landscape of potential false positives.[1][3] Therefore, a meticulously planned set of negative control experiments is not just recommended; it is the cornerstone of a valid PAL study. This guide provides an in-depth comparison of essential negative control strategies, explaining the rationale behind their use and providing the technical details required for robust experimental design.
The Logic of Self-Validating Systems in PAL
A successful PAL workflow must be a self-validating system. Every potential artifact—from non-specific probe binding to interactions with the affinity resin—must be systematically identified and ruled out. The goal is to build an irrefutable case that the observed labeling is a direct result of a specific interaction between the pharmacophore of your probe and the binding site of its target protein. This is achieved by comparing the results of the primary experiment with a panel of negative controls designed to isolate and identify sources of background signal.
dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} /dot Figure 1: A logical workflow illustrating how data from a primary PAL experiment is validated through comparison with a panel of negative controls to confidently identify specific target proteins.
The Gold Standard: Competition Experiment
The competition experiment is the most critical control for demonstrating the specific binding of the photoaffinity probe to its intended target.[1] The underlying principle is that if the probe binds to a specific site, pre-incubation with an excess of the parent, unmodified compound will occupy these sites and prevent the probe from binding, leading to a significant reduction in the labeling signal for true targets.
Causality: The parent compound typically has a higher affinity for the target than the PAL probe, as the probe's structure has been modified to include the photoreactive group and reporter tag, which can introduce steric hindrance.[1][5] By saturating the system with the parent compound, you effectively out-compete the probe for the specific binding pocket. Proteins whose labeling is not diminished are considered non-specific binders.
dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} /dot Figure 2: Workflow for the competition experiment. The key step is the pre-incubation with the parent compound before introducing the PAL probe.
Experimental Protocol: Competition Control
-
Preparation: Prepare two identical samples of your biological system (e.g., cell lysate, live cells).
-
Pre-incubation: To the control sample, add the unmodified parent compound at a concentration typically 10- to 100-fold higher than the concentration of the PAL probe to be used.[5] To the experimental sample, add an equivalent volume of vehicle (e.g., DMSO). Incubate both samples under appropriate conditions (e.g., 30 minutes at 4°C) to allow the competitor to bind to its targets.
-
Probe Addition: Add the photoaffinity probe to both the competitor-treated sample and the vehicle-treated sample at your optimized final concentration.
-
Incubation: Incubate for the required time to allow the probe to bind to any available sites.
-
Irradiation: Expose both samples to UV light (e.g., 365 nm) to induce crosslinking.
-
Downstream Processing: Proceed with cell lysis (if applicable), enrichment of labeled proteins (e.g., using streptavidin beads for biotin-tagged probes), and analysis by mass spectrometry.
-
Data Analysis: Quantitatively compare the protein abundance between the two samples. A specific target will show a significantly reduced signal in the sample pre-incubated with the competitor.[6]
The Essential Baseline: No UV Irradiation Control
This control is fundamental to distinguishing covalently cross-linked proteins from those that are merely strong non-covalent binders or contaminants that associate with the affinity resin.[1] Any protein detected in the absence of UV light is, by definition, not a product of photo-crosslinking and should be treated as a potential false positive.
Causality: The photoreactive moiety (e.g., diazirine, benzophenone) is stable in the dark and only forms a highly reactive species upon photolysis.[7][8] Therefore, covalent bond formation with a target protein is strictly dependent on UV irradiation. Proteins identified in this control are those that bind the probe so strongly non-covalently that they survive the entire pulldown and wash process, or they bind non-specifically to the purification beads.
Experimental Protocol: No UV Control
-
Preparation: Prepare two identical samples. One will be the experimental sample, and the other will be the "No UV" control.
-
Probe Incubation: Add the photoaffinity probe to both samples at the final working concentration and incubate.
-
Irradiation Step:
-
Experimental Sample: Expose to UV light to induce crosslinking.
-
No UV Control: Keep this sample in the dark for the same duration.
-
-
Downstream Processing: Process both samples identically through lysis, enrichment, and mass spectrometry analysis.
-
Data Analysis: Compare the protein lists. Any protein that appears in the "No UV" control at a comparable level to the irradiated sample is a non-specific binder. True hits should be highly enriched in the UV-treated sample only.
The Specificity Check: Inactive or Negative Control Probe
While competition is the gold standard, an inactive probe provides an orthogonal method to validate binding specificity. This control involves synthesizing a probe that is structurally analogous to the active probe but lacks the key chemical feature (the pharmacophore) responsible for specific binding.[9] Alternatively, a probe with a scrambled or unrelated chemical scaffold can be used.
Causality: This control tests whether the observed labeling is due to the specific recognition by the pharmacophore or is an artifact of the probe's other components (the linker, photoreactive group, or reporter tag). An ideal negative control probe should have similar physicochemical properties to the active probe but be biologically inactive. If a protein is labeled by the active probe but not by the inactive probe, it strongly suggests the interaction is driven by the pharmacophore.
Experimental Protocol: Inactive Probe Control
-
Probe Synthesis: Design and synthesize a negative control probe. For example, if your active probe's pharmacophore relies on a key hydrogen bond donor, the negative control probe might have this group methylated.[5]
-
Preparation: Prepare two samples. One for the active probe and one for the inactive probe.
-
Incubation and Irradiation: Treat each sample with its respective probe, incubate, and irradiate with UV light under identical conditions.
-
Downstream Processing: Process both samples in parallel using the same enrichment and analysis workflow.
-
Data Analysis: Compare the protein enrichment profiles. True targets should only be identified with the active probe. Proteins that appear with both probes are likely interacting with the common structural elements of the probes and are non-specific.
Comparison of Key Negative Controls
| Control Type | Purpose | Experimental Setup | Interpretation of Results |
| Competition | To confirm labeling is specific to the intended binding site. | Pre-incubate with 10-100x excess of the unmodified parent compound before adding the probe. | Specific Target: Signal is significantly reduced or eliminated. Non-Specific: Signal remains unchanged. |
| No UV Irradiation | To identify proteins that bind non-covalently to the probe or affinity matrix. | Follow the standard protocol but omit the UV irradiation step for the control sample. | Specific Target: Signal is absent or drastically lower. Non-Specific: Signal is present, indicating strong non-covalent binding. |
| Inactive Probe | To ensure labeling is driven by the pharmacophore and not other probe components. | Use a structurally similar but biologically inactive version of the probe in a parallel experiment. | Specific Target: Labeled by the active probe only. Non-Specific: Labeled by both active and inactive probes. |
| Vehicle (DMSO) | To identify proteins that naturally bind to the affinity resin (e.g., streptavidin beads). | Treat a sample with vehicle only (no probe) and perform the entire enrichment and analysis protocol. | Provides a baseline list of background proteins that bind to the beads, which can be subtracted from experimental results.[10] |
Building a Conclusive Case
No single control is sufficient. True confidence in a potential target comes from integrating the results of a comprehensive control strategy. A high-confidence hit is a protein that is:
-
Significantly enriched in the UV-irradiated sample compared to the no-UV control.
-
Whose enrichment is substantially diminished in the presence of a competitor ligand.
-
Is enriched by the active probe but not by an inactive control probe.
-
Is not present in the vehicle-only control that measures background binding to the affinity matrix.
By systematically ruling out non-specific interactions, researchers can move forward with greater certainty, ensuring that the significant investment in downstream validation is directed toward genuine biological targets.
References
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Smith, E. M., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]
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Smith, E. M., & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Future Medicinal Chemistry. [Link]
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Dubinsky, L., et al. (2012). Photoaffinity labeling and its application in structural biology. Biochemistry (Moscow). [Link]
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Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry. [Link]
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Pao, K. C., & Bogyo, M. (2018). Photoaffinity Labeling Chemistries Used to Map Biomolecular Interactions. Methods in Molecular Biology. [Link]
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Suchanek, M., et al. (2005). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics. [Link]
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de la Torre, B. G., & Albericio, F. (2020). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]
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Royal Society of Chemistry. (2023). Chapter 5: (Photo)affinity Label and Covalent Inhibitor Design. Royal Society of Chemistry Books. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Data Analysis for Validating Cross-Links
For researchers, scientists, and drug development professionals venturing into the realm of structural proteomics, chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to unravel protein structures and interaction networks.[1][2][3][4] By covalently linking amino acids in close proximity, XL-MS provides distance constraints that can illuminate protein conformations, define protein-protein interaction interfaces, and even guide computational modeling.[5][6][7] However, the journey from a complex mixture of cross-linked peptides to high-confidence structural insights is paved with significant bioinformatic challenges. The sheer complexity of the resulting tandem mass spectra and the low abundance of cross-linked species necessitate robust and validated data analysis workflows.
This guide provides an in-depth comparison of common data analysis strategies for validating cross-links, grounded in the principles of scientific integrity and field-proven expertise. We will dissect the critical steps of the analysis pipeline, compare leading software alternatives, and detail the self-validating systems required for trustworthy results.
The XL-MS Data Analysis Workflow: From Raw Spectra to Validated Links
The overarching goal of any XL-MS data analysis workflow is to confidently identify the two peptides that have been covalently joined by a cross-linking reagent, and the specific amino acid residues involved in the linkage. This process can be broken down into several key stages, each with its own set of considerations and available tools.
A typical workflow begins with the acquisition of tandem mass spectrometry (MS/MS) data from the digested cross-linked protein sample.[1][5] This raw data is then processed by specialized search engines that can handle the complexity of cross-linked peptide spectra.[2][3] The output of these search engines is a list of candidate cross-linked spectrum matches (CSMs), which must then be rigorously validated to control for false discoveries.
Caption: A generalized workflow for a cross-linking mass spectrometry experiment.
Comparative Analysis of XL-MS Data Analysis Software
The choice of software is a critical decision that significantly impacts the outcome of an XL-MS study. Numerous search engines are available, each with its own algorithm, scoring scheme, and feature set.[8] Here, we compare some of the most widely used and well-regarded software packages.
| Software | Key Features | Cross-linker Support | FDR Control | User Interface |
| MeroX | Specialized for MS-cleavable cross-linkers, user-friendly interface with spectrum visualization.[9][10] | Primarily MS-cleavable (e.g., DSBU, CDI).[11][12] | Calculates false discovery rates.[10] | Graphical User Interface (GUI).[9][10] |
| pLink 2 | High-speed search engine for proteome-scale analysis, two-stage open search strategy.[13][14] | Compatible with multiple homo- or hetero-bifunctional cross-linkers.[15] | Reliably estimates FDR.[15] | Graphical User Interface (GUI).[16] |
| Kojak | Efficient identification of cross-linked peptides, supports isotopically labeled and non-labeled data, open-source.[17][18] | Supports virtually any stable cross-linker chemistry.[17] | Integrates with Percolator for FDR estimation.[18] | Command-line, integrates with Trans-Proteomic Pipeline (TPP) for GUI.[17][19][20] |
| StavroX | One of the pioneering tools, capable of identifying various types of cross-links.[2][3][11] | Supports a wide range of cross-linkers including non-cleavable (e.g., DSS, BS3) and disulfide bonds.[11] | Decoy analysis for quality assessment.[21] | Graphical User Interface (GUI).[2][3] |
A study comparing MeroX, MaxLynx, and XiSEARCH found that XiSEARCH yielded the most interactions, while MeroX had the shortest processing time and a user-friendly interface for verifying interactions.[1][9] Another study highlighted that pLink 2 is significantly faster than pLink 1 and Kojak, and demonstrates high precision and sensitivity in large-scale analyses.[13][14] Kojak is noted for its efficiency and open-source nature, with version 2.0 offering improved scoring and support for cleavable cross-linkers.[18][19][20]
A Deep Dive into Validation: The Target-Decoy Strategy
The cornerstone of trustworthy cross-link identification is the robust control of the false discovery rate (FDR).[22] The most widely accepted method for this is the target-decoy strategy.[18][23] In this approach, the search is performed against a concatenated database containing the original "target" protein sequences and a set of "decoy" sequences, which are typically reversed or shuffled versions of the target sequences.[23][24]
The fundamental assumption is that any match to a decoy sequence is a random, incorrect identification. By counting the number of decoy matches at a given score threshold, we can estimate the number of false positives within the target matches and thereby calculate the FDR.
A critical consideration in XL-MS is the level at which FDR is calculated. FDR can be estimated at the level of:
-
Cross-linked Spectrum Matches (CSMs): The most common level, but it doesn't account for redundancies.[5]
-
Peptide-pairs: Clusters CSMs by charge states.
-
Residue-pairs (Links): The most relevant level for structural interpretation, as it represents the unique connection between two amino acids.[25][26]
-
Protein-pairs: The highest level of inference, indicating an interaction between two proteins.[25]
It's important to note that an FDR controlled at the CSM level will result in a higher, and often unpredictable, FDR at the residue-pair or protein-pair level.[24][26] Therefore, for confident structural biology applications, it is recommended to control the FDR at the link level.[25]
Furthermore, some studies suggest that FDR calculation for intra-protein and inter-protein cross-links should be performed separately due to the different search spaces involved.[5][25] Recent advancements propose a "fused target-decoy" strategy to improve sensitivity in identifying inter-protein links without compromising specificity.[23][27][28]
Caption: The target-decoy strategy for FDR estimation in XL-MS.
Experimental Protocol: A Step-by-Step Workflow using MeroX
To illustrate a practical application, here is a detailed protocol for analyzing data from an experiment using an MS-cleavable cross-linker with the MeroX software.[10][12] MeroX is particularly well-suited for this type of data due to its ability to automatically recognize the characteristic fragmentation patterns of cleavable cross-linkers.[10]
1. Data Conversion:
-
Convert the raw mass spectrometer data file to a compatible format such as .mgf or .mzML. Tools like MSConvert from the ProteoWizard suite can be used for this purpose.
2. Launch MeroX and Load Data:
-
Open the MeroX software.
-
Click "Load Fasta" to load the FASTA file containing the protein sequences of interest.
-
Click "Load MS-File" to load the converted .mgf or .mzML file.[21][29]
3. Configure Analysis Settings:
-
Click the "Settings" button to open the configuration window.[21]
-
Protease: Select the enzyme used for digestion (e.g., Trypsin/P) and specify the maximum number of missed cleavages.
-
Modifications: Define any fixed (e.g., Carbamidomethyl (C)) and variable (e.g., Oxidation (M)) modifications.
-
Cross-Linker: Select the MS-cleavable cross-linker used in the experiment (e.g., DSBU). The software will automatically populate the mass and specificity.
-
Accuracies: Set the precursor and fragment ion mass tolerances based on the instrument used for data acquisition (e.g., 10 ppm for precursor, 20 ppm for fragments).
-
Analysis: Choose the appropriate analysis mode. For cleavable cross-linkers, the "Proteome-wide Mode" is highly effective as it specifically looks for the characteristic reporter ions.[29]
4. Run the Analysis:
-
Click the "Start" button. A summary of the settings will be displayed for final confirmation.[21]
-
Click "OK" to initiate the search. The analysis time will vary depending on the size of the data files.[21]
5. Review and Validate Results:
-
Once the analysis is complete, the main results window will display a list of candidate cross-links.
-
Select a candidate to view the annotated MS/MS spectrum in the lower panel.[21] MeroX provides a user-friendly interface to visually inspect the quality of the spectrum match, showing the identified fragment ions from both peptides.[9]
-
Examine the decoy analysis window to assess the overall quality of the run.[21]
-
Filter the results based on a desired FDR threshold (e.g., 1-5%) to obtain a high-confidence list of cross-links.
Conclusion and Future Perspectives
The robust analysis of mass spectrometry data is paramount to the success of any chemical cross-linking study. While the complexity of XL-MS data presents a significant challenge, the development of sophisticated search engines like MeroX, pLink 2, and Kojak, coupled with rigorous statistical validation methods such as the target-decoy strategy, has made it possible to routinely identify cross-links on a proteome-wide scale.[6][13]
The choice of software should be guided by the specific experimental design, particularly the type of cross-linker used. For MS-cleavable reagents, specialized tools like MeroX offer a streamlined and powerful analysis workflow.[10] For large-scale studies with non-cleavable linkers, high-speed engines such as pLink 2 are invaluable.[13]
As the field continues to evolve, we can expect further improvements in algorithms for increased sensitivity and accuracy, as well as tighter integration with structural modeling software.[7] The ongoing community-wide efforts to standardize protocols and reporting will further enhance the reliability and reproducibility of XL-MS as a mainstream technique in structural biology and drug discovery.[5]
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Comparison of XL-MS Software to Identify Protein Interactions. OpenMETU. [Link]
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StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data. StavroX. [Link]
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Kojak. Institute for Systems Biology. [Link]
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Comparison of XL-MS Software to Identify Protein Interactions. [Link]
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Kojak: Efficient analysis of chemically cross-linked protein complexes. National Institutes of Health. [Link]
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StavroX--a software for analyzing crosslinked products in protein interaction studies. National Institutes of Health. [Link]
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(PDF) StavroX-A Software for Analyzing Crosslinked Products in Protein Interaction Studies. [Link]
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Improved Analysis of Cross-Linking Mass Spectrometry Data with Kojak 2.0, Advanced by Integration into the Trans-Proteomic Pipeline. ResearchGate. [Link]
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Improved analysis of crosslinking mass spectrometry data with Kojak 2.0, advanced by integration into the Trans-Proteomic Pipeline. National Institutes of Health. [Link]
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kojak - Crux. [Link]
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StavroX—A Software for Analyzing Crosslinked Products in Protein Interaction Studies. Semantic Scholar. [Link]
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StavroX—A Software for Analyzing Crosslinked Products in Protein Interaction Studies. ACS Publications. [Link]
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Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. ACS Publications. [Link]
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Redesigning error control in cross-linking mass spectrometry enables more robust and sensitive protein-protein interaction studies. National Institutes of Health. [Link]
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A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides. National Institutes of Health. [Link]
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Enhancing Inter-link Coverage in Cross-Linking Mass Spectrometry through Context-Sensitive Subgrouping and Decoy Fusion. bioRxiv. [Link]
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Quirks of Error Estimation in Cross-Linking/Mass Spectrometry. Edinburgh Research Explorer. [Link]
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Redesigning error control in cross-linking mass spectrometry enables more robust and sensitive protein-protein interaction studies. ResearchGate. [Link]
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Quirks of Error Estimation in Cross-Linking/Mass Spectrometry. National Institutes of Health. [Link]
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Enhancing Inter-link Coverage in Cross-Linking Mass Spectrometry through Context-Sensitive Subgrouping and Decoy Fusion. Sciety. [Link]
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A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Springer Nature Experiments. [Link]
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pLink 2 workflow. a The general workflow. Step 1, MS1 scans are... ResearchGate. [Link]
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(PDF) A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides. ResearchGate. [Link]
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Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. PubMed Central. [Link]
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A Platform for Analysis, Visualization, and Sharing of Protein Cross-Linking Mass Spectrometry Data. PubMed Central. [Link]
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Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. PubMed Central. [Link]
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Cross-Linking Mass Spectrometry Data Analysis. ResearchGate. [Link]
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A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. ACS Publications. [Link]
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The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. National Institutes of Health. [Link]
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A Researcher's Guide to Photoaffinity Labeling: Choosing Between Alkyl and Aryl Diazirines for Covalent Capture of Protein Interactions
As a Senior Application Scientist, my goal is to bridge the gap between complex chemical biology tools and their practical application in research. This guide provides an in-depth comparison of two prominent classes of photoaffinity labeling (PAL) probes: alkyl and aryl diazirines. Understanding their fundamental differences in reactivity is paramount for designing successful experiments to identify and characterize protein-ligand interactions, a critical step in modern drug discovery and chemical biology.[1][2][3]
Photoaffinity labeling is a powerful technique for covalently capturing transient and non-covalent molecular interactions.[1] The process involves a "bait" molecule, typically a ligand or drug candidate, modified with a small, photoreactive group. Upon photoactivation with UV light, this group generates a highly reactive intermediate that forms a covalent bond with interacting "prey" proteins, permanently tagging them for identification and analysis.[4] Among the various photoreactive groups, diazirines have gained popularity due to their small size, which minimizes perturbation of the bait molecule's binding properties, and their activation by long-wavelength UV light (~350 nm) that reduces the risk of protein damage.[4][5]
However, not all diazirines are created equal. The choice between an alkyl-substituted and an aryl-substituted diazirine can profoundly impact the outcome of an experiment, from labeling efficiency to target specificity. This guide will dissect these differences, providing the experimental rationale needed to select the optimal tool for your research question.
The Core Distinction: Divergent Photochemical Pathways
The fundamental difference between alkyl and aryl diazirines lies in the intermediates they form upon photolysis and the subsequent reactivity of those intermediates. While both ultimately generate a highly reactive carbene, alkyl diazirines predominantly journey through a functionally significant diazo intermediate, a pathway that is less pronounced for their aryl counterparts, especially for trifluoromethyl-substituted aryl diazirines.[6][7][8]
Upon irradiation with UV light (typically ~350-365 nm), the diazirine ring becomes excited and expels nitrogen gas (N₂).[9][10] This process generates a carbene, a species with a neutral carbon atom that has only six valence electrons, making it highly electrophilic and reactive. However, a competing pathway exists where the diazirine isomerizes to a linear diazo compound.[6][11]
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A Comparative Guide to the Specificity of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde in Photo-Affinity Labeling
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions, and the choice of the photoreactive crosslinker is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, a trifluoromethylaryl diazirine (TFMD) derivative, with other common photo-crosslinkers, focusing on the crucial parameter of specificity.
The Imperative of Specificity in Photo-Affinity Labeling
The ideal photo-crosslinker should exhibit high reactivity upon photoactivation, enabling the capture of even transient or weak interactions. However, this reactivity must be exquisitely controlled to ensure that labeling occurs predominantly at the intended target site, minimizing off-target modifications that can lead to misleading results. High specificity ensures that the identified interactions are biologically relevant, providing a solid foundation for subsequent drug development or mechanistic studies. The high reactivity of carbenes generated from diazirines can lead to non-specific labeling if not carefully controlled[1].
This compound belongs to the diazirine class of photo-crosslinkers. Upon activation with biologically compatible long-wavelength UV light (~350-370 nm), the diazirine ring extrudes nitrogen gas to generate a highly reactive carbene intermediate[1]. This carbene can rapidly insert into a wide array of chemical bonds, including C-H, N-H, and O-H bonds, found in amino acid residues of proteins[1]. The trifluoromethyl group on the diazirine ring enhances its stability and suppresses undesired isomerization to a linear diazo compound, thereby favoring the carbene pathway and improving labeling efficiency[2].
Comparing the Contenders: A Head-to-Head Analysis
The selection of a photo-crosslinker is a nuanced decision that depends on the specific biological system and experimental goals. Here, we compare the trifluoromethylaryl diazirine moiety of our topic compound with two other widely used classes of photo-crosslinkers: benzophenones and aryl azides.
| Feature | 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl) moiety | Benzophenone | Aryl Azide |
| Reactive Intermediate | Carbene[1] | Triplet Diradical | Nitrene |
| Activation Wavelength | ~350-370 nm[1] | ~350-365 nm | < 300 nm (can be modified) |
| Reactivity | Broad, inserts into C-H, N-H, O-H bonds[1]. | Preferentially abstracts hydrogen from C-H bonds, favoring hydrophobic residues. | C-H/N-H insertion, addition to C=C bonds. |
| Crosslinking Efficiency | Generally high due to the high reactivity of the carbene[1]. | Can be efficient; the excited state is reversible. | Variable, can be high but influenced by nitrene stability. |
| Potential for Non-Specific Labeling | A concern due to high reactivity, but mitigated by short carbene lifetime and reaction with water in the absence of a proximal target. | Can exhibit non-specific hydrophobic interactions. | Can undergo complex side reactions. |
| Key Advantages | Small size, high reactivity, biologically compatible activation wavelength, and enhanced stability from the trifluoromethyl group[1][2]. | Generally not reactive with water. | Established chemistry. |
| Key Disadvantages | High reactivity necessitates careful controls to ensure specificity[1]. | Bulkier size may sterically hinder interactions. Can contribute to autofluorescence. | Requires shorter, potentially more damaging UV wavelengths. |
Recent studies have revealed that the labeling profiles of different photo-crosslinkers are not random. Each class of photo-crosslinker can interact with a distinct subset of proteins in a structure-dependent manner[3]. This inherent bias underscores the importance of validating the specificity of any photo-affinity probe within the context of the biological system under investigation.
Experimental Design for Assessing Specificity
To rigorously assess the specificity of a this compound-derived probe, a series of control experiments are essential. These experiments are designed to differentiate between specific, target-driven labeling and non-specific background interactions.
Core Principles of Specificity Assessment:
-
Light-Dependent Labeling: Covalent modification should only occur upon UV irradiation.
-
Target-Specific Binding: Labeling should be significantly reduced in the presence of a competing, non-photoreactive ligand that binds to the same target.
-
Dose-Dependent Labeling: The intensity of the labeled target should increase with increasing concentrations of the photo-affinity probe.
Experimental Workflow for Specificity Assessment
The following diagram and protocol outline a comprehensive workflow for evaluating the specificity of a photo-affinity probe derived from this compound.
Caption: Workflow for assessing photo-crosslinker specificity.
Detailed Step-by-Step Protocol for a Competition Assay
This protocol provides a framework for a competition experiment to assess the binding specificity of a photo-affinity probe.
Materials:
-
Photo-affinity probe derived from this compound.
-
Target protein or cell lysate.
-
Unlabeled competitor ligand (the parent molecule of the probe or another known binder).
-
Appropriate buffer (e.g., PBS or HEPES-based buffer).
-
UV lamp (365 nm).
-
SDS-PAGE gels and running buffer.
-
Western blot apparatus and antibodies, or in-gel fluorescence scanner.
-
BCA protein assay kit.
Procedure:
-
Protein Concentration Normalization: Determine the protein concentration of your target protein solution or cell lysate using a BCA assay. Normalize all samples to the same protein concentration to ensure equal loading.
-
Sample Preparation: Prepare the following reaction mixtures in microcentrifuge tubes on ice. It is recommended to perform each condition in triplicate.
-
Positive Control (Probe + UV):
-
Target protein/lysate
-
Photo-affinity probe (final concentration, e.g., 1-10 µM)
-
Buffer to final volume
-
-
Competition (Probe + Competitor + UV):
-
Target protein/lysate
-
Unlabeled competitor (e.g., 10-100-fold molar excess over the probe)
-
Incubate for 15-30 minutes on ice.
-
Add photo-affinity probe to the same final concentration as the positive control.
-
Buffer to final volume
-
-
Negative Control (Probe, No UV):
-
Target protein/lysate
-
Photo-affinity probe (final concentration, e.g., 1-10 µM)
-
Buffer to final volume
-
Keep this sample in the dark.
-
-
-
Incubation: Incubate all samples for 30-60 minutes on ice or at 4°C to allow for binding of the probe and competitor to the target.
-
UV Irradiation:
-
Place the "Positive Control" and "Competition" samples in a UV crosslinker with a 365 nm light source.
-
Irradiate for 5-15 minutes on ice. The optimal irradiation time should be determined empirically.
-
Keep the "Negative Control" sample on ice in the dark during this time.
-
-
Sample Analysis by SDS-PAGE:
-
Add SDS-PAGE sample loading buffer to each reaction and boil for 5 minutes.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
Detection:
-
Western Blot: Transfer the proteins to a membrane and probe with an antibody against the target protein or a tag on the probe (e.g., biotin, followed by streptavidin-HRP).
-
In-gel Fluorescence: If the probe contains a fluorescent tag, visualize the gel directly using an appropriate fluorescence scanner.
-
-
Data Interpretation:
-
A strong band at the molecular weight of the target protein should be observed in the "Positive Control (Probe + UV)" lane.
-
This band should be significantly reduced or absent in the "Competition" lane, indicating that the unlabeled competitor successfully displaced the photo-affinity probe from the target's binding site.
-
No band, or a very faint band, should be present in the "Negative Control (Probe, No UV)" lane, confirming that the crosslinking is light-dependent.
-
Conclusion and Outlook
This compound and its derivatives represent a highly effective class of photo-crosslinkers for elucidating molecular interactions. Their small size, high reactivity, and activation by biocompatible wavelengths of light offer significant advantages over other photo-chemistries. However, their inherent reactivity necessitates a rigorous and well-controlled experimental design to validate the specificity of labeling.
By employing the comparative framework and detailed protocols outlined in this guide, researchers can confidently assess the specificity of their trifluoromethylaryl diazirine-based probes. This diligence ensures the generation of reliable and biologically meaningful data, ultimately accelerating the pace of discovery in chemical biology and drug development. The use of competition experiments is a crucial step in distinguishing specific target labeling from non-specific background interactions[4][5].
References
-
Smith, A. et al. Photoaffinity labeling in target- and binding-site identification. Essays in Biochemistry (2020). Available at: [Link]
-
Jones, B. et al. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. Chemical Science (2021). Available at: [Link]
-
Hashimoto, M. & Hatanaka, Y. Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Journal of Synthetic Organic Chemistry, Japan (2004). Available at: [Link]
-
An, H. et al. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Bioconjugate Chemistry (2015). Available at: [Link]
-
Kim, Y. et al. Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology (2015). Available at: [Link]
-
Parker, C. G. & Cravatt, B. F. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Current Protocols in Chemical Biology (2020). Available at: [Link]
-
Thomas, J. R. et al. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology (2017). Available at: [Link]
-
Wang, Y. et al. Silyl Ether Enables High Coverage Chemoproteomic Interaction Site Mapping. ChemRxiv (2024). Available at: [Link]
-
Seneviratne, U. et al. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols (2021). Available at: [Link]
-
Ollevier, T. et al. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au (2022). Available at: [Link]
-
Dubin, A. E. et al. Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ChemRxiv (2022). Available at: [Link]
-
MacKinnon, A. L. et al. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology (2009). Available at: [Link]
-
Yao, H. et al. Proximitomics by Reactive Species. Journal of the American Chemical Society (2022). Available at: [Link]
-
Hawkes, J. A. et al. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances (2016). Available at: [Link]
-
Hatanaka, Y. & Sadakane, Y. A simple photo-affinity labeling protocol. Chemical Communications (2002). Available at: [Link]
-
Jiang, Y. et al. Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI (2024). Available at: [Link]
-
MacKinnon, A. L. & Taunton, J. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments (2009). Available at: [Link]
-
West, A. V. et al. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Society Reviews (2021). Available at: [Link]
-
MacKinnon, A. L. et al. Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. ResearchGate (2009). Available at: [Link]
-
MacKinnon, A. L. et al. Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. Semantic Scholar (2009). Available at: [Link]
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- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Successful Photoaffinity Labeling Studies for Target Deconvolution
For Researchers, Scientists, and Drug Development Professionals
Photoaffinity labeling (PAL) has become an indispensable tool in chemical biology and drug discovery for identifying the molecular targets of bioactive small molecules, elucidating drug-protein interactions, and mapping binding sites.[1][2][3] This guide provides an in-depth comparison of successful PAL studies, offering insights into experimental design, probe optimization, and data analysis to empower researchers in their own target deconvolution efforts.
The Core Principle: Transforming Reversible Interactions into Covalent Bonds
At its heart, PAL is a powerful technique that uses a chemical probe to covalently bind to its target protein upon activation by light.[1] This process effectively transforms a transient, non-covalent interaction into a stable, permanent bond, enabling the identification and characterization of the target protein.[4] A typical photoaffinity probe consists of three key components: a pharmacophore that recognizes the target, a photoreactive group that forms a covalent bond upon UV irradiation, and a reporter tag (like biotin or a clickable alkyne) for enrichment and detection.[1][5]
The general workflow for a PAL experiment involves several key stages, from probe design and synthesis to mass spectrometry-based protein identification.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
This guide provides a detailed, safety-first protocol for the proper handling and disposal of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde (CAS 128886-88-4). As a potent photoaffinity labeling reagent, its utility in identifying molecular interactions is matched by the necessity for rigorous disposal procedures.[1] The inherent reactivity of the diazirine ring, designed to generate a highly reactive carbene species upon UV irradiation, mandates a protocol that ensures complete deactivation before the material enters any waste stream.[2][3] This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Hazard Identification and Core Safety Principles
Understanding the hazard profile of this compound is the foundation of its safe management. The primary risk is not just its inherent toxicity but its potential as an energy-releasing molecule upon decomposition.
Causality of Hazards: The trifluoromethyl-3H-diazirine moiety is a strained three-membered ring containing a nitrogen-nitrogen double bond.[2] Upon photolysis (or potentially with excessive heat or shock), it extrudes nitrogen gas (N₂) to generate a trifluoromethylphenyl carbene.[3][4] This carbene is an electron-deficient, highly reactive intermediate that will readily insert into nearby chemical bonds (C-H, O-H, N-H) non-selectively.[3] While this reactivity is ideal for photoaffinity labeling, uncontrolled generation of this species during disposal presents a significant safety risk.
Regulatory Hazard Profile: The compound is classified with several hazard statements, underscoring the need for caution during handling and disposal.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| Signal Word | Warning |
| Data compiled from supplier safety information.[5] |
The core principle of this disposal guide is deactivation through controlled decomposition . The goal is to force the conversion of the parent diazirine compound into its subsequent, less reactive products in a controlled laboratory setting before it is packaged for final disposal by a certified waste management service.
Deactivation and Disposal Workflow
The following workflow provides a step-by-step methodology for rendering the diazirine reagent safe for disposal. The procedure is bifurcated to address two common scenarios: disposal of unused, concentrated material and disposal of dilute waste streams from completed experiments.
Caption: Disposal workflow for this compound.
Experimental Protocol: Deactivation of Concentrated/Unused Material
This protocol is designed for stock solutions or unused pure material. The primary mechanism is controlled photolytic decomposition in the presence of a quenching agent.
1. Preparation and Dilution:
- Rationale: Working with a dilute solution is critical to manage the reaction rate and safely dissipate any heat generated during photolysis. Acetonitrile is a suitable solvent as it is UV-transparent in the required range and miscible with common quenching agents.
- Procedure:
- In a certified chemical fume hood, wearing appropriate PPE, calculate the amount of acetonitrile needed to dilute the diazirine compound to a final concentration of < 1 mg/mL .
- Carefully add the calculated volume of acetonitrile to a clean, dry borosilicate glass container (e.g., a beaker or flask).
- Slowly add the concentrated diazirine solution or solid to the acetonitrile with gentle stirring until fully dissolved.
2. Addition of a Quenching Agent:
- Rationale: A quenching agent, or carbene scavenger, is added to rapidly and safely react with the carbene as it is formed. Protic solvents like isopropanol are effective for this purpose. Dithiothreitol (DTT) can also be used.[6]
- Procedure: Add a volume of isopropanol equal to at least 10% of the total solution volume. For example, to 100 mL of the diluted diazirine solution, add 10 mL of isopropanol.
3. Controlled Photolysis:
- Rationale: UV light in the 350-365 nm range provides the energy to cleave the C-N₂ bond, initiating the decomposition.[4] Stirring ensures even irradiation and heat distribution. Using a borosilicate vessel is crucial as it is transparent to this wavelength of UV light.
- Procedure:
- Place the vessel on a stir plate within a UV photoreactor or a shielded area. Ensure the setup is shielded to prevent UV exposure to personnel.[6]
- Position a UV lamp (e.g., 365 nm) to illuminate the solution.
- Turn on the stirring and the UV lamp.
- Irradiate the solution for a minimum of 4-6 hours. The exact time may vary based on the lamp's power and the solution volume.
4. Verification of Deactivation (Self-Validating System):
- Rationale: Trustworthiness in any protocol requires a verification step. A simple thin-layer chromatography (TLC) analysis can confirm the absence of the starting material.
- Procedure:
- Safely turn off the UV lamp.
- Using a capillary tube, spot a small amount of the irradiated solution onto a TLC plate alongside a spot of the original, non-irradiated diazirine solution (as a control).
- Develop the TLC plate using an appropriate solvent system (e.g., ethyl acetate/hexanes).
- Visualize the plate under a UV lamp (254 nm). The spot corresponding to the starting material should be absent or significantly diminished in the lane with the irradiated sample. If the starting material is still present, continue irradiation and re-test.
5. Final Waste Collection:
- Rationale: Once deactivation is confirmed, the resulting solution, which now contains less hazardous insertion and quenching products, can be managed as a standard chemical waste stream.
- Procedure:
- Transfer the verified, deactivated solution into a clearly labeled hazardous waste container designated for halogenated organic waste .
- Follow all institutional and local regulations for hazardous waste accumulation and disposal.[7][8]
Experimental Protocol: Deactivation of Dilute Experimental Waste
This protocol applies to aqueous or organic solutions generated after a photoaffinity labeling experiment, where the bulk of the diazirine has already been consumed.
-
Quenching:
-
Rationale: To ensure any unreacted diazirine or residual carbene is neutralized.[6]
-
Procedure: To your collected experimental waste, add a carbene scavenger. A final concentration of 10-20 mM DTT or 5-10% (v/v) isopropanol is typically sufficient. Mix well and allow it to react for at least 1 hour at room temperature.
-
-
Verification and Collection:
-
Rationale: While the concentration is low, verification is still good practice where feasible.
-
Procedure: If possible, perform a verification step as described above (TLC or another appropriate analytical method). Transfer the quenched waste into the designated halogenated organic waste container.
-
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and your lab supervisor.
-
Containment: If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Wearing appropriate PPE, carefully scoop the absorbent material into a designated container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Disposal: The collected spill waste should be treated as concentrated, reactive waste. If possible and safe, a quenching agent can be added directly to the collected material in the waste container before sealing it for disposal.
Final Logistical Considerations
-
Waste Segregation: Always segregate the deactivated diazirine waste into a halogenated organic waste stream. Incompatible wastes must never be mixed.[9]
-
Labeling: All waste containers must be accurately labeled with their contents, associated hazards, and accumulation start date, in accordance with federal and local regulations like the RCRA.[7]
-
Empty Containers: A container that held this compound should be treated as hazardous waste itself.[8] It should be triple-rinsed with a suitable solvent (e.g., acetone or methanol); the rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be managed according to institutional policy.
By adhering to this guide, researchers can effectively and safely manage the waste associated with this valuable chemical tool, ensuring a commitment to laboratory safety that extends beyond the product's initial use.
References
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J. J. Keller Datasense. Proper Disposal of Chemicals. (2023). Available at: [Link]
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The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]
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Wikipedia. Diazirine. Available at: [Link]
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Prescher, J. A., et al. (2017). Labeling preferences of diazirines with protein biomolecules. PMC - NIH. Available at: [Link]
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Chou, D. H. & Ploegh, H. L. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC - NIH. Available at: [Link]
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Environmental Marketing Services. Safe Chemical Waste Disposal in Labs. Available at: [Link]
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MSN Chemical. Tips for Safe Handling And Storage of Aziridine Crosslinkers. Available at: [Link]
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Mastering Safety: A Researcher's Guide to Handling 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
For the innovative researcher, 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is a powerful tool, a phenyldiazirine derivative instrumental in the synthesis of photoaffinity ligands.[1][2] Its utility in forging covalent linkages upon photoactivation makes it invaluable for dissecting complex biological interactions.[3] However, the very reactivity that makes this compound a potent research tool also necessitates a rigorous and informed approach to safety. The diazirine moiety, a strained three-membered ring, is designed to be labile under UV irradiation, generating a highly reactive carbene intermediate.[3] It is this inherent reactivity that demands meticulous handling and a comprehensive understanding of appropriate personal protective equipment (PPE).
This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring that its potential for discovery is not overshadowed by avoidable risks. While a comprehensive Safety Data Sheet (SDS) with complete toxicological data for this specific compound is not fully detailed, with many sections stating "no data available," its intended use for research and development purposes calls for a cautious approach.[4] We will, therefore, draw upon established safety protocols for structurally related compounds, such as other diazirine-containing molecules and trifluoromethylated aromatics, to construct a robust safety plan.
Core Hazard Assessment: Understanding the Risks
The primary hazards associated with this compound stem from three key features of its structure:
-
The Diazirine Ring: This functional group is inherently energetic and photo-reactive. Upon exposure to UV light or significant heat, it can decompose to form a highly reactive carbene and nitrogen gas.[3][5] This reactivity is the basis of its utility in photoaffinity labeling but also presents a risk of unintended reactions if not handled correctly.
-
The Trifluoromethyl Group: The presence of the -CF3 group can influence the compound's chemical properties and potential biological activity. While specific toxicity data is lacking, it is prudent to handle all fluorinated organic compounds with care.
-
The Benzaldehyde Moiety: Aldehyde groups can be irritants and may have sensitizing effects.
Given the limited specific toxicological data for this compound, a conservative approach is warranted. We must assume potential for skin and eye irritation, as is common with many organic reagents.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Given the lack of specific permeation data, it is advisable to double-glove, especially when handling neat material or concentrated solutions. |
| Eyes/Face | Safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield should be worn over the goggles, particularly during procedures with a higher risk of splashes or aerosols, such as weighing, preparing solutions, or during the photolysis step. |
| Body | Flame-resistant lab coat | A flame-resistant lab coat provides a crucial barrier against splashes and potential ignition sources, especially when working with flammable solvents. |
| Respiratory | Use in a certified chemical fume hood | All handling of the solid compound and its solutions must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6] Respiratory protection, such as a NIOSH-approved respirator, may be necessary for spill cleanup or in situations where ventilation is inadequate, and should be used in accordance with your institution's respiratory protection program.[7][8] |
Operational Protocols: From Receipt to Disposal
A systematic approach to every stage of the compound's lifecycle in the laboratory is critical for ensuring safety.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Dedicated Storage: Store the compound in a cool, dry, and dark location, away from light sources to prevent premature decomposition.[9] A refrigerator or freezer is often suitable, but always consult the supplier's specific storage recommendations.
-
Segregation: Store separately from strong oxidizing agents, acids, and bases.[6]
Handling and Use
The following workflow outlines the key steps for safely handling this compound in a typical laboratory setting.
Caption: A typical workflow for handling this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Caption: Emergency procedure for a spill of this compound.
For minor spills, trained personnel wearing appropriate PPE should clean them up immediately.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal
All waste containing this compound, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.
-
Segregated Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels).
-
Liquid waste (e.g., reaction mixtures, solvent rinses).
-
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[11][12] Do not dispose of this compound or its waste down the drain.
Conclusion: A Culture of Safety
This compound is a valuable reagent for advancing our understanding of molecular interactions. By embracing a comprehensive safety culture that prioritizes thorough planning, the consistent use of appropriate PPE, and adherence to established protocols, researchers can confidently and safely harness its potential. The guidance provided here serves as a foundation for developing robust, lab-specific safety procedures. Always consult your institution's safety office for specific guidance and training.
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- SAFETY DATA SHEET CROSSLINKER. (n.d.).
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- SAFETY DATA SHEET. (n.d.).
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Diazirine. (n.d.). In Wikipedia. Retrieved from [Link]
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- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | Pharmaffiliates. (n.d.).
- 4-[3-(TrifluoroMethyl)-3H-diazirin-3-yl]benzaldehyde. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
